6-Amino-2,3-difluorobenzonitrile
Description
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Structure
3D Structure
Properties
IUPAC Name |
6-amino-2,3-difluorobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F2N2/c8-5-1-2-6(11)4(3-10)7(5)9/h1-2H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUQWDMPPFGZLIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)C#N)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
6-Amino-2,3-difluorobenzonitrile synthesis pathway
An In-Depth Technical Guide to the Synthesis of 6-Amino-2,3-difluorobenzonitrile
Abstract: This technical guide provides a comprehensive, in-depth overview of a robust and field-proven synthesis pathway for this compound. This valuable fluorinated aromatic amine serves as a critical building block in the development of advanced pharmaceutical and agrochemical agents. The guide is structured to provide not only detailed, step-by-step protocols but also the underlying scientific principles and mechanistic insights that govern the synthetic transformations. We will explore a two-step synthesis commencing with the nucleophilic aromatic substitution (SNAr) to form the key intermediate, 2,3-Difluoro-6-nitrobenzonitrile, followed by its selective reduction to the target molecule. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically rigorous guide to the preparation of this important compound.
Introduction and Strategic Overview
This compound is a highly functionalized aromatic compound whose structural motifs—a nucleophilic amino group, an electrophilic nitrile, and electron-withdrawing fluorine atoms—make it a versatile precursor in medicinal chemistry. The synthesis strategy detailed herein is predicated on a logical and efficient two-step sequence that leverages well-established, scalable, and reliable chemical transformations.
The overall pathway is as follows:
-
Step 1: Cyanation via Nucleophilic Aromatic Substitution (SNAr) : Synthesis of the key intermediate, 2,3-Difluoro-6-nitrobenzonitrile, from 2,3,4-trifluoronitrobenzene.
-
Step 2: Selective Nitro Group Reduction : Conversion of the nitro intermediate to the final product, this compound.
This approach is strategically sound as it utilizes commercially available starting materials and employs reactions known for their efficiency and selectivity.
Caption: High-level overview of the two-step synthesis pathway.
Step 1: Synthesis of 2,3-Difluoro-6-nitrobenzonitrile via SNAr
The initial step involves the synthesis of the nitro-containing intermediate. This reaction is a classic example of Nucleophilic Aromatic Substitution (SNAr), a cornerstone of modern aromatic chemistry.[1]
Mechanistic Rationale and Causality
The SNAr mechanism is contingent on the presence of strong electron-withdrawing groups on the aromatic ring, which serve to stabilize the negatively charged intermediate, known as a Meisenheimer complex.[1] In the case of 2,3,4-trifluoronitrobenzene, the nitro group (-NO₂) is a powerful electron-withdrawing group that activates the ring towards nucleophilic attack.
The cyanide ion (CN⁻) acts as the nucleophile, attacking the carbon atom at the 4-position. This regioselectivity is dictated by the combined electronic effects of the nitro group and the fluorine atoms. The nitro group exerts its strongest activating effect (via resonance and induction) at the ortho and para positions. The fluorine atom at the 4-position is para to the nitro group, making it the most electrophilic site and the most susceptible to displacement. The fluorine atoms themselves are good leaving groups in SNAr reactions.[2][3]
Caption: Simplified mechanism of the SNAr cyanation reaction.
Detailed Experimental Protocol
This protocol is adapted from a well-established patented procedure, ensuring reliability and scalability.[4]
Materials:
-
2,3,4-Trifluoronitrobenzene
-
Potassium Cyanide (KCN) or Sodium Cyanide (NaCN)
-
N,N-Dimethylacetamide (DMAc) or tert-Butanol
-
Water
Equipment:
-
Three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer/nitrogen inlet.
-
Heating mantle
-
Condenser
-
Suction filtration apparatus (Büchner funnel, filter flask)
Procedure:
-
In a suitable reaction vessel, dissolve the cyanide salt in the chosen solvent (e.g., 14.7 g of NaCN in 200 g of DMAc).
-
Heat the solution to the target temperature (e.g., 40°C for DMAc).
-
Add 2,3,4-trifluoronitrobenzene dropwise to the mixture over a period of 30-60 minutes.
-
Maintain the reaction at the set temperature for the required duration (e.g., 8 hours for DMAc at 40°C), monitoring the progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the reaction mixture and filter off any insoluble residues.
-
Distill off a portion of the solvent under reduced pressure.
-
Add water to the remaining solution with vigorous stirring to precipitate the crude product.
-
Filter the precipitated solid, wash thoroughly with water, and dry under vacuum.
Data Summary and Optimization
The choice of solvent and temperature significantly impacts reaction time and yield. Aprotic polar solvents like DMAc generally lead to faster reactions at lower temperatures compared to protic solvents like tert-butanol.[5]
| Parameter | Condition A | Condition B | Source |
| Cyanide Source | Potassium Cyanide (KCN) | Sodium Cyanide (NaCN) | [4] |
| Solvent | tert-Butanol | N,N-Dimethylacetamide (DMAc) | [4][5] |
| Temperature | 70°C | 40°C | [4][5] |
| Reaction Time | 20 hours | 8 hours | [4][5] |
| Outcome | ~57% conversion | Complete conversion | [4][5] |
Troubleshooting:
-
Incomplete Reaction: If the reaction stalls, consider increasing the temperature in increments or extending the reaction time. Ensure the cyanide reagent is of high purity and anhydrous.[6]
-
Hydrolysis Side-Product: Formation of 2,3-Difluoro-6-nitrophenol can occur if water is present. Ensure anhydrous conditions by using dry solvents and glassware.[6]
Step 2: Reduction of 2,3-Difluoro-6-nitrobenzonitrile
The final step is the selective reduction of the nitro group to an amine. While various methods exist for nitro group reduction (e.g., catalytic hydrogenation), a highly effective and practical method for this specific substrate involves the use of iron powder in an acidic medium. This classic Béchamp reduction is well-suited for industrial applications due to its cost-effectiveness and efficiency.
Mechanistic Rationale and Causality
The reduction of a nitro group by a metal in acidic solution is a heterogeneous reaction that involves a series of single electron transfers from the metal surface. The acidic medium serves to protonate the oxygen atoms of the nitro group, making it a better electron acceptor, and also acts as the source of hydrogen atoms for the final amine product. Iron is an ideal choice as it is inexpensive and its oxidation potential is suitable for this transformation. The reaction proceeds through several intermediates, including nitroso and hydroxylamine species, before yielding the final amine.
Detailed Experimental Protocol
This protocol is based on a patented method for the specific synthesis of this compound.[2]
Materials:
-
2,3-Difluoro-6-nitrobenzonitrile
-
Iron powder
-
Acetic Acid (95-99% aqueous solution)
-
Methanol
-
Hydrochloric Acid (3-10% aqueous solution)
Equipment:
-
Reaction vessel with mechanical stirrer and heating capabilities
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Charge the reaction vessel with an aqueous solution of acetic acid (95-99%).
-
Add 2,3-difluoro-6-nitrobenzonitrile and iron powder to the vessel.
-
Heat and stir the mixture to carry out the reaction. The progress can be monitored by TLC or GC.
-
Once the reaction is complete, cool the suspension and remove the solid phase (unreacted iron and iron oxides) by filtration.
-
Distill the solvent from the filtrate under reduced pressure to obtain a crude residue.
-
Dissolve the residue in methanol.
-
To the methanol solution, add an aqueous solution of hydrochloric acid (3-10% w/w) to precipitate the product.
-
Isolate the precipitate of this compound by filtration.
-
Wash the solid with a suitable solvent and dry thoroughly.
Caption: Detailed experimental workflow for the complete synthesis.
Conclusion
The two-step synthesis pathway presented provides a reliable and well-documented method for the preparation of this compound. By beginning with a nucleophilic aromatic substitution on 2,3,4-trifluoronitrobenzene, the key intermediate 2,3-Difluoro-6-nitrobenzonitrile is efficiently synthesized. The subsequent reduction using iron in acetic acid offers a robust and scalable method to obtain the final product. The protocols and mechanistic insights provided in this guide are intended to equip researchers and development professionals with the necessary knowledge to successfully synthesize this important chemical building block.
References
- Vlčková, H., Sedlák, M., & Lešetický, L. (2022). Method for preparing this compound. CZ309045B6.
- Lohmann, D., & Fröhlich, A. (1995). 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile-(2,3-difluoro-6-chlorobenzonitrile), process for their preparation and their use for the preparation of 2,3,6-trifluorobenzoic acid. US5478963A.
-
ResearchGate. (2021). Synthesis and Antimicrobial Screening 6-Aryl-2-(Amino/Methoxy)-4-[(4′-Difluoro Methoxy) (3′-Hydroxy) Phenyl] Nicotinonitrile. [Link]
- Google Patents. (2012). Synthesis method of 2, 6-difluorobenzonitrile. CN102452957A.
- Google Patents. (1992). Process for the preparation of 2,3-difluoro-6-nitrophenol. EP0550535B1.
- Google Patents. (2004).
-
Wikipedia. Nucleophilic aromatic substitution. [Link]
- Google Patents. (1990). METHOD FOR PRODUCING 2,3-DIFLUOR-6-NITROPHENOL. DE4030263A1.
-
PrepChem. Synthesis of 4-amino-2,3-difluorobenzonitrile. [Link]
-
European Patent Office. (1999). PROCESS FOR THE PREPARATION OF FLUOROBENZYL DERIVATIVES. EP 1114809 A1. [Link]
-
PubMed. (1997). Synthesis of amino acid derivatives of quinolone antibiotics. [Link]
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University of Akron. (2018). SYNTHESIS OF QUINOLONES FOR INHIBITION OF THE Β-BARREL ASSEMBLY MACHINE IN GRAM NEGATIVE BACTERIA PART II. [Link]
-
IUCr Journals. (2021). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). [Link]
-
ResearchGate. (2001). Hydrogenation of nitrobenzonitriles using Raney nickel catalyst. [Link]
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ResearchGate. (2014). Synthesis of 6-Fluoro-7-cyclic Amino-substituted Dicarboxylic Acid Quinolones and their Antibacterial Activity. [Link]
-
ResearchGate. (2019). The hydrogenation of benzonitrile over supported Pd catalysts: kinetic and mechanistic insight. [Link]
- Google Patents. (1983). Process for producing 2,6-difluorobenzonitrile. US4406841A.
-
Wiley Online Library. (2024). Full Selectivity Control over the Catalytic Hydrogenation of Nitroaromatics Into Six Products. [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 6-Amino-2,3-difluorobenzonitrile
This guide provides a comprehensive overview of the physicochemical properties of 6-Amino-2,3-difluorobenzonitrile, a fluorinated aromatic compound of significant interest to researchers, scientists, and professionals in drug development and materials science. Given the limited availability of direct experimental data for this specific molecule, this document leverages data from closely related isomers and analogous compounds to provide a robust predictive profile. The methodologies and insights presented herein are grounded in established principles of physical organic chemistry and are designed to empower researchers with the foundational knowledge required for the effective handling, characterization, and application of this versatile chemical building block.
Molecular Structure and Chemical Identity
This compound is a trifunctional aromatic compound featuring an amine group, two fluorine atoms, and a nitrile group attached to a benzene ring. The specific arrangement of these substituents dictates its unique electronic and steric properties, making it a valuable intermediate in the synthesis of complex molecular architectures.
-
Chemical Name: this compound
-
CAS Number: 1805635-10-2[1]
-
Molecular Formula: C₇H₄F₂N₂
-
Molecular Weight: 154.12 g/mol [2]
The presence of the electron-withdrawing fluorine atoms and the nitrile group, coupled with the electron-donating amine group, creates a distinct electronic profile that influences its reactivity and intermolecular interactions.
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of this compound. These predictions are based on the analysis of structurally similar compounds and established principles of chemical periodicity and substituent effects. It is crucial to note that these values should be confirmed by experimental determination.
| Property | Predicted Value | Basis for Prediction and Expert Insights |
| Melting Point (°C) | 90 - 100 | Based on the melting point of 2-Amino-3,6-difluorobenzonitrile (92-97 °C)[2]. The similar substitution pattern suggests a comparable crystal lattice energy. The presence of both hydrogen bond donors (amine) and acceptors (nitrile, fluorine) would contribute to a relatively high melting point for a molecule of this size. |
| Boiling Point (°C) | ~250 - 260 | Extrapolated from the boiling point of 2-Amino-3,6-difluorobenzonitrile (254 °C)[2]. The polarity and potential for intermolecular hydrogen bonding would lead to a significantly elevated boiling point. |
| Density (g/cm³) | ~1.3 - 1.4 | Inferred from the density of 2-Amino-3,6-difluorobenzonitrile (1.36 g/cm³)[2]. The presence of two fluorine atoms significantly increases the molecular density compared to non-fluorinated analogues. |
| Solubility | Sparingly soluble in water; Soluble in polar organic solvents (e.g., DMSO, DMF, Acetone, Ethyl Acetate) | The aromatic backbone and fluorine substituents confer lipophilic character, while the amino and nitrile groups provide some polarity and hydrogen bonding capability. This dual nature suggests limited aqueous solubility but good solubility in a range of organic solvents. |
| pKa (of the conjugate acid of the amino group) | ~1.0 - 2.0 | The basicity of the amino group is significantly reduced by the strong electron-withdrawing effects of the two ortho and meta fluorine atoms and the para nitrile group. This is a critical consideration for reaction chemistry and for understanding its behavior in biological systems. |
Spectroscopic and Analytical Characterization (Predicted)
Unambiguous structural elucidation of this compound relies on a combination of spectroscopic techniques. Below are the expected spectral characteristics.
¹H NMR Spectroscopy
The ¹H NMR spectrum is predicted to show two distinct aromatic proton signals and a broad signal for the amine protons. The chemical shifts and coupling patterns will be influenced by the fluorine atoms.
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| H-4 | 6.90 - 7.10 | ddd (doublet of doublet of doublets) | J(H-H) ≈ 8-9 Hz, J(H-F) ≈ 8-10 Hz, J(H-F) ≈ 1-2 Hz | 1H |
| H-5 | 6.70 - 6.90 | ddd (doublet of doublet of doublets) | J(H-H) ≈ 8-9 Hz, J(H-F) ≈ 6-8 Hz, J(H-F) ≈ 1-2 Hz | 1H |
| -NH₂ | 4.50 - 5.50 | br s (broad singlet) | - | 2H |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide key information about the carbon skeleton, with the carbon atoms attached to fluorine exhibiting large one-bond C-F coupling constants.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H stretch (amine) | 3300 - 3500 (two bands) |
| C≡N stretch (nitrile) | 2220 - 2240 |
| C=C stretch (aromatic) | 1500 - 1600 |
| C-F stretch | 1200 - 1300 |
Mass Spectrometry
Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. The expected [M]⁺ peak would be at m/z 154.03.
Experimental Protocols for Physicochemical Characterization
The following protocols are provided as a guide for the experimental determination of the key physicochemical properties of this compound.
Determination of Melting Point
Caption: Workflow for Melting Point Determination.
-
Sample Preparation: A small amount of the crystalline material is packed into a capillary tube.
-
Instrumentation: A calibrated melting point apparatus is used.
-
Procedure: The sample is heated at a controlled rate. The temperature at which the substance starts to melt and the temperature at which it is completely liquid are recorded as the melting range.
-
Rationale: A sharp melting range is indicative of high purity.
Determination of Aqueous Solubility (Shake-Flask Method)
Caption: Shake-Flask Method for Solubility.
-
Equilibration: An excess of the solid compound is agitated in water at a constant temperature until equilibrium is reached.
-
Separation: The undissolved solid is separated from the saturated solution.
-
Quantification: The concentration of the compound in the saturated solution is determined using a suitable analytical technique like HPLC.
-
Causality: This method ensures that the measured concentration represents the true thermodynamic solubility.
Determination of pKa (Potentiometric Titration)
Caption: Potentiometric Titration for pKa Determination.
-
Titration: A solution of the compound is titrated with a strong acid.
-
Monitoring: The pH is measured throughout the titration.
-
Analysis: The pKa is determined from the titration curve. The pKa is the pH at which the amino group is 50% protonated.
-
Self-Validation: The shape of the titration curve provides an internal validation of the measurement.
Synthesis and Reactivity Considerations
The synthesis of this compound would likely involve a nucleophilic aromatic substitution reaction on a suitable precursor, such as a tri- or tetra-substituted fluorinated benzene. The reactivity of the molecule is governed by its functional groups:
-
Amino Group: Can act as a nucleophile and can be diazotized for further transformations. Its nucleophilicity is, however, attenuated by the electron-withdrawing groups.
-
Nitrile Group: Can be hydrolyzed to a carboxylic acid or reduced to an amine.
-
Aromatic Ring: The fluorine atoms can be displaced by strong nucleophiles under certain conditions, and the ring can undergo electrophilic substitution, with the regioselectivity directed by the existing substituents.
Safety and Handling
Based on the safety data sheets of analogous compounds, this compound should be handled with care.[3][4][5][6]
-
Hazards: Likely to be harmful if swallowed, in contact with skin, or if inhaled.[4] May cause skin and serious eye irritation.[4]
-
Precautions: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4] Avoid creating dust.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[3]
Applications in Research and Development
The unique substitution pattern of this compound makes it a highly valuable building block in several areas:
-
Pharmaceuticals: As a key intermediate in the synthesis of kinase inhibitors for cancer therapy.[2] The fluorinated aromatic structure can enhance binding affinity, selectivity, and metabolic stability of drug candidates.[2][7]
-
Agrochemicals: Used in the production of potent herbicides and pesticides.[2]
-
Materials Science: The combination of functional groups allows for its incorporation into advanced polymers and other materials with tailored electronic and physical properties.
References
- Thermo Fisher Scientific. (2025).
- TCI Chemicals. (2024). Safety Data Sheet: 4-Amino-2,5-difluorobenzonitrile.
- Fisher Scientific. (2023).
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- MySkinRecipes. 2-Amino-3,6-difluorobenzonitrile product page.
- Capot Chemical Co., Ltd. MSDS of 6-Bromo-2,3-difluorobenzonitrile.
- ChemicalBook. 2,6-Difluorobenzonitrile(1897-52-5) 1H NMR spectrum.
- BLD Pharm. This compound product page.
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- Sigma-Aldrich. 2,3-Difluorobenzonitrile product page.
- Appiah, A. et al. (2017). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate).
- Appiah, A. et al. (2017). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)
- NINGBO INNO PHARMCHEM CO.,LTD. The Utility of 2-Amino-3,5-difluorobenzonitrile as an Organic Synthesis Building Block.
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- PubChem. 2-Amino-6-fluorobenzonitrile compound summary.
- Camps, P. et al. (1999).
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- Sigma-Aldrich. 2,6-Difluorobenzonitrile 97%.
- Williams, R.
- BenchChem. (2025). Technical Guide: 1H NMR Spectrum of 2-Amino-3,5-difluorobenzonitrile.
- BenchChem. (2025). Confirming the Structure of 2,3-Difluoro-6-nitrobenzonitrile Derivatives: A Comparative Spectroscopic and Crystallographic Guide.
- ChemicalBook. 2-Amino-6-fluorobenzonitrile Product Description.
- Taizhou Volsen Chemical Co., Ltd. Fluorine-Containing Benzonitrile.
- PubChem. 2-Bromo-3,6-difluorobenzonitrile compound summary.
Sources
An In-Depth Technical Guide to 6-Amino-2,3-difluorobenzonitrile: Synthesis, Structure, and Applications in Drug Discovery
Chemical Structure and Identification
6-Amino-2,3-difluorobenzonitrile possesses a benzene ring substituted with an amino group, a nitrile group, and two fluorine atoms. The nitrile group (-C≡N) defines the first position on the aromatic ring, with the substituents following standard IUPAC nomenclature. The strategic placement of the fluorine atoms and the amino group imparts unique electronic properties and reactivity to the molecule, making it a desirable scaffold in the design of novel therapeutic agents.
Below is a visualization of the chemical structure of this compound.
Caption: Chemical structure of this compound.
Synthesis Pathway
The synthesis of this compound is typically achieved in a two-step process starting from 2,3,4-trifluoronitrobenzene. The first step involves a nucleophilic aromatic substitution (SNAr) reaction to introduce the nitrile group, followed by the reduction of the nitro group to an amine.
Step 1: Synthesis of 2,3-Difluoro-6-nitrobenzonitrile
The initial step is the cyanation of 2,3,4-trifluoronitrobenzene. The electron-withdrawing nitro group activates the aromatic ring, facilitating the nucleophilic attack by a cyanide ion, which selectively displaces the fluorine atom at the 4-position.[1][2]
Reaction Scheme:
Caption: Synthesis of 2,3-Difluoro-6-nitrobenzonitrile.
Experimental Protocol:
This protocol is adapted from a patented procedure.[2]
-
Materials:
-
2,3,4-Trifluoronitrobenzene
-
Potassium Cyanide (KCN)
-
tert-Butanol
-
-
Procedure:
-
In a reaction vessel, suspend 32.5 g (0.5 mol) of potassium cyanide in 400 g of tert-butanol.[2]
-
Add 44.3 g (0.25 mol) of 2,3,4-trifluoronitrobenzene dropwise to the mixture at 70°C over 30 minutes.[2]
-
Maintain the reaction mixture at this temperature for 20 hours.[2]
-
Monitor the reaction progress by gas chromatography (GC).
-
Upon completion, cool the mixture and filter off the solid residue with suction.
-
Distill off the solvent.[2]
-
Filter the precipitated crude product at 0°C and dry.[2]
-
Further purification can be achieved by recrystallization or chromatography.[2]
-
Step 2: Reduction of 2,3-Difluoro-6-nitrobenzonitrile
The final step is the reduction of the nitro group of 2,3-Difluoro-6-nitrobenzonitrile to an amino group to yield the target compound, this compound. This transformation can be achieved using various reducing agents, with catalytic hydrogenation being a common and efficient method.
Reaction Scheme:
Sources
An In-Depth Technical Guide to the Solubility of 6-Amino-2,3-difluorobenzonitrile in Organic Solvents
Introduction: The Critical Role of Solubility in Drug Discovery
6-Amino-2,3-difluorobenzonitrile is a fluorinated aromatic compound with potential applications as a key intermediate in the synthesis of pharmaceuticals, particularly in the development of kinase inhibitors for cancer therapy and other therapeutic agents.[1][2][3][4][5] The strategic incorporation of fluorine atoms into bioactive molecules is a widely utilized strategy to enhance metabolic stability, binding affinity, and overall pharmacokinetic profiles.[3][4][5] Understanding the solubility of such intermediates in various organic solvents is a critical first step in drug process development, influencing reaction kinetics, purification strategies, and the ultimate formulation of the active pharmaceutical ingredient (API).[6][7]
This guide provides a comprehensive overview of the anticipated solubility of this compound in common organic solvents, based on its molecular structure and by analogy with related compounds. Furthermore, it offers a detailed, field-proven experimental protocol for the precise determination of its solubility, ensuring reliable and reproducible data for drug development professionals.
Predicted Solubility Profile of this compound
-
Aromatic Ring: The benzene ring provides a nonpolar character, suggesting some solubility in nonpolar solvents.
-
Amino Group (-NH₂): This group is capable of acting as a hydrogen bond donor and acceptor, which will favor solubility in polar protic and polar aprotic solvents.
-
Nitrile Group (-C≡N): The nitrile group is a strong hydrogen bond acceptor and contributes to the molecule's polarity, further enhancing solubility in polar solvents.
-
Fluorine Atoms (-F): The two fluorine atoms are highly electronegative and can participate in weak hydrogen bonding. Their presence can also modulate the overall electronic distribution of the aromatic ring.
Based on these features, the following solubility trends are anticipated:
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | Good to Moderate | The amino group can donate hydrogen bonds to the solvent's hydroxyl group, and both the amino and nitrile groups can accept hydrogen bonds. The difluorinated ring may limit very high solubility compared to non-fluorinated analogs. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High | These solvents are excellent hydrogen bond acceptors, readily interacting with the amino group of this compound. The polar nature of both the solute and solvent will lead to strong dipole-dipole interactions, favoring high solubility. |
| Nonpolar | Toluene, Hexane | Low | The polar amino and nitrile groups will have unfavorable interactions with nonpolar solvents. While the aromatic ring has some nonpolar character, it is unlikely to overcome the high polarity of the functional groups, resulting in poor solubility. |
| Chlorinated | Dichloromethane (DCM) | Moderate to Low | DCM has a moderate polarity and can act as a weak hydrogen bond acceptor. Some solubility is expected, but it is unlikely to be as high as in polar aprotic solvents.[8] |
Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method
To obtain definitive solubility data, an experimental approach is necessary. The shake-flask method, as described by Higuchi and Connors, is a highly reliable and widely used technique for determining the thermodynamic solubility of solid compounds.[9] This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution.
Experimental Workflow
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Spectroscopic Data of 6-Amino-2,3-difluorobenzonitrile: An In-depth Technical Guide for Researchers
This technical guide provides a comprehensive analysis of the spectroscopic profile of 6-Amino-2,3-difluorobenzonitrile, a key intermediate in the development of novel therapeutics and advanced materials. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound. The causality behind experimental choices and the logic of spectral interpretation are emphasized to provide a field-proven perspective.
While direct experimental spectra for this compound are not widely available in the public domain, this guide leverages established spectroscopic principles and data from structurally analogous compounds to present a robust, predictive analysis. This approach provides a strong foundation for researchers working with this and similar fluorinated aromatic amines.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Proton NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR data for this compound is summarized below. These predictions are based on established principles of NMR spectroscopy and the analysis of similar substituted benzene derivatives.
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| H-4 | 6.90 - 7.10 | ddd | ³J(H-H) ≈ 8.0-9.0, ⁴J(H-F) ≈ 6.0-8.0, ⁵J(H-F) ≈ 1.0-2.0 | 1H |
| H-5 | 6.70 - 6.90 | ddd | ³J(H-H) ≈ 8.0-9.0, ³J(H-F) ≈ 9.0-11.0, ⁴J(H-F) ≈ 1.0-2.0 | 1H |
| -NH₂ | 4.00 - 5.00 | br s | - | 2H |
Interpretation of the ¹H NMR Spectrum
The aromatic region of the ¹H NMR spectrum is expected to show two complex signals corresponding to the two aromatic protons, H-4 and H-5. The amino group protons will likely appear as a broad singlet.
-
Aromatic Protons (H-4 and H-5): The electron-donating amino group (-NH₂) tends to shield ortho and para protons, shifting their signals upfield (to lower ppm values).[1] Conversely, the electron-withdrawing nitrile (-CN) and fluorine (-F) groups deshield nearby protons, shifting them downfield. In this compound, H-5 is ortho to the strongly donating amino group and will therefore likely appear at a higher field (lower ppm) than H-4, which is meta to the amino group. Both protons will exhibit complex splitting patterns (doublet of doublet of doublets) due to coupling with the adjacent aromatic proton (³JHH), and with the two fluorine atoms (JHF).
-
Amino Protons (-NH₂): The protons of the amino group are expected to appear as a broad singlet in the region of 4.00 - 5.00 ppm. The broadness of this signal is due to quadrupole broadening from the nitrogen atom and potential chemical exchange with trace amounts of water in the solvent.
Experimental Protocol for ¹H NMR Spectroscopy
This protocol outlines a detailed methodology for acquiring a high-resolution ¹H NMR spectrum of this compound.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of high-purity this compound.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.
-
Filter the solution into a clean 5 mm NMR tube to a height of approximately 4-5 cm.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for the ¹H frequency.
-
-
Data Acquisition:
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).
-
Use a standard pulse sequence (e.g., zg30).
-
Set the number of scans to achieve an adequate signal-to-noise ratio (typically 16-64 scans).
-
Apply appropriate data processing, including Fourier transformation, phase correction, and baseline correction.
-
Caption: Experimental workflow for ¹H NMR spectroscopy.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides valuable information about the carbon framework of a molecule.
Predicted ¹³C NMR Spectral Data
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| C1 (-CN) | 115 - 120 | t | ³J(C-F) ≈ 3-5 |
| C2 (-F) | 150 - 155 | d | ¹J(C-F) ≈ 240-260 |
| C3 (-F) | 140 - 145 | d | ¹J(C-F) ≈ 240-260 |
| C4 | 118 - 122 | d | ³J(C-F) ≈ 7-9 |
| C5 | 115 - 120 | dd | ²J(C-F) ≈ 20-25, ³J(C-F) ≈ 3-5 |
| C6 (-NH₂) | 145 - 150 | dd | ²J(C-F) ≈ 10-15, ⁴J(C-F) ≈ 2-4 |
| -CN | 118 - 122 | s | - |
Interpretation of the ¹³C NMR Spectrum
The ¹³C NMR spectrum is expected to show seven distinct signals for the seven carbon atoms in the molecule.
-
Carbons Bonded to Fluorine (C2 and C3): The carbons directly attached to fluorine will exhibit large one-bond carbon-fluorine coupling constants (¹JCF) in the range of 240-260 Hz, appearing as doublets.[2] These carbons will also be significantly deshielded and appear at high ppm values.
-
Aromatic Carbons: The chemical shifts of the other aromatic carbons are influenced by the substituents. The amino group will shield the ortho (C5) and para (C1, though it bears the nitrile) carbons, while the nitrile and fluorine atoms will have deshielding effects.[3] Two- and three-bond carbon-fluorine couplings (²JCF and ³JCF) will result in further splitting of these signals.
-
Nitrile Carbon (-CN): The nitrile carbon typically appears in the range of 115-125 ppm.
Experimental Protocol for ¹³C NMR Spectroscopy
The sample preparation is the same as for ¹H NMR.
-
Instrument Setup:
-
Tune and match the probe for the ¹³C frequency.
-
-
Data Acquisition:
-
Set the spectral width to cover the expected range of carbon signals (e.g., 0-180 ppm).
-
Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets (or multiplets due to C-F coupling).
-
A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.
-
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy
¹⁹F NMR is a highly sensitive technique for characterizing fluorinated organic compounds.
Predicted ¹⁹F NMR Spectral Data
| Fluorine | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| F-2 | -130 to -140 | d | ³J(F-F) ≈ 18-22 |
| F-3 | -145 to -155 | d | ³J(F-F) ≈ 18-22 |
Interpretation of the ¹⁹F NMR Spectrum
The ¹⁹F NMR spectrum is expected to show two signals, one for each fluorine atom.
-
Chemical Shifts: The chemical shifts of fluorine atoms are highly sensitive to their electronic environment.[4] The amino group's electron-donating effect will influence the shielding of the fluorine atoms.
-
Coupling: The two fluorine atoms will couple to each other, resulting in a doublet for each signal with a typical ortho F-F coupling constant (³JFF) of 18-22 Hz. Each fluorine signal will also exhibit smaller couplings to the aromatic protons.
Experimental Protocol for ¹⁹F NMR Spectroscopy
The sample preparation is the same as for ¹H NMR.
-
Instrument Setup:
-
Tune and match the probe for the ¹⁹F frequency.
-
-
Data Acquisition:
-
Set the spectral width to cover the expected range of fluorine signals (e.g., -100 to -180 ppm).
-
Use a standard pulse sequence, often with proton decoupling.
-
A relatively small number of scans is usually sufficient due to the high sensitivity of the ¹⁹F nucleus.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| 3450 - 3250 | Amino (-NH₂) | N-H stretch (asymmetric and symmetric) |
| 2230 - 2210 | Nitrile (-C≡N) | C≡N stretch |
| 1630 - 1580 | Aromatic Ring | C=C stretch |
| 1350 - 1150 | Aryl-F | C-F stretch |
| 1330 - 1250 | Aromatic Amine | C-N stretch |
Interpretation of the IR Spectrum
-
N-H Stretching: The presence of the primary amino group will give rise to two distinct bands in the 3450-3250 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations.
-
C≡N Stretching: A sharp, strong absorption band between 2230 and 2210 cm⁻¹ is characteristic of the nitrile group.
-
C=C Stretching: Aromatic ring C=C stretching vibrations will appear in the 1630-1580 cm⁻¹ region.
-
C-F Stretching: The C-F stretching vibrations of aryl fluorides typically produce strong absorptions in the 1350-1150 cm⁻¹ range.
-
C-N Stretching: The stretching vibration of the aromatic C-N bond is expected between 1330 and 1250 cm⁻¹.
Experimental Protocol for FT-IR Spectroscopy (Solid Sample)
-
Sample Preparation (Thin Solid Film):
-
Dissolve a small amount of the solid sample (a few milligrams) in a volatile solvent like dichloromethane or acetone.
-
Place a drop of the solution onto a salt plate (e.g., NaCl or KBr).
-
Allow the solvent to evaporate, leaving a thin film of the solid on the plate.
-
-
Data Acquisition:
-
Place the salt plate in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum.
-
The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Caption: Workflow for FT-IR analysis of a solid sample.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Predicted Mass Spectrum Data (Electron Ionization - EI)
| m/z | Proposed Fragment Ion | Formula | Description of Loss |
| 154 | [C₇H₄F₂N₂]⁺ | C₇H₄F₂N₂ | Molecular Ion (M⁺) |
| 127 | [C₆H₄F₂]⁺ | C₆H₄F₂ | Loss of HCN |
| 108 | [C₅H₂F₂]⁺ | C₅H₂F₂ | Loss of HCN from m/z 135 fragment |
Interpretation of the Mass Spectrum
-
Molecular Ion: The molecular ion peak (M⁺) is expected at an m/z value corresponding to the molecular weight of the compound (154.12 g/mol ). Due to the presence of two nitrogen atoms, the molecular weight is an even number, consistent with the Nitrogen Rule.
-
Fragmentation: Under electron ionization (EI), the molecule is expected to undergo fragmentation. A common fragmentation pathway for benzonitriles is the loss of a neutral molecule of hydrogen cyanide (HCN), which has a mass of 27 Da. This would result in a fragment ion at m/z 127. Further fragmentation of this ion is also possible.
Experimental Protocol for ESI-MS
Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar molecules and typically results in less fragmentation than EI.
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile. A small amount of formic acid may be added to promote protonation.
-
-
Instrument Setup:
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas flow rate, and temperature) to obtain a stable ion signal.
-
-
Data Acquisition:
-
Acquire the mass spectrum in the positive ion mode to observe the protonated molecule [M+H]⁺ at m/z 155.
-
If fragmentation is desired for structural confirmation, tandem mass spectrometry (MS/MS) can be performed by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID).
-
Caption: A key fragmentation pathway in the EI mass spectrum.
References
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Royal Society of Chemistry. (2023). Supplementary Information. Retrieved from [Link]
-
PubChem. (n.d.). 2,6-Difluorobenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]
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Patel, V. N., & Shaikh, S. M. (2025). Synthesis and Antimicrobial Screening 6-Aryl-2-(Amino/Methoxy)-4-[(4′-Difluoro Methoxy) (3′-Hydroxy) Phenyl] Nicotinonitrile. ResearchGate. Retrieved from [Link]
- Evans, D. F. (1960). The relative signs of fluorine N.M.R. spin coupling constants in aromatic compounds. Molecular Physics, 3(5), 425-428.
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NIST. (n.d.). Benzonitrile. NIST Chemistry WebBook. Retrieved from [Link]
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NIST. (n.d.). Benzonitrile, 2,6-difluoro-. NIST Chemistry WebBook. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
- Appiah, C., et al. (2021). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate).
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NIST. (n.d.). Benzonitrile, 2-amino-. NIST Chemistry WebBook. Retrieved from [Link]
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PrepChem. (n.d.). Synthesis of 4-amino-2,3-difluorobenzonitrile. Retrieved from [Link]
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ResearchGate. (2016). FT-IR and FT-Raman Spectra of 2,6-Difluorobenzonitrile. Retrieved from [Link]
- Micikas, R. J. (2015). SYNTHESIS AND CHARACTERIZATION OF 1) NOVEL FLUORESCENT NATURAL AND UNNATURAL AMINO ACIDS, AND 2) TETRAZINE DERIVATIVES. University of Pennsylvania ScholarlyCommons.
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PubChem. (n.d.). 2-Amino-5-nitrobenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]
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Stenutz, R. (n.d.). NMR chemical shift prediction of benzenes. Retrieved from [Link]
- Barton, D. H. R., & Ollis, W. D. (Eds.). (1979). Comprehensive Organic Chemistry: The Synthesis and Reactions of Organic Compounds. Pergamon Press.
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-
Chemistry with Caroline. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR) [Video]. YouTube. [Link]
- ResearchGate. (2018). 13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects.
-
Pearson. (2023, September 5). How might you use 13C NMR spectroscopy to differentiate between... Retrieved from [Link]
- Tierney, J., et al. (2020). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines. ChemRxiv.
-
SpectraBase. (n.d.). 1,4-Difluorobenzene - Optional[19F NMR] - Chemical Shifts. Retrieved from [Link]
- Bachrach, S. M. (2010). PREDICTING NMR CHEMICAL SHIFTS.
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University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. Retrieved from [Link]
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Chemistry LibreTexts. (2022, July 20). 5.4: The 1H-NMR experiment. Retrieved from [Link]
- Tierney, J., et al. (2013). Verifying the Predictability of 13C Chemical Shifts for a Series of Substituted-2-(4-Chlorophenyl). SciSpace.
-
SpectraBase. (n.d.). 1,2-Difluorobenzene - Optional[19F NMR] - Chemical Shifts. Retrieved from [Link]
- de Hoffmann, E., & Stroobant, V. (2007).
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Michigan State University. (n.d.). NMR Spectroscopy. Retrieved from [Link]
-
Scribd. (n.d.). 1H-NMR Organic Structure Guide. Retrieved from [Link]
- ResearchGate. (2018). Calculated and experimental 19F NMR chemical shifts for hexafluorobenzene derivatives.
-
University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
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University of California, Santa Cruz. (n.d.). IR Tables. Retrieved from [Link]
- Kuhlman, B., & Evans, D. A. (2003).
-
University of Wisconsin-River Falls. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
University of Illinois. (n.d.). Sample Preparation. School of Chemical Sciences. Retrieved from [Link]
-
Biocompare. (2019, April 23). Prepping Small Molecules for Mass Spec. Retrieved from [Link]
- Wishart, D. S., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 263.
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An In-Depth Technical Guide to the Synthesis of 6-Amino-2,3-difluorobenzonitrile: Starting Materials and Core Strategies
Introduction: The Significance of 6-Amino-2,3-difluorobenzonitrile in Modern Drug Discovery
This compound is a highly valuable and sought-after building block in medicinal chemistry and drug development. Its unique electronic properties, stemming from the strategic placement of fluorine atoms and the amino and cyano functionalities, make it a key component in the synthesis of a wide array of pharmacologically active molecules. The difluorinated benzene ring often enhances metabolic stability, binding affinity, and lipophilicity of drug candidates, while the amino and cyano groups provide versatile handles for further chemical transformations. This guide offers a comprehensive overview of the primary synthetic routes to this important intermediate, with a focus on the selection of starting materials and the underlying chemical principles that govern these transformations.
Core Synthetic Strategies: A Tale of Three Precursors
The synthesis of this compound can be approached from several key starting materials. The choice of a particular route is often dictated by the availability and cost of the precursors, as well as the desired scale and purity of the final product. The most prevalent strategies involve the late-stage introduction of the amino group onto a pre-formed difluorobenzonitrile core.
Strategy 1: Nucleophilic Aromatic Substitution on a Trifluorinated Precursor
One of the most direct and efficient methods for the synthesis of this compound involves the selective amination of 2,3,6-trifluorobenzonitrile.[1][2][3] This approach leverages the high reactivity of the fluorine atom at the 6-position towards nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the cyano group and the adjacent fluorine atoms activates the aromatic ring, facilitating the displacement of the C6-fluoride by an amine source.
The general transformation is as follows:
Caption: Amination of 2,3,6-trifluorobenzonitrile.
The reaction is typically carried out using aqueous ammonia or ammonium hydroxide in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N-methyl-2-pyrrolidone (NMP) at elevated temperatures. The choice of the amine source and reaction conditions is critical to ensure selectivity for the 6-position and to minimize side reactions. A similar strategy has been documented for the synthesis of 2-amino-4,6-difluorobenzonitrile from 2,4,6-trifluorobenzonitrile and ammonia.[4]
Strategy 2: Reduction of a Nitro Intermediate
Another robust and widely employed synthetic route commences with 2,3-difluoro-6-nitrobenzonitrile.[5] This intermediate can be efficiently reduced to the target amine. This two-step approach, involving the initial synthesis of the nitro compound followed by its reduction, offers a high degree of regiochemical control.
The reduction of the nitro group can be achieved through various well-established methods, including:
-
Catalytic Hydrogenation: This is a clean and efficient method, often utilizing catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel under a hydrogen atmosphere.
-
Metal-Acid Systems: Classic reduction conditions, such as tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) or iron (Fe) powder in acetic acid, are also effective.
Caption: Reduction of 2,3-difluoro-6-nitrobenzonitrile.
The synthesis of the starting material, 2,3-difluoro-6-nitrobenzonitrile, can be accomplished from 2,3,4-trifluoronitrobenzene through a fluorine/cyanide exchange reaction.[5] This highlights a deeper synthetic pathway from more readily available precursors.
Strategy 3: Nucleophilic Substitution of a Chloro Precursor
A third viable pathway utilizes 6-chloro-2,3-difluorobenzonitrile (also named 2-chloro-5,6-difluorobenzonitrile) as the starting material.[5] Similar to the trifluoro-analogue, the chlorine atom at the 6-position is activated towards nucleophilic aromatic substitution and can be displaced by an amino group.
While mechanistically similar to the amination of the trifluorobenzonitrile, the reactivity of the chloro-substituent may differ, potentially requiring more forcing reaction conditions (e.g., higher temperatures, stronger bases, or the use of a catalyst).
Comparative Analysis of Starting Materials
The selection of the optimal synthetic route depends on a careful evaluation of several factors. The following table provides a comparative summary of the key starting materials.
| Starting Material | Key Transformation | Advantages | Disadvantages |
| 2,3,6-Trifluorobenzonitrile | Nucleophilic Aromatic Substitution (Amination) | Direct, one-step conversion; potentially high yielding. | Availability and cost of the starting material may be a concern. |
| 2,3-Difluoro-6-nitrobenzonitrile | Reduction of Nitro Group | High regioselectivity; well-established and reliable reduction methods. | Requires a two-step process from the nitro-compound; handling of nitroaromatics requires care. |
| 6-Chloro-2,3-difluorobenzonitrile | Nucleophilic Aromatic Substitution (Amination) | Potentially a more cost-effective starting material than the trifluoro-analogue. | May require harsher reaction conditions compared to the fluoro-displacement. |
Experimental Protocol: Synthesis of this compound from 2,3,6-Trifluorobenzonitrile
This protocol provides a representative procedure for the amination of 2,3,6-trifluorobenzonitrile. Researchers should adapt this protocol based on their specific laboratory conditions and safety procedures.
Materials:
-
Aqueous Ammonia (28-30%)
-
Dimethyl Sulfoxide (DMSO)
-
Deionized Water
-
Ethyl Acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a sealed reaction vessel equipped with a magnetic stirrer, dissolve 2,3,6-trifluorobenzonitrile (1.0 eq.) in DMSO.
-
Add aqueous ammonia (5-10 eq.) to the solution at room temperature.
-
Seal the vessel and heat the reaction mixture to 80-100 °C.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic extracts and wash with deionized water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by recrystallization or column chromatography on silica gel.
Conclusion
The synthesis of this compound is achievable through several efficient synthetic routes, primarily distinguished by the choice of the key starting material. The amination of 2,3,6-trifluorobenzonitrile and the reduction of 2,3-difluoro-6-nitrobenzonitrile represent the most direct and reliable strategies. The selection of a particular pathway will be guided by factors such as precursor availability, cost, and the desired scale of production. A thorough understanding of the underlying chemical principles and reaction conditions is paramount to achieving a successful and efficient synthesis of this important pharmaceutical intermediate.
References
- U.S. Patent No. 5,478,963A. (1995). 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile-(2,3-difluoro-6-chlorobenzonitrile), process for their preparation and their use for the preparation of 2,3,6-trifluorobenzoic acid.
-
Novikov, A. S., et al. (2024). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Acta Crystallographica Section E: Crystallographic Communications, E80, 867–872. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of 2,3-Difluorobenzonitrile: Synthesis and Reactivity Explained. [Link]
-
Camps, P., Morral, J., & Muñoz-Torrero, D. (2000). On the Synthesis of 2-Amino-4,6-difluorobenzonitrile: Highly Selective Formation of 5-Fluoro-3-nitro-1,2-benzoquinone 2-Diazide in the Attempted Sandmeyer Cyanation of 2,4-Difluoro-6-nitrobenzenediazonium Cation. Journal of Chemical Research, Synopses, (8), 364-365. [Link]
-
Journal of Chemical Research, Synopses (RSC Publishing). On the Synthesis of 2-Amino-4,6-difluorobenzonitrile: Highly Selective Formation of 5-Fluoro-3-nitro-1,2-benzoquinone 2-Diazide in the Attempted Sandmeyer Cyanation of 2,4-Difluoro-6-nitrobenzenediazonium Cation†. [Link]
-
IUCr Journals. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino. [Link]
-
Patel, V. N., et al. (2014). Synthesis and Antimicrobial Screening 6-Aryl-2-(Amino/Methoxy)-4-[(4′-Difluoro Methoxy) (3′-Hydroxy) Phenyl] Nicotinonitrile. ResearchGate. [Link]
-
PrepChem.com. Synthesis of 4-amino-2,3-difluorobenzonitrile. [Link]
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A Technical Guide to 6-Amino-2,3-difluorobenzonitrile and its Isomeric Scaffolds in Research and Development
Abstract
This technical guide provides an in-depth exploration of 6-Amino-2,3-difluorobenzonitrile and the broader class of aminodifluorobenzonitrile isomers, which are pivotal building blocks in modern medicinal chemistry and materials science. Recognizing the limited detailed literature for the 6-amino-2,3-difluoro isomer specifically, this guide expands its scope to leverage the more extensively documented properties and applications of its structural isomers. We will delve into the commercial availability, synthesis, physicochemical properties, and key applications of these compounds, with a particular focus on their role in the development of targeted cancer therapies. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights into the utilization of this important chemical scaffold.
Introduction: The Strategic Value of Fluorinated Aminobenzonitriles
The introduction of fluorine atoms into organic molecules is a well-established strategy in drug discovery and materials science for modulating a compound's physicochemical and biological properties.[1] Fluorine's high electronegativity, small size, and ability to form strong carbon-fluorine bonds can significantly impact a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The aminodifluorobenzonitrile scaffold, which combines a nucleophilic amino group, an electrophilic nitrile moiety, and a difluorinated aromatic ring, represents a particularly versatile and valuable class of chemical intermediates.[2][3]
While this compound (CAS 1805635-10-2) is a commercially available research chemical, the scientific literature providing in-depth technical data for this specific isomer is not extensive.[4][5] However, its structural isomers, such as 4-amino-3,5-difluorobenzonitrile and 2-amino-3,6-difluorobenzonitrile, are more thoroughly characterized and serve as excellent exemplars of the synthetic utility and potential of this compound class. This guide will therefore address the requested topic by first detailing the commercial availability of this compound and then providing a comprehensive overview of the synthesis and application of its better-documented isomers as representative examples.
Commercial Availability
This compound is available from several chemical suppliers, typically as a research-grade chemical in quantities ranging from milligrams to grams.[5][6][7][8][9] Purity levels are generally high, often exceeding 97%. It is crucial for researchers to consult the supplier's certificate of analysis for specific batch data.
A number of structural isomers of aminodifluorobenzonitrile are also commercially available, providing researchers with a range of substitution patterns to explore in their synthetic endeavors. The availability of these isomers is a testament to their growing importance in various fields of chemical research.
Physicochemical Properties: A Comparative Overview
The positional isomerism of the amino and fluoro groups on the benzonitrile ring significantly influences the physicochemical properties of the molecule. These differences can affect reactivity, solubility, and crystal packing. A comparative summary of the properties of several aminodifluorobenzonitrile isomers is presented below.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| This compound | 1805635-10-2 | C₇H₄F₂N₂ | 154.12 | Not available | Not available |
| 2-Amino-3,5-difluorobenzonitrile | 126674-94-0 | C₇H₄F₂N₂ | 154.12 | 85 - 88 | 160 |
| 4-Amino-3,5-difluorobenzonitrile | 110301-23-0 | C₇H₄F₂N₂ | 154.12 | 84 - 86 | Not available |
| 2-Amino-4,6-difluorobenzonitrile | 161957-56-8 | C₇H₄F₂N₂ | 154.12 | 104 - 108 | Not available |
| 2-Amino-3,6-difluorobenzonitrile | 190011-81-5 | C₇H₄F₂N₂ | 154.12 | 92 - 97 | 254 |
| 4-Amino-2,3-difluorobenzonitrile | Not available | C₇H₄F₂N₂ | 154.12 | 108 - 110 | Not available |
Note: Data is compiled from various sources and may vary.[2][10][11] Researchers should always refer to the supplier's documentation for the most accurate information.
Synthesis of Aminodifluorobenzonitriles: A Representative Protocol
The synthesis of aminodifluorobenzonitriles can be achieved through various synthetic routes. A well-documented example is the synthesis of 4-amino-3,5-difluorobenzonitrile from 4-bromo-2,6-difluoroaniline.[4][12] This method utilizes a Rosenmund-von Braun reaction, a classic and reliable method for introducing a nitrile group onto an aromatic ring.
Experimental Protocol: Synthesis of 4-amino-3,5-difluorobenzonitrile
This protocol is adapted from the procedure described by Appiah et al. (2017).[12]
Step 1: Reaction Setup
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-bromo-2,6-difluoroaniline (1.0 eq.) and copper(I) cyanide (3.0 eq.) in dimethylformamide (DMF).
Step 2: Reflux
-
Heat the mixture to reflux and maintain for 24 hours under an inert atmosphere (e.g., nitrogen or argon). The progress of the reaction can be monitored by thin-layer chromatography (TLC).
Step 3: Work-up
-
After cooling to room temperature, carefully add aqueous ammonium hydroxide to the reaction mixture.
-
Filter the resulting solution to remove any insoluble materials.
-
Extract the filtrate with a suitable organic solvent, such as ethyl acetate.
-
Combine the organic layers and wash sequentially with aqueous ammonium hydroxide, deionized water, and brine.
Step 4: Purification
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be further purified by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Use of DMF: DMF is a polar aprotic solvent that is excellent for dissolving the reactants and facilitating the nucleophilic substitution reaction.
-
Excess Copper(I) Cyanide: A stoichiometric excess of CuCN is used to drive the reaction to completion.
-
Ammonium Hydroxide Work-up: The addition of ammonium hydroxide helps to dissolve any copper salts and facilitates the separation of the product.
-
Inert Atmosphere: An inert atmosphere is crucial to prevent oxidation of the reactants and intermediates, particularly at elevated temperatures.
Visualization of the Synthetic Workflow
Caption: Workflow for the synthesis of 4-amino-3,5-difluorobenzonitrile.
Applications in Drug Discovery and Development
Aminodifluorobenzonitriles are highly valuable building blocks in the synthesis of a wide range of biologically active molecules, particularly in the field of oncology.[1][3] The ortho-amino and nitrile functionalities are precursors to the quinazoline scaffold, a core structure present in numerous kinase inhibitors.
Kinase Inhibitors in Cancer Therapy
Kinases are a class of enzymes that play a critical role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many cancers, making them a key target for therapeutic intervention. Small molecule kinase inhibitors are designed to block the activity of these enzymes, thereby inhibiting cancer cell growth and proliferation.
Several FDA-approved kinase inhibitors, including Gefitinib, Erlotinib, Lapatinib, and Afatinib, are used to treat various cancers, particularly non-small cell lung cancer.[13][14][15][16][17][18][19] The synthesis of these drugs and their analogs often involves the use of aminobenzonitrile derivatives to construct the core quinazoline ring. While the exact isomers may vary, the fundamental synthetic strategy highlights the importance of the aminobenzonitrile scaffold.
For instance, the synthesis of Gefitinib involves the reaction of an appropriately substituted 2-aminobenzonitrile with formamidine acetate to form the quinazoline ring.[15][16] The fluorine atoms on the benzonitrile ring can enhance the binding affinity of the final drug to the ATP-binding pocket of the target kinase, such as the Epidermal Growth Factor Receptor (EGFR).
Illustrative Signaling Pathway: EGFR Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, when overactivated, can lead to uncontrolled cell growth. Kinase inhibitors like Gefitinib and Erlotinib target the ATP-binding site of the EGFR, preventing its activation and downstream signaling.
Caption: EGFR signaling pathway and its inhibition by kinase inhibitors.
Safety and Handling
Aminodifluorobenzonitriles are chemical compounds that require careful handling in a laboratory setting. While a specific safety data sheet (SDS) for this compound is not widely available, data from related compounds can provide guidance.
General Hazards:
-
Toxicity: Many aminobenzonitrile derivatives are classified as harmful if swallowed, in contact with skin, or if inhaled.[20][21][22]
-
Irritation: These compounds can cause skin and eye irritation.[20][21][22]
-
Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation.
Recommended Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: Handle these compounds in a well-ventilated area, preferably in a chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Researchers must consult the specific Safety Data Sheet (SDS) provided by the supplier for the particular isomer they are using to ensure they have the most accurate and comprehensive safety information.
Conclusion
This compound and its isomers are versatile and valuable building blocks in modern chemical synthesis. Their unique combination of functional groups and the presence of fluorine atoms make them particularly well-suited for the development of novel pharmaceuticals, especially in the area of oncology. While detailed information on the specific isomer this compound is limited, the extensive research on related compounds provides a strong foundation for its potential applications. This guide has provided a comprehensive overview of the commercial availability, synthesis, properties, and applications of this important class of compounds, equipping researchers and drug development professionals with the knowledge to effectively utilize these scaffolds in their work.
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An In-Depth Technical Guide to the Reactivity of the Amino Group in 6-Amino-2,3-difluorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive exploration of the chemical reactivity of the amino group in 6-Amino-2,3-difluorobenzonitrile, a versatile building block in medicinal chemistry and materials science. By delving into the electronic and steric influences on its reactivity, this document serves as a critical resource for chemists engaged in the synthesis and modification of novel molecular entities.
Introduction: Understanding the Molecular Landscape
This compound (CAS No. 1805635-10-2) presents a unique chemical scaffold characterized by a confluence of electron-withdrawing and electron-donating functionalities.[1] The aromatic ring is substituted with two fluorine atoms, a nitrile group, and an amino group. This intricate arrangement of substituents dictates the reactivity of the molecule, particularly that of the amino group.
The two fluorine atoms and the nitrile group are potent electron-withdrawing groups, which significantly reduce the electron density of the aromatic ring. This inductive and mesomeric withdrawal of electron density has a profound impact on the nucleophilicity and basicity of the amino group. Consequently, the lone pair of electrons on the nitrogen atom is less available for donation to electrophiles compared to aniline. This reduced reactivity necessitates a nuanced approach to its chemical transformations.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 1805635-10-2 |
| Molecular Formula | C₇H₄F₂N₂ |
| Molecular Weight | 154.12 g/mol |
| Appearance | Off-white to yellow powder |
| Melting Point | Not reported |
Spectroscopic Characterization
A thorough understanding of the spectroscopic signature of this compound is paramount for reaction monitoring and product characterization. Due to the limited availability of experimentally derived public data, the following tables include predicted values from established spectroscopic principles and computational tools, which should be used as a reference.
Table 2: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-4 | 7.10 - 7.30 | m | - | 1H |
| H-5 | 6.80 - 7.00 | m | - | 1H |
| -NH₂ | 5.00 - 6.00 | br s | - | 2H |
Table 3: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)
| Carbon | Chemical Shift (δ, ppm) |
| C-1 (C-CN) | 100 - 105 |
| C-2 (C-F) | 148 - 152 (d, ¹JCF) |
| C-3 (C-F) | 140 - 144 (d, ¹JCF) |
| C-4 | 120 - 125 |
| C-5 | 115 - 120 |
| **C-6 (C-NH₂) ** | 145 - 150 |
| CN | 115 - 120 |
Table 4: Key IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3300 - 3500 | Medium, Doublet |
| C≡N Stretch | 2220 - 2240 | Strong |
| C-F Stretch | 1200 - 1300 | Strong |
| Aromatic C=C Stretch | 1400 - 1600 | Medium |
Reactivity of the Amino Group: A Hub for Derivatization
The amino group of this compound, despite its attenuated nucleophilicity, remains a key site for a variety of chemical transformations. Understanding the optimal conditions for these reactions is crucial for the successful synthesis of derivatives.
Acylation: Formation of Amides
The acylation of the amino group to form an amide is a common and important transformation. This reaction can be used to protect the amino group, introduce a new functional handle, or modulate the biological activity of the molecule. Due to the reduced nucleophilicity of the amino group, more forcing conditions or the use of coupling agents may be necessary compared to the acylation of simple anilines.
Experimental Protocol: N-Acetylation
A representative protocol for the N-acetylation of an electron-deficient aniline involves the use of acetic anhydride.
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable solvent such as glacial acetic acid or pyridine.
-
Add acetic anhydride (1.1 - 1.5 eq.) dropwise to the stirred solution.
-
Heat the reaction mixture at reflux for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated N-(6-cyano-2,3-difluorophenyl)acetamide by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.
-
-
Causality of Experimental Choices:
-
Acetic Anhydride: A readily available and reactive acylating agent.
-
Heating: Provides the necessary activation energy to overcome the reduced nucleophilicity of the amino group.
-
Pyridine (optional): Can act as a catalyst and a base to neutralize the acetic acid byproduct.
-
Alkylation: Synthesis of Secondary and Tertiary Amines
N-alkylation of the amino group introduces alkyl substituents, which can significantly alter the steric and electronic properties of the molecule. Direct alkylation with alkyl halides can be challenging due to the low nucleophilicity of the amine and the potential for over-alkylation. More sophisticated methods, such as reductive amination or transition-metal-catalyzed N-alkylation, are often more effective for electron-deficient anilines.[2][3][4]
Experimental Protocol: Reductive Amination (Illustrative)
This protocol illustrates a general approach for the mono-alkylation of an aromatic amine.
-
Procedure:
-
To a solution of this compound (1.0 eq.) and an aldehyde or ketone (1.1 eq.) in a suitable solvent (e.g., methanol, dichloroethane), add a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) in portions.
-
Stir the reaction mixture at room temperature until the starting amine is consumed (monitor by TLC).
-
Quench the reaction by the careful addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
-
Causality of Experimental Choices:
-
Reductive Amination: A mild and efficient method for mono-N-alkylation that proceeds via an in-situ formed imine intermediate.
-
Sodium Triacetoxyborohydride: A mild and selective reducing agent that is particularly effective for reductive aminations.
-
Diazotization and Sandmeyer Reactions: A Gateway to Diverse Functionalities
The conversion of the primary amino group to a diazonium salt is a cornerstone of aromatic chemistry, opening up a plethora of synthetic possibilities.[5] The resulting diazonium salt is a versatile intermediate that can be substituted by a wide range of nucleophiles, a transformation famously known as the Sandmeyer reaction.[6] This allows for the introduction of halides, cyano, hydroxyl, and other functional groups in place of the original amino group.
Experimental Protocol: Diazotization and Sandmeyer Chlorination
This protocol details the conversion of the amino group to a chloro group via a diazonium intermediate.
-
Procedure:
-
Diazotization:
-
Suspend this compound (1.0 eq.) in a mixture of concentrated hydrochloric acid and water.
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0-1.1 eq.) dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 15-30 minutes.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) chloride (CuCl) in concentrated hydrochloric acid.
-
Cool this solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the CuCl solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of nitrogen gas ceases.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether, dichloromethane).
-
Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford 6-Chloro-2,3-difluorobenzonitrile.
-
-
-
Causality of Experimental Choices:
-
Low Temperature (0-5 °C): Crucial for the stability of the diazonium salt, preventing its premature decomposition to a phenol.
-
Sodium Nitrite and Acid: React in situ to generate nitrous acid, the diazotizing agent.
-
Copper(I) Chloride: The catalyst for the Sandmeyer reaction, facilitating the radical-nucleophilic aromatic substitution.
-
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A Technical Guide to the Electrophilicity of the Nitrile Group in 6-Amino-2,3-difluorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This in-depth technical guide provides a comprehensive analysis of the electrophilic character of the nitrile group in 6-Amino-2,3-difluorobenzonitrile. The strategic placement of a potent electron-donating amino group and two strongly electron-withdrawing fluorine atoms on the benzonitrile scaffold creates a nuanced electronic environment. This document dissects the interplay of these substituents, offering both theoretical predictions and practical methodologies for the characterization of this key chemical intermediate. This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and actionable protocols necessary to effectively utilize this compound in complex synthetic applications.
Introduction: The Tunable Electrophilicity of Aromatic Nitriles
Aromatic nitriles are a cornerstone in organic synthesis, prized for their versatility as precursors to a wide array of functional groups, including amines, carboxylic acids, amides, and ketones.[1][2][3] The reactivity of the nitrile group is fundamentally governed by the electrophilicity of its carbon atom. This electrophilicity arises from the polarization of the carbon-nitrogen triple bond and a resonance structure that places a positive charge on the carbon, making it susceptible to nucleophilic attack.[1][2]
The substitution pattern on the aromatic ring provides a powerful tool for modulating this electrophilicity. Electron-withdrawing groups enhance the electrophilic character of the nitrile carbon, while electron-donating groups diminish it.[4][5] The subject of this guide, this compound, presents a compelling case study in this electronic tug-of-war. The molecule features a strongly electron-donating amino group and two strongly electron-withdrawing fluorine atoms, creating a complex interplay of inductive and resonance effects that ultimately define the reactivity of the nitrile functionality.
The Electronic Landscape of this compound: A Balancing Act
The electrophilicity of the nitrile group in this compound is a direct consequence of the cumulative electronic effects of its substituents. A qualitative analysis of these effects provides a framework for understanding the molecule's reactivity profile.
-
The Amino Group (-NH₂): Positioned para to the nitrile group, the amino group is a powerful electron-donating group through resonance (+R effect), which significantly outweighs its inductive electron-withdrawing effect (-I effect). This donation of electron density to the aromatic ring, and subsequently to the nitrile group, would be expected to decrease the electrophilicity of the nitrile carbon.[5]
-
The Fluoro Groups (-F): Located at the 2 and 3 positions, the fluorine atoms are highly electronegative and exert a strong inductive electron-withdrawing effect (-I effect).[6][7] This effect serves to increase the electrophilicity of the nitrile carbon. The ortho fluorine atom, in particular, will have a pronounced influence due to its proximity to the nitrile group.
The net effect on the nitrile's electrophilicity is a delicate balance between the electron-donating resonance of the amino group and the potent inductive withdrawal of the two fluorine atoms. It is this nuanced electronic structure that makes this compound a unique and valuable building block in synthetic chemistry.
Caption: Opposing electronic influences on the nitrile group.
Quantifying Electrophilicity: Theoretical and Experimental Approaches
A deeper, quantitative understanding of the electrophilicity of the nitrile group in this compound can be achieved through a combination of computational and experimental techniques.
Computational Chemistry: A Predictive Toolkit
Computational methods offer a powerful means to probe the electronic structure and reactivity of molecules.[8]
-
Frontier Molecular Orbital (FMO) Theory: The energy of the Lowest Unoccupied Molecular Orbital (LUMO) is a key indicator of a molecule's electrophilicity. A lower LUMO energy suggests a greater propensity to accept electrons and thus, higher electrophilicity.[9][10] Density Functional Theory (DFT) calculations can provide reliable estimations of LUMO energies.
-
Electrostatic Potential (ESP) Maps: ESP maps visualize the charge distribution on a molecule's surface. Regions of positive potential (typically colored blue) indicate electron-deficient areas and are indicative of electrophilic sites. An ESP map of this compound would reveal the extent of the positive potential on the nitrile carbon.
-
Reaction Energy Calculations: The electrophilicity of a nitrile can be quantified by calculating the reaction energy of its addition reaction with a model nucleophile, such as methanethiol.[11][12] A more negative reaction energy (i.e., a more exothermic reaction) corresponds to higher electrophilicity.[11]
Table 1: Calculated Electronic Properties of Substituted Benzonitriles
| Compound | Substituents | LUMO Energy (eV) | Reaction Energy with CH₃SH (kcal/mol) |
| Benzonitrile | None | -0.5 | -2.5 |
| 4-Aminobenzonitrile | 4-NH₂ | -0.2 | -1.0 |
| 4-Nitrobenzonitrile | 4-NO₂ | -1.5 | -5.0 |
| This compound | 6-NH₂, 2,3-di-F | -0.8 | -3.5 |
Note: The values presented are illustrative and would require specific DFT calculations for precise determination.
Experimental Characterization: Empirical Validation
Experimental techniques provide tangible data to validate and complement computational predictions.
-
Spectroscopic Analysis:
-
Infrared (IR) Spectroscopy: The stretching frequency of the nitrile group (νC≡N) is sensitive to its electronic environment.[13] Electron-withdrawing groups typically cause a slight increase in the stretching frequency, while electron-donating groups lead to a decrease. The characteristic sharp, intense absorption for the nitrile stretch is typically observed around 2230 cm⁻¹.[13][14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shift of the nitrile carbon in ¹³C NMR is a direct probe of its electron density.[13] A more downfield chemical shift is indicative of a more deshielded, and therefore more electrophilic, carbon atom.
-
-
Kinetic Studies: The rate of reaction of this compound with a standard nucleophile can be measured and compared to that of other substituted benzonitriles. A higher reaction rate would provide direct evidence of enhanced electrophilicity. The Hammett equation can be a useful tool for correlating reaction rates with substituent effects.[4][15][16]
Experimental Protocols
The following are detailed, step-by-step methodologies for the key experiments described above.
Protocol: Spectroscopic Characterization
-
Sample Preparation: Dissolve a small amount of this compound in a suitable solvent (e.g., CDCl₃ for NMR, or as a KBr pellet/thin film for IR).
-
¹³C NMR Spectroscopy:
-
Acquire a proton-decoupled ¹³C NMR spectrum on a high-field NMR spectrometer.
-
Identify the chemical shift of the nitrile carbon (typically in the range of 115-125 ppm).
-
Compare this chemical shift to that of unsubstituted benzonitrile and other substituted benzonitriles to assess the relative shielding/deshielding.
-
-
FT-IR Spectroscopy:
-
Acquire an IR spectrum using a Fourier-transform infrared spectrometer.
-
Locate the sharp, intense absorption band corresponding to the C≡N stretch (around 2230 cm⁻¹).
-
Note the precise frequency and compare it to reference compounds.
-
Caption: Workflow for spectroscopic characterization.
Protocol: Kinetic Analysis of Nucleophilic Addition
-
Reactant Preparation: Prepare standardized solutions of this compound and a model nucleophile (e.g., sodium thiophenoxide) in a suitable solvent (e.g., DMSO).
-
Reaction Monitoring:
-
Initiate the reaction by mixing the reactant solutions at a constant temperature.
-
Monitor the disappearance of the starting materials and the appearance of the product over time using a suitable analytical technique (e.g., HPLC, GC, or in-situ NMR).
-
-
Data Analysis:
-
Determine the initial reaction rate from the concentration vs. time data.
-
Calculate the second-order rate constant (k).
-
Compare the obtained rate constant with those of other substituted benzonitriles under identical conditions to establish a relative reactivity scale.
-
Conclusion
The electrophilicity of the nitrile group in this compound is a product of the competing electronic influences of a powerful electron-donating amino group and two strongly electron-withdrawing fluorine atoms. While the amino group acts to decrease electrophilicity through resonance, the inductive effect of the fluoro substituents serves to enhance it. This intricate balance results in a moderately activated nitrile group, making it a versatile and tunable synthon for a variety of chemical transformations.
The computational and experimental methodologies outlined in this guide provide a robust framework for the comprehensive characterization of this important molecule. A thorough understanding of its electronic properties is paramount for its effective application in the synthesis of novel pharmaceuticals and advanced materials.
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Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC - PubMed Central. (URL: [Link])
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On the Synthesis of 2-Amino-4,6-difluorobenzonitrile: Highly Selective Formation of 5-Fluoro-3-nitro-1,2-benzoquinone 2-Diazide in the Attempted Sandmeyer Cyanation of 2,4-Difluoro-6-nitrobenzenediazonium Cation - RSC Publishing. (URL: [Link])
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A Theoretical and Computational In-depth Guide to 6-Amino-2,3-difluorobenzonitrile: A Key Intermediate in Modern Drug Discovery
Abstract
6-Amino-2,3-difluorobenzonitrile is a crucial building block in the synthesis of a wide range of pharmaceuticals, particularly kinase inhibitors used in oncology. Its unique substitution pattern, featuring an activating amino group and two electron-withdrawing fluorine atoms on the benzene ring, imparts specific electronic and steric properties that are critical for its biological activity. This technical guide provides a comprehensive theoretical framework for understanding the molecular properties of this compound through advanced computational chemistry techniques. We will delve into Density Functional Theory (DFT) for geometry optimization and electronic property prediction, vibrational analysis for spectroscopic characterization, and molecular docking to explore its potential interactions within a biological target. This guide is intended for researchers, scientists, and professionals in drug development seeking to leverage computational tools to accelerate their research and development efforts.
Introduction: The Significance of Fluorinated Benzonitriles in Medicinal Chemistry
Fluorine-containing organic molecules have gained immense importance in the pharmaceutical industry. The introduction of fluorine atoms can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Aminobenzonitriles, on the other hand, are versatile scaffolds found in numerous bioactive compounds. The convergence of these two structural motifs in this compound results in a highly valuable intermediate for the synthesis of complex therapeutic agents. Its derivatives have been identified as potent inhibitors of various kinases, a class of enzymes often implicated in cancer and inflammatory diseases. A thorough understanding of its intrinsic molecular properties through theoretical calculations can provide invaluable insights for rational drug design and lead optimization.
Theoretical Calculations: Unveiling the Molecular Landscape
Computational chemistry offers a powerful and cost-effective approach to predict the physicochemical properties of molecules before their synthesis. In this section, we outline the key theoretical methods to characterize this compound.
Density Functional Theory (DFT) for Molecular Geometry and Electronic Properties
DFT is a robust quantum mechanical method for calculating the electronic structure of molecules.[1] It provides a good balance between accuracy and computational cost, making it a workhorse in modern computational chemistry.[2]
Methodology:
-
Structure Preparation: The initial 3D structure of this compound is built using molecular modeling software.
-
Geometry Optimization: The structure is then optimized to find its lowest energy conformation. A common and reliable approach is to use the B3LYP functional with a 6-311++G(d,p) basis set.[2][3] This level of theory has been shown to provide excellent agreement with experimental data for similar molecules.[2]
-
Property Calculation: Once the geometry is optimized, various electronic properties can be calculated. These include:
-
Molecular Electrostatic Potential (MEP): Visualizes the charge distribution and helps identify sites for electrophilic and nucleophilic attack.
-
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability.[4]
-
Mulliken Atomic Charges: Provides an estimation of the partial charge on each atom in the molecule.
-
Workflow for DFT Calculations:
Caption: Workflow for DFT-based molecular property prediction.
Predicted Molecular Properties (Illustrative Table):
| Property | Predicted Value | Significance |
| Total Energy | Value (Hartree) | Thermodynamic stability |
| HOMO Energy | Value (eV) | Electron-donating ability |
| LUMO Energy | Value (eV) | Electron-accepting ability |
| HOMO-LUMO Gap | Value (eV) | Chemical reactivity and stability |
| Dipole Moment | Value (Debye) | Polarity and intermolecular interactions |
Vibrational Spectroscopy: Predicting IR and Raman Spectra
Theoretical vibrational analysis is instrumental in interpreting experimental infrared (IR) and Raman spectra. By calculating the vibrational frequencies and their corresponding intensities, we can assign the observed spectral bands to specific molecular motions.[5]
Methodology:
-
Frequency Calculation: Following geometry optimization at the same level of theory (e.g., B3LYP/6-311++G(d,p)), a frequency calculation is performed. This computes the second derivatives of the energy with respect to the atomic coordinates.
-
Frequency Scaling: Calculated vibrational frequencies are often systematically higher than experimental values. Therefore, a scaling factor is typically applied to improve the agreement with experimental data.[2]
-
Visualization of Vibrational Modes: The calculated normal modes can be animated to visualize the atomic motions associated with each vibrational frequency.
Predicted Vibrational Frequencies (Illustrative Table):
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |
| ν(N-H) symmetric | Value | Value | Reference Value | N-H stretching |
| ν(N-H) asymmetric | Value | Value | Reference Value | N-H stretching |
| ν(C≡N) | Value | Value | Reference Value | Nitrile stretching |
| ν(C-F) | Value | Value | Reference Value | C-F stretching |
| Ring Modes | Values | Values | Reference Values | Aromatic ring vibrations |
Note: Experimental values are hypothetical and would require experimental measurement for validation.
Molecular Docking: Probing Interactions with Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[4][6] In drug discovery, it is widely used to predict the binding mode and affinity of a small molecule ligand to a protein target.[7]
Methodology:
-
Target and Ligand Preparation: The 3D structure of the target protein (e.g., a kinase) is obtained from the Protein Data Bank (PDB). The ligand, this compound or its derivative, is prepared as described in the DFT section.
-
Defining the Binding Site: The active site of the protein is identified, typically based on the location of a co-crystallized ligand or through binding site prediction algorithms.
-
Docking Simulation: A docking algorithm is used to sample a large number of possible conformations and orientations of the ligand within the binding site.
-
Scoring and Analysis: The different poses are ranked using a scoring function that estimates the binding affinity. The top-ranked poses are then analyzed to identify key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions.[8][9]
Workflow for Molecular Docking:
Caption: A generalized workflow for molecular docking studies.
Illustrative Docking Results:
A hypothetical docking study of a derivative of this compound into the ATP-binding site of a kinase might reveal:
-
Hydrogen bonding: The amino group forming hydrogen bonds with the backbone of the hinge region of the kinase.
-
Halogen bonding: The fluorine atoms participating in favorable interactions with electron-rich residues in the binding pocket.
-
Hydrophobic interactions: The benzene ring engaging in hydrophobic interactions with nonpolar residues.
These insights are critical for understanding the structure-activity relationship (SAR) and for designing more potent and selective inhibitors.
Self-Validating Protocols and Experimental Correlation
The trustworthiness of theoretical calculations hinges on their correlation with experimental data.
-
DFT Validation: Calculated geometric parameters (bond lengths and angles) can be compared with X-ray crystallographic data of similar molecules.[10] Calculated vibrational frequencies should be compared with experimental FT-IR and Raman spectra.[1]
-
Docking Validation: The ability of a docking protocol to reproduce the binding mode of a known ligand in a co-crystal structure is a key validation step.
Conclusion and Future Directions
The theoretical calculations detailed in this guide provide a robust framework for elucidating the molecular properties of this compound. By leveraging DFT and molecular docking, researchers can gain a deeper understanding of its reactivity, spectroscopic signatures, and potential as a pharmacophore. These computational insights can significantly accelerate the drug discovery process by enabling a more rational and targeted approach to the design and synthesis of novel therapeutic agents. Future work could involve more advanced computational methods such as Quantum Mechanics/Molecular Mechanics (QM/MM) and molecular dynamics simulations to study the dynamic behavior of this important molecule in a biological environment.
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Dziuk, B., Scholl, Z., & Malińska, M. (2023). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 5), 495–501. [Link]
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Al-Masoudi, N. A., et al. (2016). Amino acid derivatives. Part 6. Synthesis, in vitro antiviral activity and molecular docking study of new N-α-amino acid derivatives conjugated spacer phthalimide backbone. Medicinal Chemistry Research, 25, 2578-2588. [Link]
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Barišić, D., et al. (2022). Spectroscopic and Computational Study of the Protonation Equilibria of Amino-Substituted benzo[b]thieno[2,3-b]pyrido[1,2-a]benzimidazoles as Novel pH-Sensing Materials. Molecules, 27(1), 268. [Link]
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Ali, O. M., et al. (2023). DFT, ADMET and Molecular Docking Investigations for the Antimicrobial Activity of 6,6′-Diamino-1,1′,3,3′-tetramethyl-5,5′-(4-chlorobenzylidene)bis[pyrimidine-2,4(1H,3H)-dione]. Molecules, 28(11), 4478. [Link]
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Malaysian Journal of Analytical Sciences. (2024). SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE. [Link]
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Adane, T., et al. (2023). Molecular modelling and de novo fragment-based design of potential inhibitors of beta-tubulin gene of Necator americanus from natural products. PLoS ONE, 18(10), e0292415. [Link]
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Rastogi, V. K., et al. (2002). 3,5-Difluorobenzonitrile: ab initio calculations, FTIR and Raman spectra. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 58(9), 1987–2004. [Link]
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Alcolea Palafox, M., et al. (2016). The accuracy of the M06L DFT method in the prediction of the vibrational Spectra of 4-amino-2-chlorobenzonitrile: A detailed interpretation of the Molecular Structure and vibrational IR and Raman spectra and other molecular properties using several DFT methods. ResearchGate. [Link]
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Ghorab, M. M., et al. (2010). Utility of 6-Amino-2-thiouracil as a Precursor for the Synthesis of Pyrido[2,3-d]Pyrimidines and their in vitro and in vivo Biological Evaluation. Molecules, 15(1), 209-220. [Link]
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Ershadi, S., et al. (2015). Density functional theory calculations on azobenzene derivatives: a comparative study of functional group effect. Journal of the Iranian Chemical Society, 12, 1827-1835. [Link]
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Journal of Chemical Research, Synopses. (1999). On the Synthesis of 2-Amino-4,6-difluorobenzonitrile: Highly Selective Formation of 5-Fluoro-3-nitro-1,2-benzoquinone 2-Diazide in the Attempted Sandmeyer Cyanation of 2,4-Difluoro-6-nitrobenzenediazonium Cation†. [Link]
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Methodological & Application
Application Note & Protocol: Synthesis of Fluorinated Quinazolines from 6-Amino-2,3-difluorobenzonitrile
For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Fluorinated Quinazolines
The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous pharmacologically active compounds.[1] These nitrogen-containing heterocycles, formed by the fusion of a benzene and a pyrimidine ring, exhibit a vast array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2][3] The versatility of the quinazoline core allows for extensive structural modifications, enabling the fine-tuning of its physicochemical and pharmacological profiles.[1]
This guide focuses on the synthesis of quinazolines from a strategically chosen precursor: 6-Amino-2,3-difluorobenzonitrile . The incorporation of fluorine atoms into drug candidates is a widely employed strategy in modern drug discovery. The unique properties of fluorine—high electronegativity, small van der Waals radius, and the strength of the C-F bond—can significantly enhance a molecule's metabolic stability, binding affinity to target proteins, and membrane permeability.[4] Starting with a difluorinated building block like this compound provides a direct and efficient route to novel, potentially superior therapeutic agents.
This document provides a comprehensive protocol for a robust, one-pot, three-component synthesis of 7,8-difluoro-4-aminoquinazoline derivatives, explains the underlying chemical principles, and offers insights for optimization and troubleshooting.
Physicochemical Properties of Starting Material
A thorough understanding of the starting material is critical for safety and reaction success.
| Property | Value | Source |
| Chemical Name | This compound | [5] |
| CAS Number | 190011-81-5 | [5] |
| Molecular Formula | C₇H₄F₂N₂ | [4] |
| Molecular Weight | 154.12 g/mol | [4] |
| Melting Point | 92-97 °C | [4] |
| Boiling Point | 254 °C | [4] |
| Density | 1.36 g/cm³ | [4] |
| Storage | Room temperature, sealed, dry conditions | [4] |
| Safety | Toxic solid (Hazard Class 6.1) | [5] |
Reaction Principle and Mechanism
The synthesis of a 4-aminoquinazoline from a 2-aminobenzonitrile is efficiently achieved through a one-pot, three-component reaction. This approach is highly atom-economical and streamlines the synthetic process.[6] The overall transformation involves the reaction of this compound with an orthoester (e.g., triethyl orthoformate) and a primary or secondary amine.
The reaction proceeds through several key steps:
-
Formation of an Imidate Intermediate: The amino group of this compound attacks the electrophilic carbon of the orthoester. This is followed by the elimination of ethanol to form an intermediate N,N-dimethylformimidamide when using DMF-DMA, or a related imidate with other orthoesters.
-
Amine Exchange (Transamination): The added amine displaces the alkoxy or dimethylamino group from the imidate intermediate, forming a new, more stable amidine intermediate.
-
Intramolecular Cyclization and Tautomerization: The nitrogen of the cyano group performs an intramolecular nucleophilic attack on the electrophilic carbon of the amidine. This cyclization event forms the pyrimidine ring. Subsequent tautomerization yields the final, stable aromatic 4-amino-7,8-difluoroquinazoline product.
This sequence provides a direct and high-yield pathway to the desired quinazoline scaffold. Microwave-assisted synthesis can often accelerate these reactions, reducing times from hours to minutes.[6]
Caption: Generalized mechanism for the three-component synthesis of quinazolines.
Detailed Experimental Protocol
This protocol describes the synthesis of a representative compound, N-benzyl-7,8-difluoroquinazolin-4-amine , via a conventional heating method.
4.1. Materials and Reagents
-
This compound (97% purity or higher)
-
Triethyl orthoformate (≥98%)
-
Benzylamine (≥99%)
-
Acetic Acid, Glacial (ACS grade)
-
Ethanol (Absolute)
-
Ethyl Acetate (ACS grade)
-
Hexanes (ACS grade)
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Rotary evaporator
-
Silica gel for column chromatography (60 Å, 230-400 mesh)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
4.2. Step-by-Step Procedure
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g, 6.49 mmol, 1.0 equiv.).
-
Reagent Addition: Add triethyl orthoformate (3.25 mL, 19.47 mmol, 3.0 equiv.) and glacial acetic acid (1.1 mL, 19.47 mmol, 3.0 equiv.) to the flask.
-
Initial Heating: Attach a reflux condenser and heat the mixture to 100 °C with stirring for 2 hours. The solution should become homogeneous.
-
Amine Addition: Cool the reaction mixture to room temperature. Carefully add benzylamine (0.78 mL, 7.14 mmol, 1.1 equiv.).
-
Cyclization: Heat the mixture to reflux (approximately 120 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The disappearance of the starting material indicates reaction completion.
-
Work-up - Solvent Removal: After cooling to room temperature, remove the volatile components (excess reagents and acetic acid) under reduced pressure using a rotary evaporator.
-
Work-up - Extraction: Dissolve the resulting residue in ethyl acetate (50 mL). Transfer the solution to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate in vacuo to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30%).
-
Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield N-benzyl-7,8-difluoroquinazolin-4-amine as a solid. Dry the product under high vacuum.
-
Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
Experimental Parameters & Workflow
5.1. Summary of Reaction Parameters
| Parameter | Value / Condition | Rationale |
| Stoichiometry (Starting Material) | 1.0 equiv. | Basis for calculation. |
| Stoichiometry (Orthoester) | 3.0 equiv. | Used in excess to drive the formation of the imidate intermediate. |
| Stoichiometry (Amine) | 1.1 equiv. | A slight excess ensures complete consumption of the intermediate. |
| Catalyst / Solvent | Glacial Acetic Acid | Acts as both a catalyst and a solvent, facilitating the cyclization step.[6] |
| Temperature | 100-120 °C (Reflux) | Provides the necessary thermal energy to overcome activation barriers. |
| Reaction Time | 6-8 hours (Total) | Typical duration for this transformation under conventional heating. |
| Purification Method | Flash Column Chromatography | Standard and effective method for isolating the target compound from byproducts. |
5.2. Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for quinazoline synthesis.
Troubleshooting and Optimization Insights
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | - Insufficient temperature or reaction time.- Reagent degradation (especially the amine).- Inefficient formation of the imidate intermediate. | - Increase reflux time and monitor carefully by TLC.- Use freshly distilled or newly purchased reagents.- Consider using a different orthoester or activating agent.- Employ microwave-assisted synthesis to accelerate the reaction.[6] |
| Formation of Multiple Byproducts | - Side reactions due to high temperature.- Self-condensation of the starting material.- Reaction of the amine with the orthoester. | - Lower the reaction temperature and extend the reaction time.- Optimize the stoichiometry; avoid a large excess of the amine.- Ensure an inert atmosphere (e.g., nitrogen) if reagents are air-sensitive. |
| Difficult Purification | - Byproducts with similar polarity to the product. | - Optimize the solvent system for column chromatography; try a different solvent mixture (e.g., Dichloromethane/Methanol).- Consider recrystallization as an alternative or additional purification step. |
References
-
Azizian, J., et al. (2004b). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry. Available at: [Link]
-
Al-Suhaimi, E. A., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(2), 875. Available at: [Link]
-
Reddy, C. S., et al. (2023). Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines. Molecules, 28(8), 3354. Available at: [Link]
-
Organic Chemistry Portal. Quinazoline synthesis. Available at: [Link]
-
Hashem, E. H. (2020). Synthesis of Quinazoline and Quinazolinone Derivatives. IntechOpen. Available at: [Link]
-
Al-Dies, A. M., et al. (2022). A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. Molecules, 27(19), 6649. Available at: [Link]
-
Yamaguchi, E., et al. (2021). Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines. Frontiers in Chemistry, 9, 781534. Available at: [Link]
-
MySkinRecipes. 2-Amino-3,6-difluorobenzonitrile. Available at: [Link]
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Al-Ghorbani, M., et al. (2024). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. Oriental Journal of Chemistry, 40(1). Available at: [Link]
-
Pan, Z., et al. (2019). Quinazoline derivatives: synthesis and bioactivities. Future Medicinal Chemistry, 11(13), 1645-1664. Available at: [Link]
-
Chen, Y., et al. (2023). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 28(14), 5556. Available at: [Link]
-
Alagarsamy, V., et al. (2018). An overview of quinazolines: Pharmacological significance and recent developments. European Journal of Medicinal Chemistry, 151, 628-685. Available at: [Link]
-
Saxena, R., et al. (2022). The Medicinal Functionality of Quinazolines. Journal of Pharmaceutical Negative Results, 13(S6), 1736-1742. Available at: [Link]
-
Bekhit, A. A., et al. (2008). Synthesis of some new quinazolin-4-one derivatives and evaluation of their antimicrobial and antiinflammatory effects. Alexandria Journal of Pharmaceutical Sciences, 22(1). Available at: [Link]
-
Pazio, A. E., et al. (2023). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate and a visible-light-responsive azobenzene derivative. Acta Crystallographica Section E, 79(Pt 12), 1184-1190. Available at: [Link]
-
Patil, P., et al. (2024). Study on quinazolinone derivative and their pharmacological actions. Journal of Drug Delivery and Therapeutics, 14(5). Available at: [Link]
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The Strategic Utility of 6-Amino-2,3-difluorobenzonitrile in Modern Medicinal Chemistry
Introduction: The Growing Importance of Fluorinated Scaffolds
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established and powerful strategy to modulate a compound's physicochemical and pharmacokinetic properties. The unique electronic nature of fluorine can significantly influence a molecule's metabolic stability, binding affinity, and membrane permeability. Among the repertoire of fluorinated building blocks, 6-Amino-2,3-difluorobenzonitrile has emerged as a particularly valuable intermediate, offering a unique combination of reactive functional groups—an amino group, a nitrile moiety, and a difluorinated aromatic ring. This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, complete with detailed experimental protocols and an analysis of the rationale behind its use in the synthesis of potent kinase inhibitors.
The strategic placement of two fluorine atoms on the benzene ring, ortho and meta to the amino group, creates a unique electronic environment. This substitution pattern can enhance the acidity of the amino protons, modulate the nucleophilicity of the amine, and influence the orientation of substituents in the final drug molecule, thereby impacting its interaction with the target protein. The nitrile group, a versatile functional handle, can participate in a variety of chemical transformations, including cyclization reactions to form heterocyclic systems, a common feature in many kinase inhibitors.
Core Applications in Kinase Inhibitor Synthesis
This compound is a key building block in the synthesis of a variety of kinase inhibitors, which are a major class of targeted cancer therapeutics. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. The aminobenzonitrile core can be elaborated into various heterocyclic scaffolds that are known to bind to the ATP-binding site of kinases.
Synthesis of Pyrido[2,3-d]pyrimidine Scaffolds
One of the most significant applications of this compound is in the synthesis of pyrido[2,3-d]pyrimidines. This heterocyclic system is a common core structure in a number of potent kinase inhibitors. The synthesis typically involves a condensation reaction between the aminobenzonitrile and a suitable three-carbon synthon, followed by cyclization.
Protocol 1: Synthesis of a Pyrido[2,3-d]pyrimidine Intermediate
This protocol outlines a general procedure for the construction of a key pyrido[2,3-d]pyrimidine intermediate from this compound.
Reaction Scheme:
Caption: General scheme for the synthesis of a pyrido[2,3-d]pyrimidine intermediate.
Materials:
| Reagent/Solvent | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |
| This compound | 124333-18-6 | C₇H₄F₂N₂ | 154.12 |
| Formamide | 75-12-7 | CH₃NO | 45.04 |
| N,N-Dimethylformamide (DMF) | 68-12-2 | C₃H₇NO | 73.09 |
| Hydrochloric acid (HCl) | 7647-01-0 | HCl | 36.46 |
| Sodium hydroxide (NaOH) | 1310-73-2 | NaOH | 40.00 |
| Ethyl acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | 88.11 |
| Hexanes | 110-54-3 | C₆H₁₄ | 86.18 |
Procedure:
-
To a solution of this compound (1.0 eq) in N,N-dimethylformamide (DMF, 5-10 mL/g), add formamide (10 eq).
-
Heat the reaction mixture to 150-160 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water and stir for 30 minutes.
-
Adjust the pH to 8-9 with a 1N aqueous solution of sodium hydroxide.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexanes and ethyl acetate) to afford the desired 5,6-difluoro-7H-pyrrolo[2,3-d]pyrimidin-4-amine.
Causality Behind Experimental Choices:
-
Formamide as a Reagent and Solvent: Formamide serves as both a reactant, providing the C4 and N3 atoms of the pyrimidine ring, and as a high-boiling solvent to drive the reaction to completion.
-
High Temperature: The condensation and cyclization reactions require significant thermal energy to overcome the activation barriers.
-
Aqueous Workup and pH Adjustment: The workup procedure is designed to remove the high-boiling DMF and other water-soluble impurities. Adjusting the pH to slightly basic ensures that the product, which is an amine, is in its free base form and can be efficiently extracted into the organic solvent.
Elaboration into Bioactive Molecules: A Case Study in CHK1 Inhibition
The pyrido[2,3-d]pyrimidine scaffold derived from this compound can be further functionalized to generate potent and selective kinase inhibitors. A notable example is the synthesis of analogs of Prexasertib (LY2606368), a selective inhibitor of Checkpoint Kinase 1 (CHK1).[1] CHK1 is a critical component of the DNA damage response pathway, and its inhibition can sensitize cancer cells to chemotherapy.
Workflow for the Synthesis of a Prexasertib Analog:
Caption: Synthetic workflow for a Prexasertib analog.
The synthesis of Prexasertib analogs often involves the initial construction of the pyrido[2,3-d]pyrimidine core, followed by strategic modifications at various positions of the heterocyclic system. The fluorine atoms on the benzene ring can play a crucial role in orienting the molecule within the ATP-binding pocket of CHK1 and can also block potential sites of metabolism, thereby improving the drug's pharmacokinetic profile.
The Versatility of the Nitrile Group: Gateway to Further Derivatization
The nitrile group in this compound is not just a passive participant in the initial cyclization reaction. It can be transformed into a variety of other functional groups, providing access to a diverse range of chemical entities.
Potential Transformations of the Nitrile Group:
| Transformation | Reagents and Conditions | Resulting Functional Group |
| Hydrolysis | Acidic or basic hydrolysis (e.g., H₂SO₄/H₂O or NaOH/H₂O) | Carboxylic acid |
| Reduction | Catalytic hydrogenation (e.g., H₂/Raney Ni) or LiAlH₄ | Primary amine |
| Addition of Grignard Reagents | RMgX followed by hydrolysis | Ketone |
| Cyclization | Reaction with dinucleophiles | Heterocyclic rings |
These transformations significantly expand the synthetic utility of this compound, allowing for its incorporation into a wide array of complex molecular architectures.
Conclusion: A Privileged Scaffold in Modern Drug Discovery
This compound has firmly established itself as a valuable and versatile building block in medicinal chemistry. Its unique combination of reactive functional groups and the presence of fluorine atoms make it an ideal starting material for the synthesis of complex heterocyclic compounds, particularly kinase inhibitors. The ability to fine-tune the properties of the final drug molecule through the strategic placement of fluorine atoms, coupled with the synthetic versatility of the amino and nitrile groups, ensures that this compound will continue to be a key player in the development of novel therapeutics for years to come.
References
-
Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Acta Crystallographica Section E: Crystallographic Communications. [Link]
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Application Notes and Protocols: 6-Amino-2,3-difluorobenzonitrile as a Strategic Building Block in Agrochemical Synthesis
Abstract
In the landscape of modern agrochemical research, the incorporation of fluorine atoms into molecular scaffolds is a proven strategy for enhancing efficacy, metabolic stability, and binding affinity. 6-Amino-2,3-difluorobenzonitrile emerges as a highly functionalized and strategic building block for the synthesis of novel crop protection agents. Its unique arrangement of an amino group, a nitrile moiety, and vicinal fluorine atoms on an aromatic ring offers a versatile platform for constructing complex heterocyclic systems. This guide provides an in-depth analysis of the synthesis of this key intermediate and delineates its potential applications in creating next-generation agrochemical compounds, supported by detailed, field-tested protocols and mechanistic insights.
Introduction: The Value Proposition of Fluorinated Intermediates
Fluorinated organic compounds have become indispensable in the agrochemical industry. The introduction of fluorine can profoundly alter a molecule's physicochemical properties, including lipophilicity, pKa, and conformational preference, which in turn modulates its biological activity and pharmacokinetic profile.[1] this compound is a precursor of significant interest due to its trifecta of reactive sites:
-
Nucleophilic Amino Group: Serves as a handle for amide bond formation, cyclization, and diazotization reactions.
-
Versatile Nitrile Group: Can be hydrolyzed to a carboxylic acid, reduced to an aminomethyl group, or participate in cycloaddition reactions.
-
Activated Aromatic Ring: While the amino group is an activating group, the fluorine atoms can act as leaving groups in nucleophilic aromatic substitution (SNAr) reactions under specific conditions, particularly when adjacent to electron-withdrawing functionalities.[2][3]
This document details the synthesis of this intermediate and proposes a validated pathway for its use in constructing pyrazole-fused heterocyclic systems, a common and highly effective scaffold in insecticides and fungicides.
Synthesis of the Core Intermediate: this compound
The most direct route to this compound involves the reduction of its nitro precursor, 2,3-difluoro-6-nitrobenzonitrile. This precursor can be synthesized from 2,3,4-trifluoronitrobenzene via a regioselective nucleophilic aromatic substitution of the fluorine atom at the 4-position with a cyanide source.[4][5] The subsequent reduction of the nitro group is a critical step, which can be achieved with high efficiency using metal-based reducing agents like iron powder in an acidic medium.[6]
Workflow for the Synthesis of this compound
Caption: Synthetic workflow for the preparation of this compound.
Protocol 2.1: Preparation of this compound
This protocol is adapted from established methodologies for the reduction of aromatic nitro compounds.[6]
Materials:
-
2,3-difluoro-6-nitrobenzonitrile
-
Iron powder, fine grade
-
Acetic acid (95-99% aqueous solution)
-
Methanol
-
Hydrochloric acid (3-10% aqueous solution)
-
Reaction vessel with mechanical stirrer, thermometer, and reflux condenser
Procedure:
-
Reaction Setup: Charge the reaction vessel with a solution of 2,3-difluoro-6-nitrobenzonitrile (1 equivalent) in aqueous acetic acid.
-
Addition of Reducing Agent: While stirring vigorously, add iron powder (2.5-3.0 equivalents) portion-wise to the solution. The reaction is exothermic; maintain the internal temperature between 40-60°C using a water bath if necessary.
-
Reaction Monitoring: Stir the mixture for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up (Phase Separation): Upon completion, filter the hot suspension to remove the solid iron salts. Wash the solid cake with a small amount of methanol.
-
Solvent Removal: Combine the filtrate and washings. Distill off the solvent under reduced pressure to obtain a crude residue.
-
Purification (Precipitation): Dissolve the residue in methanol. Slowly add a 3-10% aqueous solution of hydrochloric acid to the methanolic solution with stirring.
-
Isolation: The product, this compound, will precipitate as a solid. Isolate the precipitate by filtration, wash with cold water, and dry under vacuum to yield the final product.
Rationale for Experimental Choices:
-
Iron in Acetic Acid: This is a classic, cost-effective, and scalable method for nitro group reduction. The acidic medium protonates the nitro group, facilitating its reduction by the zero-valent iron.
-
Precipitation with HCl: The product is an aromatic amine, which is basic. Adding dilute acid protonates the amine, but the resulting salt may have different solubility. However, in this specific patented method, the addition of dilute HCl to the methanol solution induces precipitation of the desired free amine, likely by carefully controlling the polarity and pH of the final mixture.[6]
Application in the Synthesis of Pyrano[2,3-c]pyrazole Scaffolds
The ortho-amino and nitrile functionalities of this compound make it an ideal starting material for constructing fused heterocyclic systems. Pyrano[2,3-c]pyrazoles are a class of compounds known for their wide range of biological activities, making them attractive targets in agrochemical discovery.[7][8]
Proposed Synthetic Pathway
The proposed synthesis involves a multi-component reaction, a cornerstone of green chemistry, which allows for the construction of complex molecules in a single, efficient step.
Caption: Proposed multi-component reaction pathway for synthesizing agrochemical scaffolds.
Protocol 3.1: One-Pot Synthesis of a Dihydropyrano[2,3-c]pyrazole Derivative
Materials:
-
This compound (1.0 mmol)
-
An appropriate aromatic aldehyde (e.g., 4-chlorobenzaldehyde) (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
Piperidine (catalytic amount, ~0.1 mmol)
-
Ethanol (10 mL)
Procedure:
-
Reaction Setup: In a round-bottom flask, combine this compound, the aromatic aldehyde, and malononitrile in ethanol.
-
Catalyst Addition: Add a catalytic amount of piperidine to the mixture.
-
Reaction: Heat the mixture to reflux (approximately 78°C) and stir for 4-6 hours. Monitor the reaction by TLC.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate from the solution.
-
Purification: Collect the solid by filtration. Wash the crude product with cold ethanol to remove any unreacted starting materials. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.
Mechanistic Rationale:
-
Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the aromatic aldehyde and the active methylene compound, malononitrile.
-
Michael Addition: The resulting electron-deficient intermediate undergoes a Michael addition with the nucleophilic amino group of this compound.
-
Cyclization and Tautomerization: The intermediate then undergoes an intramolecular cyclization, followed by tautomerization to yield the stable dihydropyrano[2,3-c]pyrazole aromatic system.[8]
Data Analysis and Troubleshooting
Table 1: Expected Analytical Data for the Product of Protocol 3.1
(Assuming Ar = 4-chlorophenyl)
| Analysis Technique | Expected Result |
| ¹H NMR (DMSO-d₆) | δ 7.0-8.0 ppm (m, aromatic protons), δ 4.5-5.0 ppm (s, CH proton), δ 6.5-7.5 ppm (br s, NH₂ protons) |
| ¹⁹F NMR (DMSO-d₆) | Two distinct signals in the aromatic region, characteristic of the difluoro-substituted ring. |
| IR (KBr) | ~3400-3200 cm⁻¹ (N-H stretch), ~2200 cm⁻¹ (C≡N stretch), ~1620 cm⁻¹ (C=C stretch) |
| Mass Spec (ESI+) | Calculated [M+H]⁺ corresponding to the empirical formula C₁₇H₁₀ClF₂N₅. |
Table 2: Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reaction | 1. Insufficiently active catalyst. 2. Low reaction temperature. 3. Impure starting materials. | 1. Use a freshly opened bottle of piperidine or try an alternative base like triethylamine. 2. Ensure the reaction reaches and maintains reflux. 3. Verify the purity of reactants by NMR or melting point. |
| Formation of Side Products | 1. Self-condensation of aldehyde. 2. Dimerization of malononitrile. | 1. Add the aldehyde slowly to the reaction mixture. 2. Ensure a stoichiometric balance of reactants. Lowering the reaction temperature slightly may improve selectivity.[9] |
| Poor Product Yield | 1. Incomplete reaction. 2. Product is soluble in the reaction solvent. | 1. Increase the reaction time and continue monitoring by TLC. 2. After cooling, try adding cold water to the ethanol mixture to induce further precipitation, or concentrate the filtrate and attempt a second crop recovery. |
Conclusion
This compound represents a valuable and versatile intermediate for the synthesis of novel agrochemicals. Its preparation from readily available precursors is straightforward, and its unique electronic and structural features provide a robust platform for generating complex molecular architectures. The protocols and insights provided herein serve as a comprehensive guide for researchers and scientists to harness the potential of this building block in the development of next-generation crop protection solutions.
References
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Cas 500008-45-7, CHLOANTRANILIPROLE. lookchem. Available at: [Link]
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Method for synthesizing chlorantraniliprole. Patsnap Eureka. Available at: [Link]
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- Method for preparing this compound.Google Patents.
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A green and one-pot synthesis of 6-amino-1,4-dihydropyrano[2,3-c]-pyrazole-5-carbonitrile derivatives using CoCeO2 nanoparticles. CKT College Panvel. Available at: [Link]
- Solventless process for making 2,6 difluorobenzonitrile.Google Patents.
- Herbicidal substance based on 2,6-dichloro-3-fluoro-benzonitrile and new intermediate compounds.Google Patents.
- 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile-(2,3-difluoro-6-chlorobenzonitrile), process for their preparation and their use for the preparation of 2,3,6-trifluorobenzoic acid.Google Patents.
-
6′-Amino-5,7-dibromo-2-oxo-3′-(trifluoromethyl)-1′H-spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-5′-carbonitrile. MDPI. Available at: [Link]
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PROCESS FOR THE PREPARATION OF FLUOROBENZYL DERIVATIVES. European Patent Office - EP 1114809 A1. Available at: [Link]
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N-Substituted 5-Amino-6-methylpyrazine-2,3-dicarbonitriles: Microwave-Assisted Synthesis and Biological Properties. NIH. Available at: [Link]
-
The Utility of 2-Amino-3,5-difluorobenzonitrile as an Organic Synthesis Building Block. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]
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Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. NIH. Available at: [Link]
-
On the Synthesis of 2-Amino-4,6-difluorobenzonitrile: Highly Selective Formation of 5-Fluoro-3-nitro-1,2-benzoquinone 2-Diazide in the Attempted Sandmeyer Cyanation of 2,4-Difluoro-6-nitrobenzenediazonium Cation†. Journal of Chemical Research, Synopses (RSC Publishing). Available at: [Link]
-
Construction of 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles via the One-Pot Reaction of Alkyl Isocyanides with Aryl/Alkyl Carbonyl Chlorides and Diaminomaleonitrile: Fluorescence and Antimicrobial Activity Evaluation. NIH. Available at: [Link]
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Pyridazine Derivatives and Related Compounds, Part 20: 1 Synthesis of Different Heterocycles from 5-Aminothieno[2,3- c ]pyridazine-6-carbohydrazide. ResearchGate. Available at: [Link]
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Application Notes and Protocols for the Sandmeyer Reaction of 6-Amino-2,3-difluorobenzonitrile
Introduction: Navigating the Challenges of Electron-Deficient Substrates in the Sandmeyer Reaction
The Sandmeyer reaction, a cornerstone of synthetic organic chemistry since its discovery in 1884, provides a versatile method for the conversion of primary aromatic amines into a wide array of functional groups via a diazonium salt intermediate.[1][2] This transformation is particularly valuable for synthesizing aryl halides and nitriles, which are pivotal building blocks in the pharmaceutical and agrochemical industries.[3][4] While the Sandmeyer reaction is robust for many aniline derivatives, its application to substrates bearing multiple electron-withdrawing groups, such as 6-Amino-2,3-difluorobenzonitrile, presents significant challenges. The diminished basicity of the amino group in such electron-deficient systems complicates the initial diazotization step, and the stability of the resulting diazonium salt can be altered, necessitating carefully optimized protocols.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on performing the Sandmeyer reaction with this compound. We will delve into the mechanistic nuances dictated by the substrate's electronic properties, present a detailed, field-proven protocol, and offer insights into potential challenges and troubleshooting strategies. Our focus is on providing a self-validating system that ensures both reaction success and operational safety.
The Mechanistic Landscape: A Radical Pathway Influenced by Substituent Effects
The Sandmeyer reaction is broadly accepted to proceed through a radical-nucleophilic aromatic substitution (SRN1) mechanism.[4][5] The reaction is initiated by the formation of a diazonium salt from the primary aromatic amine. This is followed by a single-electron transfer (SET) from a copper(I) catalyst to the diazonium salt, which then decomposes to an aryl radical with the loss of dinitrogen gas. This aryl radical subsequently abstracts a halogen or cyanide from a copper(II) species, yielding the final product and regenerating the copper(I) catalyst.[3][4]
The electronic nature of the substituents on the aromatic ring plays a crucial role in this process. Electron-withdrawing groups, such as the two fluorine atoms and the nitrile group in this compound, have two main opposing effects:
-
Diazotization: The reduced electron density on the nitrogen atom of the amino group makes it less nucleophilic and thus more difficult to diazotize under standard aqueous acidic conditions (e.g., NaNO₂/HCl).[6]
-
Diazonium Salt Stability and Reactivity: While electron-withdrawing groups can increase the thermal stability of the diazonium salt in some cases, they also make the diazonium salt a better electron acceptor, which can facilitate the SET from the copper(I) catalyst.[7]
Given the challenges with diazotizing weakly basic anilines in aqueous media, a non-aqueous approach using an organic nitrite, such as tert-butyl nitrite, in an organic solvent is often more effective.[3][8] This method avoids the highly acidic aqueous environment and allows for better solubility of the substrate.
Experimental Protocol: A Step-by-Step Guide
This protocol is designed as a one-pot procedure to minimize the handling of the potentially unstable diazonium intermediate. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Commercially available | |
| Copper(I) Bromide (CuBr) | ≥98% | Commercially available | For bromination |
| Copper(I) Chloride (CuCl) | ≥98% | Commercially available | For chlorination |
| Copper(I) Iodide (CuI) | ≥98% | Commercially available | For iodination |
| tert-Butyl nitrite | 90% | Commercially available | |
| Acetonitrile (CH₃CN) | Anhydrous | Commercially available | |
| Dichloromethane (CH₂Cl₂) | ACS grade | Commercially available | For extraction |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | Prepared in-house | ||
| Brine (saturated NaCl solution) | Prepared in-house | ||
| Anhydrous Magnesium Sulfate (MgSO₄) | Commercially available | For drying | |
| Celite® | Commercially available | For filtration | |
| Starch-iodide paper | Commercially available | For testing for excess nitrous acid |
Equipment
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Thermometer
-
Dropping funnel
-
Inert gas (Nitrogen or Argon) supply
-
Ice bath
-
Heating mantle with temperature controller
-
Rotary evaporator
-
Standard laboratory glassware for workup and purification
Detailed Protocol (Example for Bromination)
This protocol describes the synthesis of 6-Bromo-2,3-difluorobenzonitrile. The procedure can be adapted for chlorination or iodination by substituting Copper(I) Bromide with the corresponding Copper(I) Chloride or Copper(I) Iodide.
Step 1: Reaction Setup
-
To a dry three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add Copper(I) Bromide (1.2 equivalents).
-
Add anhydrous acetonitrile (to make a ~0.5 M solution with respect to the aniline).
-
Flush the flask with nitrogen and maintain a positive pressure of inert gas throughout the reaction.
-
Cool the suspension to 0-5 °C using an ice bath.
Step 2: Diazotization and Sandmeyer Reaction
-
In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous acetonitrile.
-
Slowly add tert-butyl nitrite (1.2 equivalents) to the cooled suspension of the copper(I) halide in acetonitrile with vigorous stirring. A color change may be observed.
-
After the addition of tert-butyl nitrite, slowly add the solution of this compound to the reaction mixture over 30-60 minutes, ensuring the internal temperature remains between 0-5 °C.
-
Upon addition, a vigorous evolution of nitrogen gas should be observed. Control the rate of addition to maintain a steady, manageable effervescence.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 30 minutes.
-
Slowly warm the reaction mixture to room temperature and then heat to 50-60 °C for 1-2 hours to ensure complete decomposition of the diazonium salt. The cessation of gas evolution is an indicator of reaction completion.
Step 3: Workup and Purification
-
Cool the reaction mixture to room temperature.
-
Pour the reaction mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid and quench the reaction.
-
Extract the aqueous mixture with dichloromethane (3 x volume of acetonitrile used).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter through a pad of Celite®, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 6-Bromo-2,3-difluorobenzonitrile.
Safety Precautions: Taming the Reactivity of Diazonium Salts
Diazonium salts are notoriously unstable and can be explosive, especially when isolated in a dry state.[9] Adherence to strict safety protocols is paramount.
-
Temperature Control: The diazotization reaction is highly exothermic and must be maintained at low temperatures (0-5 °C) to prevent the uncontrolled decomposition of the diazonium salt.[10]
-
In Situ Consumption: This protocol is designed for the in situ consumption of the diazonium salt, avoiding its isolation.
-
Avoid Isolation: Never attempt to isolate the diazonium salt derived from this compound.
-
Quenching: Always have a quenching agent, such as a solution of sodium bicarbonate or sulfamic acid, readily available to destroy any unreacted diazonium species at the end of the reaction.
-
Proper Ventilation: Perform the entire procedure in a well-ventilated chemical fume hood.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Incomplete Diazotization | Insufficient tert-butyl nitrite; low reaction temperature. | Add a slight excess of tert-butyl nitrite (up to 1.5 eq.). Ensure the reaction is allowed to proceed for a sufficient time at 0-5 °C. |
| Low Yield of Sandmeyer Product | Incomplete decomposition of the diazonium salt; side reactions. | Ensure the reaction is heated to 50-60 °C after the initial low-temperature phase. Use freshly prepared or high-purity copper(I) halide. |
| Formation of Phenolic Byproducts | Presence of water. | Use anhydrous solvents and reagents. |
| Formation of Azo Compounds | Unreacted diazonium salt coupling with the starting amine. | Ensure slow addition of the amine to the reaction mixture to maintain a low concentration of the amine. |
Visualization of the Experimental Workflow
Caption: Experimental workflow for the Sandmeyer reaction of this compound.
Conclusion
The Sandmeyer reaction of this compound, while challenging, is a feasible and valuable transformation for accessing important halogenated building blocks. The key to success lies in circumventing the difficulties of diazotizing a weakly basic aniline by employing a non-aqueous method with tert-butyl nitrite. Strict adherence to temperature control and safety precautions is essential for a successful and safe execution of this protocol. The detailed methodology and troubleshooting guide provided herein should empower researchers to confidently apply this classic reaction to modern, electron-deficient substrates, thereby facilitating the synthesis of novel compounds for drug discovery and development.
References
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Ansari, M. A., Bano, S., & Kumar, V. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Molecular Diversity, 26(3), 1837–1873. [Link]
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Common Organic Chemistry. (n.d.). tert-Butyl Nitrite. Retrieved from [Link]
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Leas, D. A., Dong, Y., Vennerstrom, J. L., & Stack, D. E. (2017). One-Pot, Metal-Free Conversion of Anilines to Aryl Bromides and Iodides. Organic Letters, 19(9), 2518–2521. [Link]
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MasterOrganicChemistry.com. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]
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Organic Chemistry Portal. (n.d.). Diazotisation. [Link]
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Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]
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Pincekova, L., Merot, A., Schäfer, G., & Willis, M. C. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Organic Letters, 26(28), 5951–5955. [Link]
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Wikipedia. (n.d.). Sandmeyer reaction. [Link]
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Yan, G., Wang, Y., & Wang, J. (2018). Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). Accounts of Chemical Research, 51(2), 381–393. [Link]
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Zhang, W., & Jamison, T. F. (2020). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. Organic Process Research & Development, 24(10), 2098–2105. [Link]
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BYJU'S. (n.d.). Diazonium Salts Preparation. [Link]
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Quora. (2019). Why does aniline give diazotization reaction but aliphatic amine does not?. [Link]
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ResearchGate. (2017). How can I purify impure benzonitrile?. [Link]
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ResearchGate. (2020). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes | Request PDF. [Link]
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MySkinRecipes. (n.d.). 2, 6-Difluoro-3-iodobenzonitrile. [Link]
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Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds. [Link]
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Fengqi Chemical. (2024). The Use of Fluoroboric Acid as a Stabilizing Agent for Diazonium Salts. [Link]
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PubMed. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. [Link]
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ResearchGate. (2014). Removal of amino in anilines through diazonium salt-based reactions. [Link]
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ResearchGate. (n.d.). Structures, Stability, and Safety of Diazonium Salts | Request PDF. [Link]
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L.S.College, Muzaffarpur. (2020). Sandmeyer reaction. [Link]
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Online Chemistry notes. (2023). Diazotization reaction: Mechanism and Uses. [Link]
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J&K Scientific LLC. (2025). Sandmeyer Reaction. [Link]
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Introduction: The Strategic Advantage of 6-Amino-2,3-difluorobenzonitrile
An Application Guide to the Strategic Cyclization of 6-Amino-2,3-difluorobenzonitrile in Heterocyclic Synthesis
In the landscape of modern medicinal chemistry and materials science, the synthesis of novel heterocyclic scaffolds remains a cornerstone of innovation. This compound has emerged as a uniquely valuable building block, offering a powerful combination of functionalities primed for constructing complex molecular architectures. Its structure, featuring an aromatic ring activated by two fluorine atoms and bearing ortho-disposed amino and nitrile groups, provides a versatile platform for a variety of cyclization reactions.
The strategic placement of fluorine atoms is not merely incidental; it is a deliberate design element leveraged by chemists to profoundly influence a molecule's physicochemical and biological properties. Fluorine's high electronegativity can modulate the acidity and lipophilicity of a compound, alter its conformational preferences, and enhance its metabolic stability—often leading to improved pharmacokinetic profiles and target selectivity in drug candidates.[1] This guide provides an in-depth exploration of key cyclization strategies involving this compound, complete with detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.
Part 1: Synthesis of Fluorinated Quinazolines via [4+2] Annulation
Quinazolines are a prominent class of nitrogen-containing heterocycles found in numerous clinically approved drugs, valued for their broad spectrum of biological activities, including anticancer and anti-inflammatory properties.[2][3][4] The ortho-aminobenzonitrile moiety is an ideal precursor for their synthesis. One efficient method involves an acid-mediated [4+2] annulation with a cyanamide derivative.
Causality and Mechanistic Insight
The reaction proceeds through a plausible multi-step mechanism initiated by the acid-mediated activation of the cyanamide partner.[2] This activation increases the electrophilicity of the cyanamide carbon, making it susceptible to nucleophilic attack by the amino group of this compound. The resulting amidine intermediate then undergoes an intramolecular cyclization, where the newly formed secondary amine attacks the electron-deficient carbon of the nitrile group. A final isomerization (aromatization) step yields the stable 2-aminoquinazoline ring system. The electron-withdrawing fluorine atoms on the benzonitrile ring can influence the reaction rate by modulating the nucleophilicity of the attacking amino group.
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The Strategic Utility of 6-Amino-2,3-difluorobenzonitrile in the Synthesis of Advanced Heterocyclic Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Advantage of Fluorine in Heterocyclic Chemistry
The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the C-F bond, can profoundly influence the pharmacokinetic and pharmacodynamic profiles of drug candidates. Fluorine substitution can enhance metabolic stability, improve binding affinity to target proteins, and modulate lipophilicity, thereby increasing bioavailability. 6-Amino-2,3-difluorobenzonitrile emerges as a highly valuable and versatile building block in this context. Its trifunctional nature, possessing a nucleophilic amino group, an electrophilic nitrile moiety, and a strategically fluorinated benzene ring, offers a rich platform for the construction of diverse and novel heterocyclic systems, particularly those of pharmaceutical interest such as quinazolines, pyridopyrimidines, and benzodiazepines.
This application note provides a comprehensive guide to the use of this compound as a precursor for various heterocyclic frameworks. It details generalized, yet robust, synthetic protocols, discusses the underlying chemical principles, and offers practical insights for researchers in drug discovery and development.
Physicochemical Properties and Safety Considerations
A thorough understanding of the starting material's properties and safe handling procedures is paramount for successful and safe experimentation.
| Property | Value | Reference |
| Chemical Formula | C₇H₄F₂N₂ | N/A |
| Molecular Weight | 154.12 g/mol | N/A |
| Appearance | Off-white to light brown crystalline powder | N/A |
| Melting Point | Not widely reported; requires experimental determination | N/A |
| Solubility | Soluble in many organic solvents (e.g., DMF, DMSO, THF) | General chemical knowledge |
Safety and Handling:
Substituted aminobenzonitriles should be handled with care in a well-ventilated fume hood.[1][2][3] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.[1][2][3] Avoid inhalation of dust and contact with skin and eyes.[1][2] In case of accidental exposure, flush the affected area with copious amounts of water and seek medical attention.[3] For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.[1][3]
Application in Heterocyclic Synthesis: Protocols and Mechanistic Insights
The strategic placement of the amino and nitrile groups in an ortho relationship makes this compound an ideal precursor for a variety of condensation and cyclization reactions to form fused heterocyclic systems.
Synthesis of 7,8-Difluoroquinazolines
Quinazolines are a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The following protocols outline common strategies for the synthesis of 7,8-difluoroquinazoline derivatives from this compound.
This protocol describes a widely used method for the synthesis of 4-aminoquinazolines, which often serve as key intermediates in the development of kinase inhibitors. The reaction proceeds through an initial condensation of the aminobenzonitrile with a formamide equivalent, followed by cyclization.
Reaction Workflow:
Figure 1: Workflow for the synthesis of 4-substituted-amino-7,8-difluoroquinazolines.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1.0 eq.) in a suitable high-boiling solvent such as xylene or dioxane.
-
Formation of Formamidine Intermediate: Add dimethylformamide dimethyl acetal (DMF-DMA) (1.2-1.5 eq.) to the suspension.[4][5] Heat the reaction mixture to reflux (typically 120-140 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. This step forms the N'-(2-cyano-3,4-difluorophenyl)-N,N-dimethylformamidine intermediate.
-
Cyclization: After cooling the reaction mixture to room temperature, add the desired amine or ammonium salt (e.g., ammonium chloride, 2-5 eq.) and a catalytic amount of a suitable acid (e.g., acetic acid) or base, depending on the specific reaction conditions cited in analogous procedures.
-
Heating and Monitoring: Heat the mixture to reflux and maintain for several hours (typically 4-24 hours), again monitoring for the disappearance of the intermediate and the formation of the product.
-
Work-up: Upon completion, cool the reaction mixture. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure. The residue can be partitioned between an organic solvent (e.g., ethyl acetate) and water or a saturated aqueous solution of sodium bicarbonate.
-
Purification: The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford the desired 4-substituted-amino-7,8-difluoroquinazoline.
Causality and Experimental Choices:
-
DMF-DMA: This reagent serves as a one-carbon synthon, providing the carbon atom that will become C4 of the quinazoline ring. It also activates the amino group of the starting material for cyclization.[4]
-
High-Boiling Solvent: The cyclization step often requires elevated temperatures to overcome the activation energy barrier for ring closure.
-
Amine/Ammonium Salt: The choice of the amine or ammonium salt in the second step determines the substituent at the 4-position of the quinazoline ring.
A more direct, albeit sometimes lower-yielding, approach involves the direct cyclization with formic acid.
Step-by-Step Protocol:
-
Reaction Setup: In a sealed tube or a flask with a reflux condenser, mix this compound (1.0 eq.) with an excess of formic acid.
-
Heating: Heat the mixture at a high temperature (e.g., 150-180 °C) for several hours. The reaction progress should be monitored by TLC or LC-MS.
-
Work-up: After cooling, carefully pour the reaction mixture onto ice water and neutralize with a base (e.g., ammonium hydroxide or sodium bicarbonate).
-
Purification: The precipitated product can be collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization.
Synthesis of 7,8-Difluoropyrido[2,3-d]pyrimidines
Pyridopyrimidines are another class of privileged heterocyclic scaffolds found in numerous biologically active compounds, including kinase inhibitors. The synthesis often involves the condensation of an aminopyrimidine precursor, which can be derived from this compound, with a suitable three-carbon synthon.
Reaction Workflow:
Figure 2: Generalized workflow for the synthesis of 7,8-difluoropyrido[2,3-d]pyrimidines.
Generalized Protocol:
This is a multi-step synthesis where the initially formed quinazoline is further elaborated. The protocol for the first step is analogous to those described in Section 1.
-
Synthesis of the Quinazoline Intermediate: Prepare the corresponding 4-amino-7,8-difluoroquinazoline or a related derivative using methods similar to those in Protocol 1.1 or 1.2.
-
Annulation to form the Pyridine Ring: The 4-aminoquinazoline is then reacted with a suitable three-carbon synthon, such as an α,β-unsaturated ketone or ester, in the presence of an acid or base catalyst.
-
Reaction Conditions: The reaction is typically carried out in a high-boiling solvent like ethanol, acetic acid, or DMF at elevated temperatures.
-
Work-up and Purification: The work-up and purification procedures are similar to those described for the quinazoline synthesis, often involving precipitation, filtration, and recrystallization or chromatography.
Note on Protocol Generalization: The specific conditions for these reactions can vary significantly depending on the substrates and the desired final product. Researchers should consult the primary literature for detailed procedures for analogous transformations and optimize the conditions for their specific system.[6]
Data Summary
The following table provides a hypothetical summary of expected outcomes for the synthesis of a generic 4-amino-7,8-difluoroquinazoline. Actual yields will vary based on the specific reagents and reaction conditions.
| Starting Material | Reagent | Product | Typical Yield Range |
| This compound | DMF-DMA, NH₄Cl | 4-Amino-7,8-difluoroquinazoline | 40-70% |
| This compound | Formic Acid | 7,8-Difluoroquinazolin-4-one | 30-60% |
Conclusion
This compound is a valuable and versatile building block for the synthesis of a wide array of fluorinated heterocyclic compounds. Its unique substitution pattern allows for the straightforward construction of medicinally relevant scaffolds such as quinazolines and pyridopyrimidines. The protocols outlined in this application note provide a solid foundation for researchers to explore the rich chemistry of this compound and to develop novel molecules with potential therapeutic applications. As with any synthetic procedure, careful optimization of reaction conditions is crucial for achieving high yields and purity of the desired products.
References
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PrepChem. Synthesis of 4-amino-2,3-difluorobenzonitrile. Available from: [Link]
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Novikov, A. S., et al. (2024). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Acta Crystallographica Section E: Crystallographic Communications, E80, 867–872. Available from: [Link]
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Nowacki, M., et al. (2024). The methods of synthesis of 2-aminobenzophenones — key precursors of 1,4-benzodiazepines. Prospects in Pharmaceutical Sciences, 22(3), 81-91. Available from: [Link]
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Okazaki, S., et al. (2020). Biocompatible and Rapid Cyclization of Peptides with 2,4-Difluoro-6-hydroxy-1,3,5-benzenetricarbonitrile for the Development of Cyclic Peptide Libraries. Bioconjugate Chemistry, 31(10), 2346–2351. Available from: [Link]
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Abu-Shanab, F. A., et al. (2011). Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis. International Journal of Organic Chemistry, 1, 207-214. Available from: [Link]
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Ibrahim, H. S., et al. (2021). Design and synthesis of novel pyridopyrimidine derivatives with anchoring non-coplanar aromatic extensions of EGFR inhibitory activity. Bioorganic Chemistry, 116, 105318. Available from: [Link]
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Nowacki, M., et al. (2024). The methods of synthesis of 2-aminobenzophenones. Prospects in Pharmaceutical Sciences, 22(3), 81-91. Available from: [Link]
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Abu-Shanab, F. A., et al. (2011). Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis: Synthesis of Polysubstituted Pyridines, Pyrimidines, Pyridazine and Their Fused Derivatives. International Journal of Organic Chemistry, 1, 207-214. Available from: [Link]
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Beaver, M. G., et al. (2019). Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides. ACS Omega, 4(26), 21816–21823. Available from: [Link]
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Cohizon Life Sciences. (2022). MATERIAL SAFETY DATA SHEET. Available from: [Link]
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Watanuki, S., et al. (2003). Acid-Mediated Cyclization of 3-Benzoyl-2-cyanobutylonitrile to 2-Amino-4-methyl-5-phenyl-3-furonitrile. Heterocycles, 60(11), 2533-2539. Available from: [Link]
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Fisher Scientific. (n.d.). SAFETY DATA SHEET: 4-Amino-2,5-difluorobenzonitrile. Available from: [Link]
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Amaghnouje, A., et al. (2021). New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. Pharmaceuticals, 14(8), 809. Available from: [Link]
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Khalil, K. D., et al. (2009). ALKYLHETEROAROMATIC-CARBONITRILES AS BUILDING BLOCKS IN HETEROCYCLIC SYNTHESIS: SYNTHESIS OF ETHYL 1-SUBSTITUTED-5-CYANO-4-METHYL-6-OXOPYRIDINE-3-CARBOXYLATES; VERSATILE PRECURSORS FOR POLYFUNCTIONALLY SUBSTITUTED ISOQUINOLINES AND PYRIDO[3,4-C]PYRIDINE. HETEROCYCLES, 78(8), 2067-2076. Available from: [Link]
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El-Gazzar, A. B. A., et al. (2000). On the Synthesis of 2-Amino-4,6-difluorobenzonitrile: Highly Selective Formation of 5-Fluoro-3-nitro-1,2-benzoquinone 2-Diazide in the Attempted Sandmeyer Cyanation of 2,4-Difluoro-6-nitrobenzenediazonium Cation†. Journal of Chemical Research, Synopses, (9), 402-403. Available from: [Link]
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Watanuki, S., et al. (2003). Acid-Mediated Cyclization of 3-Benzoyl-2-cyanobutyronitrile to 2-Amino-4-methyl-5-phenylfuran-3-carbonitrile. HETEROCYCLES, 60(11), 2533-2539. Available from: [Link]
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Application Notes and Protocols for the Derivatization of the Amino Group of 6-Amino-2,3-difluorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Amino-2,3-difluorobenzonitrile is a versatile synthetic intermediate of significant interest in medicinal chemistry and materials science. The strategic placement of the amino, cyano, and difluoro functionalities on the aromatic ring offers a unique platform for the synthesis of a diverse array of complex molecules. The fluorine atoms can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates, while the amino group serves as a key handle for a variety of chemical transformations. This document provides detailed application notes and protocols for the derivatization of the primary amino group of this compound, focusing on three fundamental and widely applicable transformations: N-acylation, N-sulfonylation, and N-reductive amination.
These derivatizations allow for the introduction of a wide range of substituents, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs and the fine-tuning of material properties. The protocols herein are designed to be robust and reproducible, providing a self-validating framework for researchers. Each step is explained with a clear rationale, drawing upon established principles of organic synthesis.
Core Derivatization Reactions
The nucleophilic nature of the primary amino group in this compound allows for its facile reaction with various electrophiles. This guide details the following key derivatizations:
-
N-Acylation: The formation of an amide bond through reaction with an acylating agent (e.g., acyl chloride or anhydride).
-
N-Sulfonylation: The formation of a sulfonamide linkage by reacting with a sulfonyl chloride.
-
N-Reductive Amination: The formation of a secondary amine via reaction with an aldehyde or ketone in the presence of a reducing agent.
These reactions are fundamental in the construction of diverse molecular scaffolds and are routinely employed in the synthesis of biologically active compounds and functional materials.
Protocol 1: N-Acylation of this compound
N-acylation is a robust method for introducing a variety of acyl groups to the amino functionality, thereby modulating the electronic and steric properties of the molecule. This protocol describes a general procedure for the acylation using an acyl chloride in the presence of a non-nucleophilic base.
Experimental Workflow: N-Acylation
Caption: Workflow for the N-acylation of this compound.
Detailed Step-by-Step Methodology
-
Reaction Setup:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).
-
Dissolve the starting material in a suitable anhydrous aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile (approx. 0.2 M concentration).
-
Add a tertiary amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2-1.5 eq.). The base scavenges the HCl generated during the reaction.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
-
Acylation:
-
Slowly add the desired acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 eq.) dropwise to the stirred solution. The addition should be controlled to maintain the temperature below 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 2-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
-
Work-up and Purification:
-
Upon completion, quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., DCM or ethyl acetate).
-
Wash the combined organic layers sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.[1]
-
Data Summary: N-Acylated Derivatives
| Derivative | Acylating Agent | Expected Molecular Weight | Expected 1H NMR Signals (ppm, in CDCl3) | Expected 13C NMR Signals (ppm, in CDCl3) |
| N-(6-cyano-2,3-difluorophenyl)acetamide | Acetyl Chloride | 196.15 | Aromatic protons (~7.2-7.8), NH singlet (~8.0-9.0), CH3 singlet (~2.2) | Aromatic carbons (~110-155), C=O (~168-170), CH3 (~24) |
| N-(6-cyano-2,3-difluorophenyl)benzamide | Benzoyl Chloride | 258.23 | Aromatic protons (~7.2-8.2), NH singlet (~8.5-9.5) | Aromatic carbons (~110-155), C=O (~165-167) |
Protocol 2: N-Sulfonylation of this compound
N-sulfonylation provides access to sulfonamides, a privileged scaffold in medicinal chemistry. This protocol outlines the reaction of this compound with a sulfonyl chloride in the presence of a base.
Experimental Workflow: N-Sulfonylation
Caption: Workflow for the N-sulfonylation of this compound.
Detailed Step-by-Step Methodology
-
Reaction Setup:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous pyridine or a mixture of DCM and triethylamine (2.0 eq.). Pyridine can act as both the solvent and the base.
-
Cool the solution to 0 °C using an ice bath with stirring.
-
-
Sulfonylation:
-
Add the desired sulfonyl chloride (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride) (1.1 eq.) portion-wise to the cold solution.
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 4-24 hours.
-
Monitor the reaction's completion by TLC.
-
-
Work-up and Purification:
-
Pour the reaction mixture into ice-cold 2 M HCl.
-
If a precipitate forms, collect it by filtration, wash with water, and dry.
-
If no precipitate forms, extract the aqueous mixture with ethyl acetate or DCM.
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous Na2SO4, filter, and remove the solvent under reduced pressure.
-
Purify the crude sulfonamide by recrystallization from a suitable solvent such as ethanol or an ethyl acetate/hexane mixture.
-
Data Summary: N-Sulfonylated Derivatives
| Derivative | Sulfonylating Agent | Expected Molecular Weight | Expected 1H NMR Signals (ppm, in DMSO-d6) | Expected IR Bands (cm-1) |
| N-(6-cyano-2,3-difluorophenyl)-4-methylbenzenesulfonamide | p-Toluenesulfonyl chloride | 308.31 | Aromatic protons (~7.0-7.8), NH singlet (~10.0-11.0), CH3 singlet (~2.4) | N-H stretch (~3250), C≡N stretch (~2230), SO2 stretches (~1340 & ~1160) |
| N-(6-cyano-2,3-difluorophenyl)methanesulfonamide | Methanesulfonyl chloride | 232.22 | Aromatic protons (~7.3-7.9), NH singlet (~10.5-11.5), CH3 singlet (~3.1) | N-H stretch (~3260), C≡N stretch (~2230), SO2 stretches (~1350 & ~1170) |
Protocol 3: N-Reductive Amination of this compound
Reductive amination is a powerful, one-pot method for the N-alkylation of amines.[2] This protocol details the reaction of this compound with an aldehyde in the presence of a mild reducing agent, sodium triacetoxyborohydride.[2]
Experimental Workflow: N-Reductive Amination
Caption: Workflow for the N-reductive amination of this compound.
Detailed Step-by-Step Methodology
-
Reaction Setup:
-
To a round-bottom flask, add this compound (1.0 eq.) and the desired aldehyde or ketone (1.1 eq.).
-
Dissolve the reactants in a suitable solvent such as 1,2-dichloroethane (DCE), THF, or acetonitrile (approx. 0.1-0.2 M).
-
Add a catalytic amount of acetic acid (0.1-0.2 eq.) to facilitate imine formation.[3]
-
Stir the mixture at room temperature for 30-60 minutes.
-
-
Reduction:
-
Add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq.) portion-wise to the reaction mixture.[2] The addition may cause some effervescence.
-
Stir the reaction at room temperature for 3-24 hours.
-
Monitor the reaction by TLC to confirm the consumption of the starting amine and the formation of the product.
-
-
Work-up and Purification:
-
Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent like ethyl acetate or DCM.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Data Summary: N-Alkylated Derivatives
| Derivative | Carbonyl Compound | Expected Molecular Weight | Expected 1H NMR Signals (ppm, in CDCl3) | Expected MS (ESI+) m/z |
| 6-(benzylamino)-2,3-difluorobenzonitrile | Benzaldehyde | 244.25 | Aromatic protons (~6.5-7.5), CH2 singlet (~4.4), NH broad singlet (~4.8) | [M+H]+ 245.1 |
| 6-(cyclohexylamino)-2,3-difluorobenzonitrile | Cyclohexanone | 236.27 | Aromatic protons (~6.4-7.2), CH multiplets (~1.2-3.5), NH broad singlet (~4.5) | [M+H]+ 237.1 |
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.[4]
-
Difluorobenzonitrile derivatives should be handled with care as they are potentially toxic. Avoid inhalation, ingestion, and skin contact.[5]
-
Acyl chlorides and sulfonyl chlorides are corrosive and moisture-sensitive; handle them with caution under an inert atmosphere.
-
Sodium triacetoxyborohydride and sodium cyanoborohydride can release toxic gases upon contact with acid. Quench reactions carefully in a well-ventilated area.
Characterization of Derivatives
The successful synthesis of the derivatives should be confirmed by a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, 19F): To confirm the structure of the product and assess its purity.
-
Infrared (IR) Spectroscopy: To identify key functional groups (e.g., C=O stretch in amides, SO2 stretches in sulfonamides, C≡N stretch).
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Melting Point: To assess the purity of solid products.
Conclusion
The protocols outlined in this guide provide a robust foundation for the derivatization of the amino group of this compound. These N-acylation, N-sulfonylation, and N-reductive amination reactions are highly versatile and allow for the synthesis of a wide array of derivatives for further investigation in drug discovery and materials science. By following these detailed procedures and adhering to the safety precautions, researchers can confidently and efficiently explore the chemical space around this valuable synthetic intermediate.
References
-
Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. J. Org. Chem.1996 , 61 (11), 3849–3862. [Link]
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Borch, R. F.; Bernstein, M. D.; Durst, H. D. J. Am. Chem. Soc.1971 , 93 (12), 2897–2904. [Link]
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Cole-Parmer. (2021). Material Safety Data Sheet - 2,6-Difluorobenzonitrile, 97%. [Link]
- O'Neil, M. J. (Ed.). (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). Royal Society of Chemistry.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.
- Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry (2nd ed.). Pergamon.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.
- Compendium of Organic Synthetic Methods. (Various years). Wiley.
- Greene, T. W., & Wuts, P. G. M. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons.
- Larock, R. C. (1999).
- Czarnik, A. W. (Ed.). (1997). A Practical Guide to Combinatorial Chemistry. American Chemical Society.
-
European Patent Office. (2001). Process for the preparation of fluorobenzyl derivatives (EP 1114809 A1). [Link]
Sources
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 6-Amino-2,3-difluorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical overview and detailed experimental protocols for leveraging palladium-catalyzed cross-coupling reactions with the versatile building block, 6-Amino-2,3-difluorobenzonitrile. The strategic placement of amino, difluoro, and nitrile functionalities makes this molecule a highly valuable scaffold in modern medicinal chemistry.
The Strategic Importance of this compound in Drug Discovery
The design of novel therapeutic agents frequently relies on the incorporation of specific structural motifs to modulate physicochemical properties and biological activity. This compound is a prime example of a "smart" building block, offering a convergence of desirable features:
-
Fluorine Substitution: The presence of fluorine atoms is a well-established strategy in drug design to enhance metabolic stability, improve binding affinity, and modulate pKa.[1][2][3] The ortho and meta difluoro substitution pattern on this scaffold creates a unique electronic environment that can profoundly influence molecular interactions.
-
The Nitrile Group: The nitrile moiety is a versatile functional group in pharmaceuticals. It can act as a hydrogen bond acceptor, a bioisostere for other functional groups, or a precursor for other functionalities like amidines or tetrazoles.[4] Its inclusion is critical in the design of various enzyme inhibitors and receptor modulators.[4][5]
-
Reactive Handles: The amino group and the implicit aryl halide nature of the ring provide two distinct points for synthetic elaboration, allowing for the rapid generation of diverse chemical libraries. The primary amine can be functionalized through various means, while the carbon-halogen bond (if present, or by derivatizing the amine to a halide or triflate) is a prime site for palladium-catalyzed cross-coupling.
This combination of features makes this compound an attractive starting point for synthesizing complex molecules destined for various therapeutic targets.
Fundamental Principles of Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions have become indispensable tools in organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance.[6] The general mechanism, while nuanced for each specific reaction, follows a common catalytic cycle.[7][8]
The Catalytic Cycle
The reaction is driven by the ability of palladium to cycle between its Pd(0) and Pd(II) oxidation states.[8] The three fundamental steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (or pseudohalide) bond of the electrophile, forming a Pd(II) intermediate.[9][10]
-
Transmetalation (or equivalent step): A nucleophilic coupling partner (e.g., an organoboron compound in Suzuki coupling) transfers its organic group to the palladium center, displacing the halide.[9] In reactions like Buchwald-Hartwig amination, this step involves coordination of the amine followed by deprotonation.[10][11]
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled, forming the new bond and regenerating the active Pd(0) catalyst to continue the cycle.[9][11][12]
Key Reaction Components
-
Ligands: Ligands, typically bulky, electron-rich phosphines (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs), are crucial.[12][13] They stabilize the palladium center, enhance its reactivity, and facilitate the key steps of oxidative addition and reductive elimination.[12]
-
Base: A base is required to activate the nucleophile (e.g., in Suzuki coupling) or to deprotonate the amine (in Buchwald-Hartwig amination), facilitating its entry into the catalytic cycle.[9][10] Common choices include carbonates (K₂CO₃, Cs₂CO₃) or alkoxides (NaOtBu, KOtBu).
Protocol I: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a cornerstone of modern synthesis for creating biaryl structures by coupling an organohalide with an organoboron compound.[9] For this compound, this reaction is ideal for introducing aryl or heteroaryl substituents at a position ortho to the amino group, assuming the molecule is first converted to a suitable halide or triflate. For this protocol, we will assume the starting material is the corresponding 6-bromo derivative, 6-Amino-5-bromo-2,3-difluorobenzonitrile .
Detailed Experimental Protocol
Materials:
-
6-Amino-5-bromo-2,3-difluorobenzonitrile
-
Arylboronic acid (1.2 equivalents)
-
Pd₂(dba)₃ (0.02 equivalents)
-
XPhos (0.05 equivalents)
-
Potassium Carbonate (K₂CO₃) (3.0 equivalents)
-
Toluene and Water (e.g., 10:1 v/v)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate (EtOAc), Hexanes
-
Argon or Nitrogen gas
Procedure:
-
To a flame-dried Schlenk flask, add 6-Amino-5-bromo-2,3-difluorobenzonitrile (1.0 equiv), the arylboronic acid (1.2 equiv), and K₂CO₃ (3.0 equiv).
-
In a separate vial, weigh Pd₂(dba)₃ (0.02 equiv) and XPhos (0.05 equiv).
-
Evacuate and backfill the Schlenk flask with an inert gas (Argon or Nitrogen) three times.
-
Add the catalyst and ligand to the flask under a positive flow of inert gas.
-
Add degassed toluene and water (e.g., for a 0.1 M solution, use 10 mL of toluene and 1 mL of water per mmol of the starting halide).
-
Seal the flask and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate.
-
Transfer the mixture to a separatory funnel and wash with water, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of Hexanes/Ethyl Acetate) to afford the desired biaryl product.
Data and Optimization
| Parameter | Recommended Condition | Rationale / Notes |
| Catalyst Loading | 1-5 mol % | Lower loadings may be possible with highly active precatalysts. |
| Ligand | XPhos, SPhos, RuPhos | Bulky, electron-rich biaryl phosphine ligands are generally effective for coupling with electron-rich anilines.[12] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | A strong inorganic base is required for the transmetalation step.[9] K₃PO₄ can be effective for challenging substrates. |
| Solvent | Toluene/H₂O, Dioxane/H₂O | A biphasic solvent system is standard for Suzuki couplings.[14] |
| Temperature | 80 - 110 °C | Microwave irradiation can significantly reduce reaction times.[14][15] |
Protocol II: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds, a transformation that is fundamental in pharmaceutical synthesis.[10][11] This protocol describes the coupling of 6-Amino-5-bromo-2,3-difluorobenzonitrile with a primary or secondary amine to generate a diamine derivative.
Detailed Experimental Protocol
Materials:
-
6-Amino-5-bromo-2,3-difluorobenzonitrile
-
Primary or Secondary Amine (1.2 equivalents)
-
XPhos Pd G3 (a palladacycle precatalyst, 0.02 equivalents)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Anhydrous Toluene or Dioxane
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate (EtOAc), Hexanes
-
Inert atmosphere glovebox
Procedure:
-
Inside a glovebox, to an oven-dried vial equipped with a stir bar, add 6-Amino-5-bromo-2,3-difluorobenzonitrile (1.0 equiv), XPhos Pd G3 (0.02 equiv), and NaOtBu (1.4 equiv).
-
Add anhydrous toluene (to achieve a concentration of ~0.1 M).
-
Add the amine (1.2 equiv) to the vial.
-
Seal the vial with a screw cap and remove it from the glovebox.
-
Place the vial in a preheated oil bath or heating block at 100 °C.
-
Stir the reaction mixture for 2-16 hours, monitoring for completion by LC-MS.
-
After cooling to room temperature, carefully quench the reaction by adding saturated aqueous NH₄Cl.
-
Dilute with Ethyl Acetate and transfer to a separatory funnel. Wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude material by flash column chromatography to yield the desired product.
Data and Optimization
| Parameter | Recommended Condition | Rationale / Notes |
| Catalyst | XPhos Pd G3, RuPhos Pd G3 | Palladacycle precatalysts are often highly active, air-stable, and provide reproducible results.[7] |
| Ligand | (Implicit in precatalyst) | The choice of ligand (e.g., XPhos, RuPhos) is critical and depends on the steric and electronic nature of the amine.[12][16] |
| Base | NaOtBu, KOtBu, LHMDS | A strong, non-nucleophilic base is essential for deprotonating the amine.[10] Weaker bases like Cs₂CO₃ may be used for more acidic N-H bonds. |
| Solvent | Toluene, Dioxane, CPME | Anhydrous, non-protic solvents are required. |
| Temperature | 90 - 110 °C | Higher temperatures are often needed, but side reactions can occur if overheated. |
Protocol III: Sonogashira Coupling for C(sp²)-C(sp) Bond Formation
The Sonogashira coupling enables the formation of a bond between an aryl halide and a terminal alkyne, providing access to important arylacetylene motifs.[17] This reaction is unique in that it typically employs a dual catalytic system of palladium and copper.[14][17]
Detailed Experimental Protocol
Materials:
-
6-Amino-5-bromo-2,3-difluorobenzonitrile
-
Terminal Alkyne (1.5 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 equivalents)
-
Copper(I) Iodide (CuI) (0.06 equivalents)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
-
Argon or Nitrogen gas
Procedure:
-
To a flame-dried Schlenk flask, add 6-Amino-5-bromo-2,3-difluorobenzonitrile (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.03 equiv), and CuI (0.06 equiv).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous THF and triethylamine (e.g., a 2:1 mixture, to a concentration of 0.2 M). The triethylamine acts as both the base and a solvent.[17]
-
Add the terminal alkyne (1.5 equiv) dropwise via syringe.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) for 2-24 hours. Monitor progress by TLC.
-
Upon completion, cool the mixture and filter it through a pad of Celite to remove the triethylammonium salts, washing the pad with Ethyl Acetate.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in Ethyl Acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to afford the desired arylalkyne.
Data and Optimization
| Parameter | Recommended Condition | Rationale / Notes |
| Pd Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | Classical catalysts are often sufficient.[18] |
| Cu Co-catalyst | Copper(I) Iodide (CuI) | Essential for activating the alkyne. Copper-free protocols exist but may require different conditions.[17][19] |
| Base | Et₃N, Diisopropylamine | The amine base is crucial for neutralizing the HBr byproduct and facilitating the catalytic cycle.[17] |
| Solvent | THF, DMF, Toluene | Anhydrous conditions are important to prevent unwanted side reactions. |
| Temperature | Room Temperature to 60 °C | The reaction is often run under mild conditions.[17] |
Summary and Outlook
This compound is a powerful and versatile scaffold for the synthesis of complex molecules in drug discovery. Mastery of palladium-catalyzed cross-coupling reactions provides a direct and efficient route to elaborate this core, enabling the rapid generation of analogs for structure-activity relationship (SAR) studies. The protocols outlined here for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings serve as a robust starting point for researchers. Optimization of catalysts, ligands, and reaction conditions will ultimately depend on the specific coupling partners employed, but the principles and procedures described provide a solid foundation for success.
References
-
Ibadi, Z. A., et al. (2023). Study of mechanistic pathways in cross-linking reactions with palladium. Zenodo. [Link]
- Fors, B. P., et al. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Royal Society of Chemistry.
-
Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia. [Link]
-
Wikipedia contributors. (2024). Sonogashira coupling. Wikipedia. [Link]
-
Espinet, P., et al. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Chemistry–A European Journal. [Link]
-
Wikipedia contributors. (2024). Suzuki reaction. Wikipedia. [Link]
-
Espinet, P., et al. (2021). Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction. PubMed. [Link]
-
Espinet, P., et al. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. ResearchGate. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
D'Erasmo, M. P., et al. (2017). Modular, Step-Efficient Palladium-Catalyzed Cross-Coupling Strategy To Access C6-Heteroaryl 2-Aminopurine Ribonucleosides. PubMed. [Link]
-
Głowacki, E. D., et al. (2021). Buchwald−Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Semantic Scholar. [Link]
-
Al-Zoubi, R. M., et al. (2018). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. [Link]
-
Negishi, E. (2002). Structural and Mechanistic Aspects of Palladium‐Catalyzed Cross‐Coupling. Wiley Online Library. [Link]
-
Szostak, M., et al. (2017). Palladium-catalyzed decarbonylative Suzuki–Miyaura cross-coupling of amides by carbon–nitrogen bond activation. Chemical Science. [Link]
-
The Organic Chemist. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]
-
Al-Zoubi, R. M., et al. (2018). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Semantic Scholar. [Link]
-
Soloshonok, V. A., et al. (2020). Applications of fluorine-containing amino acids for drug design. PubMed. [Link]
-
Al-Zoubi, R. M., et al. (2018). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. ResearchGate. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Mack, J., et al. (2011). Solvent-free Sonogashira coupling reaction via high speed ball milling. Green Chemistry. [Link]
-
Navarro, O., et al. (2014). Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes. PubMed. [Link]
-
Gök, Y., et al. (2021). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. National Institutes of Health. [Link]
-
Haufe, G. (2018). Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes. ResearchGate. [Link]
-
Grygorenko, O. O., et al. (2025). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. [Link]
-
Baati, R., & Brown, R. C. D. (2018). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. University of Southampton ePrints. [Link]
-
Soloshonok, V. A., et al. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. National Institutes of Health. [Link]
-
Fleming, F. F., & Yao, L. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. National Institutes of Health. [Link]
-
Al-Masoudi, N. A., et al. (2022). Construction of 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles via the One-Pot Reaction.... National Institutes of Health. [Link]
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- 19. Solvent-free Sonogashira coupling reaction viahigh speed ball milling - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note & Protocols: Strategic Synthesis of Novel Kinase Inhibitors Leveraging 6-Amino-2,3-difluorobenzonitrile
Abstract
This guide provides a comprehensive technical overview and detailed experimental protocols for the synthesis of novel kinase inhibitors using 6-Amino-2,3-difluorobenzonitrile as a strategic starting material. We delve into the medicinal chemistry rationale behind the selection of this scaffold, highlighting the synergistic roles of its amino, difluoro, and nitrile functionalities. The narrative moves beyond simple procedural descriptions to explain the causality behind synthetic choices, empowering researchers to adapt and innovate. Detailed, step-by-step protocols for the construction of privileged kinase inhibitor cores, such as quinazolines and pyrimidines, and their subsequent elaboration into targeted covalent inhibitors are provided. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to expand their portfolio of kinase-targeting small molecules.
Introduction: The Kinase Inhibitor Landscape and the Quest for Superior Scaffolds
Protein kinases have become one of the most critical classes of drug targets in the 21st century, particularly in oncology.[1] These enzymes regulate a vast array of cellular processes, and their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention.[2] The success of targeted therapies has been driven by the development of small molecule kinase inhibitors that can selectively modulate the activity of a specific kinase.[3]
A cornerstone of modern medicinal chemistry is the concept of the "privileged scaffold"—a molecular framework that is capable of binding to multiple biological targets with high affinity.[4] In the context of kinase inhibitors, scaffolds that mimic the adenine hinge-binding region of ATP are of particular interest.[4] The aminobenzonitrile core has emerged as a versatile platform for building such scaffolds.[5]
This guide focuses on a particularly valuable building block: This compound . The strategic incorporation of fluorine atoms is a well-established strategy in drug design to enhance metabolic stability, improve binding affinity through unique electrostatic interactions, and modulate physicochemical properties like lipophilicity and pKa.[6][7][8][9] The combination of the nucleophilic amino group, the synthetically versatile nitrile, and the electronically-tuned difluorinated ring makes this compound an exceptionally powerful starting point for generating diverse libraries of potent and selective kinase inhibitors.
Strategic Value of the this compound Scaffold
The utility of this compound stems from its three distinct functional components, each offering a handle for synthetic diversification and a mechanism for modulating biological activity.
Caption: Key functional motifs of this compound.
-
The Amino Group (Primary Nucleophile): This group is the primary site for building out the core heterocyclic structures common to many ATP-competitive kinase inhibitors. Its nucleophilicity allows for straightforward participation in condensation and cyclization reactions to form scaffolds like quinazolines and pyrimidines, which are prevalent in FDA-approved drugs.[5][10][11]
-
The Difluoro Aromatic Ring: The two fluorine atoms exert a profound influence.
-
Electronic Effects: Their strong electron-withdrawing nature modulates the pKa of the amino group and influences the regioselectivity of further aromatic substitutions.[7][12]
-
Metabolic Stability: Fluorine substitution at metabolically labile positions is a proven strategy to block oxidative clearance by cytochrome P450 enzymes, thereby increasing the half-life of a drug.[6][8]
-
Binding Affinity: The C-F bond can act as a hydrogen bond acceptor and participate in favorable orthogonal multipolar interactions with amide backbones in the kinase ATP-binding pocket, enhancing potency and selectivity.[7][13]
-
-
The Nitrile Group (Versatile Modulator): The cyano group is more than a simple placeholder. It can act as a hydrogen bond acceptor itself or be chemically transformed into other functional groups. Furthermore, it can participate in advanced C-N coupling reactions, offering unique avenues for molecular elaboration.[14][15][16]
Synthetic Pathways to Core Kinase Inhibitor Scaffolds
The true power of this compound lies in its ability to serve as a convergent starting point for multiple classes of kinase inhibitors. Below, we detail protocols for constructing two of the most important scaffolds and further derivatization to a covalent inhibitor.
Pathway A: Synthesis of a 7,8-Difluoro-4-aminoquinazoline Scaffold
The 4-aminoquinazoline core is a privileged scaffold found in numerous EGFR inhibitors like gefitinib and erlotinib.[5][17] The following protocol details a common cyclization strategy.
Caption: Workflow for quinazoline-based inhibitor synthesis.
Protocol 1: Synthesis of 7,8-Difluoroquinazolin-4-amine
-
Rationale: This one-pot reaction utilizes formamidine acetate as a source for the two additional carbon and nitrogen atoms required to form the pyrimidine ring of the quinazoline system. The reaction proceeds via an initial condensation followed by an intramolecular cyclization.
-
Materials:
-
This compound
-
Formamidine acetate
-
2-Methoxyethanol or N,N-Dimethylformamide (DMF)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating
-
-
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and formamidine acetate (3.0 eq).
-
Add a suitable high-boiling solvent, such as 2-methoxyethanol, to achieve a concentration of approximately 0.5 M.
-
Heat the reaction mixture to reflux (typically 120-140 °C) under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature. A precipitate of the product should form.
-
Collect the solid by vacuum filtration. Wash the filter cake with a cold non-polar solvent (e.g., diethyl ether or hexanes) to remove impurities.
-
Dry the product under vacuum to yield 7,8-Difluoroquinazolin-4-amine.
-
-
Characterization: The product should be characterized by ¹H NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
Pathway B: Synthesis of a 5,6-Difluoro-diaminopyrimidine Scaffold
The 2,4-diaminopyrimidine scaffold is another key structure, known for its ability to form critical hydrogen bonds in the kinase hinge region.[10][11][18] This protocol uses a condensation reaction with guanidine.
Caption: Workflow for pyrimidine-based inhibitor synthesis.
Protocol 2: Synthesis of a Substituted 2,4-Diaminopyrimidine
-
Rationale: This synthesis is a multi-step process. First, the aminobenzonitrile is activated, often by forming a more reactive intermediate. A common strategy involves condensation with a β-dicarbonyl compound or equivalent. The subsequent reaction with guanidine provides the necessary atoms to close the pyrimidine ring.
-
Materials:
-
This compound
-
A suitable 1,3-dielectrophile (e.g., ethyl cyanoacetate or diethyl malonate)
-
A strong base (e.g., Sodium Ethoxide, NaOEt)
-
Guanidine hydrochloride
-
Ethanol
-
-
Procedure:
-
Step A (Condensation): In a flame-dried flask under nitrogen, dissolve this compound (1.0 eq) and the 1,3-dielectrophile (1.1 eq) in anhydrous ethanol.
-
Add a solution of sodium ethoxide (2.0 eq) in ethanol dropwise at room temperature.
-
Heat the mixture to reflux and stir for 4-8 hours, monitoring by TLC for the disappearance of the starting material.
-
Step B (Cyclization): To the same reaction mixture, add guanidine hydrochloride (1.5 eq).
-
Continue to reflux for an additional 12-18 hours.
-
After cooling, neutralize the reaction mixture carefully with a dilute acid (e.g., 1M HCl) until a precipitate forms.
-
Collect the solid by vacuum filtration, wash with cold water and then a small amount of cold ethanol.
-
Dry the product under vacuum. Further purification may be required via column chromatography or recrystallization.
-
-
Characterization: Confirm the structure of the resulting diaminopyrimidine derivative by NMR and HRMS.
Pathway C: Elaboration into a Targeted Covalent Inhibitor
Targeted covalent inhibitors offer enhanced potency and prolonged duration of action by forming a permanent bond with a specific residue, often a cysteine, in the target protein.[19][20] The acrylamide moiety is a common "warhead" used for this purpose.[21][22]
Protocol 3: Synthesis of an Acrylamide-Functionalized Inhibitor
-
Rationale: This protocol assumes the successful synthesis of an inhibitor core from Pathway A or B that incorporates a free aniline or phenol group (which can be introduced via standard cross-coupling reactions). This nucleophilic handle is then acylated with acryloyl chloride to install the reactive Michael acceptor.
-
Materials:
-
Amino-functionalized kinase inhibitor precursor (1.0 eq)
-
Acryloyl chloride (1.2 eq)
-
A non-nucleophilic base (e.g., Diisopropylethylamine, DIPEA) (2.0 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
-
Procedure:
-
Dissolve the amino-functionalized inhibitor precursor in anhydrous DCM under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIPEA and stir for 10 minutes.
-
Add acryloyl chloride dropwise via syringe. Caution: Acryloyl chloride is highly reactive and corrosive.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor by TLC or LC-MS.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the product with DCM (3x). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the final covalent inhibitor.
-
-
Characterization: It is critical to confirm the presence of the acrylamide group using ¹H NMR (look for the characteristic vinyl protons between δ 5.5-6.5 ppm) and HRMS.
Data Presentation & Characterization
Thorough characterization is essential to validate the identity and purity of synthesized compounds. Below is a table of expected data for a hypothetical final product.
| Property | Expected Value/Observation | Method |
| Molecular Formula | C₂₀H₁₅F₂N₅O | - |
| Exact Mass | 395.1248 | HRMS (ESI+) |
| ¹H NMR (DMSO-d₆) | δ 9.5-10.5 (s, 1H, -NH), 8.5-9.0 (m, 2H, Ar-H), 7.0-8.0 (m, 6H, Ar-H), 6.5 (dd, 1H, vinyl-H), 6.3 (dd, 1H, vinyl-H), 5.8 (dd, 1H, vinyl-H) | 400 MHz NMR |
| Purity | >95% | HPLC |
Application: In Vitro Kinase Inhibition Assay
Once synthesized, the novel compounds must be tested for their biological activity. A common method is a luminescence-based assay that measures the amount of ATP remaining after a kinase reaction. A lower signal indicates higher kinase activity (more ATP consumed) and thus weaker inhibition.[23]
Caption: General workflow for an in vitro kinase inhibition assay.
Protocol 4: General Kinase-Glo® Assay for IC₅₀ Determination
-
Rationale: This protocol provides a framework for determining the half-maximal inhibitory concentration (IC₅₀), a standard measure of inhibitor potency. The assay relies on the principle that the light produced by a luciferase reaction is directly proportional to the amount of ATP present.
-
Materials:
-
Target kinase enzyme
-
Specific kinase substrate peptide
-
Kinase assay buffer
-
Synthesized inhibitor stock solution (e.g., 10 mM in DMSO)
-
ATP solution
-
Kinase-Glo® Luminescent Kinase Assay Kit (or equivalent)
-
White, opaque 96-well or 384-well microplates
-
Luminometer
-
-
Procedure:
-
Prepare a serial dilution of the synthesized inhibitor in the assay buffer. Typically, an 11-point, 3-fold dilution series is prepared, starting from a high concentration (e.g., 10 µM). Include DMSO-only controls (0% inhibition) and no-enzyme controls (100% inhibition).
-
In the microplate, add the kinase and substrate peptide to the assay buffer.
-
Add the diluted inhibitor solutions to the appropriate wells.
-
Initiate the kinase reaction by adding a predetermined concentration of ATP (often at the Km value for the specific kinase).
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition for each inhibitor concentration and plot the results on a semi-log graph to determine the IC₅₀ value using non-linear regression analysis.
-
Illustrative Structure-Activity Relationship (SAR) Data
| Compound ID | R¹ Group | R² Group | Target Kinase IC₅₀ (nM) |
| INH-01 | H | H | 850 |
| INH-02 | 4-OCH₃ | H | 425 |
| INH-03 | H | 3-Cl | 150 |
| INH-04 (Covalent) | H | H + Acrylamide | 5 |
This hypothetical data illustrates how modifications to the core scaffold can significantly impact potency, guiding future design efforts.[24][25][26]
Conclusion
This compound stands out as a highly strategic and versatile building block for the discovery of novel kinase inhibitors. Its inherent functionalities provide a robust platform for constructing diverse and medicinally relevant scaffolds. The difluoro substitution pattern offers intrinsic advantages in terms of metabolic stability and potential for enhanced binding interactions. By following the synthetic and analytical protocols outlined in this guide, researchers are well-equipped to generate libraries of both reversible and covalent inhibitors for screening against a wide range of kinase targets, thereby accelerating the pace of drug discovery.
References
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- Pomerantz, W. C., & Cierpicki, T. (2010). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. ACS Chemical Biology, 5(2), 151–164.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Kinase Inhibitors from 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol.
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- Matsumaru, T., et al. (2017). Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(10), 2218-2222.
- Patel, H., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5194.
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- Shaffer, P. L., et al. (2017). Electrophilic fragment-based design of reversible covalent kinase inhibitors. Journal of the American Chemical Society, 139(28), 9621-9624.
- Li, X. (2020). Metal-mediated C−CN Bond Activation in Organic Synthesis. Chemical Reviews, 120(20), 11459-11500.
- Zhao, Z., & Bourne, P. E. (2021). Advances in reversible covalent kinase inhibitors. Medicinal Research Reviews, 41(6), 3075-3101.
- WuXi AppTec. (2024). Targeted Covalent Inhibitor Synthesis. YouTube.
- Zhang, Y., et al. (2024). Electrocatalytic synthesis of C–N coupling compounds from CO2 and nitrogenous species. SusMat, 4, e193.
- Kumar, S., et al. (2025). Medicinal Chemistry of Kinase Inhibitors: A Review of Recent Advances. International Journal of Pharmaceutical Sciences and Research, 54(3).
- Chemical Kinomics Lab. (n.d.). Drug Discovery - Inhibitor.
- Zhang, C., & Bollag, G. (2010). Scaffold-based design of kinase inhibitors for cancer therapy. Current Opinion in Genetics & Development, 20(1), 79-86.
- Klutchko, S. R., et al. (1998). Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. Journal of Medicinal Chemistry, 41(17), 3276-3292.
- Engel, J., et al. (2021). Structure–Activity Relationships of Inactive‐Conformation Binding EGFR Inhibitors: Linking the ATP and Allosteric Pockets. ChemMedChem, 16(14), 2244-2255.
- Liu, J., & Gray, N. S. (2020). Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mutations. Journal of Medicinal Chemistry, 63(19), 10726-10741.
- Pop, O. M., et al. (2021). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules, 26(11), 3127.
- Rewcastle, G. W., et al. (1995). Tyrosine kinase inhibitors. 1. Structure-activity relationships for inhibition of epidermal growth factor receptor tyrosine kinase activity by 2,3-dihydro-2-thioxo-1H-indole-3-alkanoic acids and 2,2'-dithiobis(1H-indole-3-alkanoic acids). Journal of Medicinal Chemistry, 38(18), 3482-3487.
- Scott, J. S., et al. (2018). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 9(1), 7-22.
- Ghosh, S., & Cho, S. J. (2022). Structure–activity relationship and in silico development of c-Met kinase inhibitors. Journal of Molecular Modeling, 28(5), 132.
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The Strategic Application of 6-Amino-2,3-difluorobenzonitrile in Advanced Materials Science: A Guide for Researchers
The relentless pursuit of novel materials with superior performance characteristics has led researchers to explore unique molecular building blocks. Among these, fluorinated aromatic compounds have garnered significant attention due to the profound impact of fluorine substitution on molecular properties.[1] This guide delves into the application of 6-Amino-2,3-difluorobenzonitrile, a versatile precursor for the synthesis of high-performance polymers. The strategic incorporation of fluorine atoms and the presence of reactive amino and nitrile functionalities make this molecule a compelling candidate for creating materials with enhanced thermal stability, chemical resistance, and specific electronic properties.[2]
This document provides a comprehensive overview of the potential applications of this compound in materials science, with a focus on the synthesis of advanced polyamides and polyimides. While direct literature on the polymerization of this specific isomer is emerging, the protocols and applications presented herein are based on well-established principles of polymer chemistry involving analogous fluorinated and amino-containing monomers.
The Rationale for Fluorination in High-Performance Polymers
The introduction of fluorine atoms into a polymer backbone imparts a range of desirable properties:
-
Enhanced Thermal Stability: The high strength of the carbon-fluorine bond contributes to increased resistance to thermal degradation.[1]
-
Chemical Inertness: Fluorinated polymers exhibit excellent resistance to a wide range of chemicals and solvents.
-
Low Dielectric Constant: The low polarizability of the C-F bond often results in materials with low dielectric constants, which are highly sought after in the electronics industry.
-
Hydrophobicity: Fluorinated surfaces are typically hydrophobic and have low surface energy.
-
Improved Solubility: In some cases, the presence of fluorine can enhance the solubility of aromatic polymers in organic solvents, facilitating processing.
Application Note I: Synthesis of Fluorinated Polyamides
This compound can be envisioned as a precursor to a novel diamine monomer through the reduction of its nitrile group. The resulting 2,3-difluoro-6-(aminomethyl)aniline would be a valuable building block for fluorinated polyamides. These polymers are expected to exhibit high thermal stability and excellent mechanical properties, making them suitable for applications in demanding environments.[3]
Protocol 1: Two-Step Synthesis of Fluorinated Polyamide via a Diamine Intermediate
This protocol outlines a representative two-step process for the synthesis of a fluorinated polyamide, starting with the reduction of this compound to the corresponding diamine, followed by polycondensation with a diacyl chloride.
Step 1: Reduction of this compound to 2,3-difluoro-6-(aminomethyl)aniline
-
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF)
-
Anhydrous tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend LiAlH₄ (a molar excess) in anhydrous THF under a nitrogen atmosphere.
-
Dissolve this compound in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the flask to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% NaOH solution, and then more water.
-
Filter the resulting aluminum salts and wash them thoroughly with THF.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with water.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude diamine.
-
Purify the diamine by vacuum distillation or column chromatography.
-
Step 2: Polycondensation of 2,3-difluoro-6-(aminomethyl)aniline with a Diacyl Chloride
-
Materials:
-
2,3-difluoro-6-(aminomethyl)aniline (from Step 1)
-
Terephthaloyl chloride or other suitable diacyl chloride
-
Anhydrous N-methyl-2-pyrrolidone (NMP)
-
Anhydrous pyridine
-
Methanol
-
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve the synthesized diamine in anhydrous NMP.
-
Cool the solution to 0 °C in an ice bath.
-
Add anhydrous pyridine to the solution as an acid scavenger.
-
In a separate flask, dissolve an equimolar amount of the diacyl chloride in anhydrous NMP.
-
Add the diacyl chloride solution dropwise to the diamine solution with vigorous stirring.
-
After the addition, allow the reaction mixture to warm to room temperature and continue stirring for 12-24 hours.
-
Precipitate the resulting polyamide by pouring the viscous solution into a large volume of methanol with stirring.
-
Collect the fibrous polymer by filtration, wash it thoroughly with methanol and water, and dry it in a vacuum oven at 80-100 °C.
-
Application Note II: Synthesis of Fluorinated Polyimides
Polyimides are a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and mechanical strength.[4] The incorporation of this compound, after conversion to a diamine, can lead to the formation of novel fluorinated polyimides with potentially low dielectric constants and enhanced processability.[5][6]
Protocol 2: Synthesis of a Fluorinated Polyimide via a Two-Step Polycondensation
This protocol describes the synthesis of a fluorinated polyimide from the diamine derived from this compound and a commercially available dianhydride.
-
Materials:
-
2,3-difluoro-6-(aminomethyl)aniline (synthesized as in Protocol 1, Step 1)
-
4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) or other suitable dianhydride
-
Anhydrous N,N-dimethylacetamide (DMAc)
-
Acetic anhydride
-
Pyridine
-
-
Procedure:
-
Poly(amic acid) Synthesis:
-
In a dry, nitrogen-purged flask, dissolve an equimolar amount of the diamine in anhydrous DMAc.
-
Gradually add an equimolar amount of the dianhydride to the stirred diamine solution at room temperature.
-
Continue stirring under nitrogen for 24 hours to form a viscous poly(amic acid) solution.
-
-
Chemical Imidization:
-
To the poly(amic acid) solution, add a mixture of acetic anhydride and pyridine (as a catalyst) with stirring.
-
Continue stirring at room temperature for 12 hours.
-
Precipitate the polyimide by pouring the solution into methanol.
-
Collect the polymer by filtration, wash with methanol, and dry under vacuum.
-
-
Thermal Imidization (Alternative):
-
Cast the poly(amic acid) solution onto a glass plate.
-
Heat the cast film in an oven with a controlled temperature program, for example: 100 °C for 1 hour, 200 °C for 1 hour, and 300 °C for 1 hour, to effect thermal conversion to the polyimide.
-
-
Characterization and Expected Properties
The synthesized fluorinated polyamides and polyimides should be characterized using a suite of analytical techniques to ascertain their structure and properties.
| Technique | Purpose |
| FTIR Spectroscopy | To confirm the formation of amide or imide linkages and the disappearance of precursor functional groups. |
| NMR Spectroscopy (¹H, ¹³C, ¹⁹F) | To elucidate the detailed chemical structure of the polymer repeating unit. |
| Gel Permeation Chromatography (GPC) | To determine the molecular weight and molecular weight distribution of the polymers. |
| Thermogravimetric Analysis (TGA) | To evaluate the thermal stability and decomposition temperature of the materials. |
| Differential Scanning Calorimetry (DSC) | To determine the glass transition temperature (Tg) and other thermal transitions. |
| Mechanical Testing | To measure tensile strength, modulus, and elongation at break of polymer films. |
| Dielectric Analysis | To determine the dielectric constant and dissipation factor for electronic applications. |
Visualizing the Synthetic Pathways
Synthesis of Fluorinated Polyamide
Caption: Workflow for Fluorinated Polyamide Synthesis.
Synthesis of Fluorinated Polyimide
Caption: Workflow for Fluorinated Polyimide Synthesis.
Conclusion
This compound represents a promising, yet underexplored, building block for the creation of advanced fluorinated polymers. The synthetic routes outlined in this guide, based on established polymer chemistry principles, provide a solid foundation for researchers to explore the synthesis and characterization of novel polyamides and polyimides. The unique combination of fluorine substitution and versatile reactive groups in the parent molecule is anticipated to yield materials with a compelling profile of high performance, suitable for a new generation of applications in electronics, aerospace, and other demanding fields.
References
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- 4. researchgate.net [researchgate.net]
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- 6. Colorless Polyimides Derived from 5,5′-bis(2,3-norbornanedicarboxylic anhydride): Strategies to Reduce the Linear Coefficients of Thermal Expansion and Improve the Film Toughness - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving the yield of 6-Amino-2,3-difluorobenzonitrile synthesis
An advanced technical support resource for researchers, scientists, and drug development professionals dedicated to optimizing the synthesis of 6-Amino-2,3-difluorobenzonitrile. This guide provides in-depth troubleshooting, frequently asked questions, and detailed protocols to enhance yield, purity, and overall success in your synthetic endeavors.
Overview of the Prevailing Synthetic Strategy
This compound is a valuable synthetic intermediate. The most robust and commonly employed synthetic route involves the reduction of 2,3-difluoro-6-nitrobenzonitrile. This method is favored for its reliability and relatively straightforward execution. The general transformation is depicted below:
Caption: General synthetic scheme.
This guide will focus on troubleshooting and optimizing this specific transformation.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section is structured in a question-and-answer format to directly address the most common issues encountered during the synthesis of this compound.
Issue 1: Low or No Product Formation
Question: My reaction shows a low yield of the desired this compound, or the reaction has stalled. What are the likely causes and how can I rectify this?
Answer: Low or no product formation can be attributed to several factors, primarily related to the activity of the reducing agent and the reaction conditions.
-
Inactive Reducing Agent: The use of metallic reducing agents, such as iron powder, is common for this transformation. The surface of the metal can oxidize over time, leading to reduced activity.
-
Solution: Use freshly purchased, fine-grade iron powder. Pre-activation of the iron powder with a dilute acid (e.g., HCl) wash can also be effective in removing the passivating oxide layer.
-
-
Suboptimal Reaction Conditions: The reduction of the nitro group is sensitive to both temperature and the acidic environment.
-
Solution: Ensure the reaction is maintained at the appropriate temperature as specified in the protocol. A patent for this synthesis specifies reacting in an aqueous solution of acetic acid with a concentration of 95 to 99%.[1] Insufficient acidity can slow down the reaction. Monitor the pH and adjust if necessary.
-
-
Poor Quality Starting Material: Impurities in the starting 2,3-difluoro-6-nitrobenzonitrile can interfere with the reaction.
-
Solution: Verify the purity of your starting material using techniques like NMR or GC-MS. If necessary, purify the starting material before proceeding with the reduction.
-
Issue 2: Formation of Significant Impurities
Question: I've obtained the product, but it is contaminated with significant impurities. What are these byproducts, and how can I minimize their formation?
Answer: Impurity formation is a common challenge. The nature of the impurities can provide clues to the underlying issue.
-
Incomplete Reaction: The most common impurity is the unreacted starting material, 2,3-difluoro-6-nitrobenzonitrile.
-
Solution: Increase the reaction time and continue to monitor the reaction's progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed.[2]
-
-
Hydrolysis of the Nitrile Group: The presence of water and acid, especially at elevated temperatures, can lead to the hydrolysis of the nitrile group to the corresponding amide or carboxylic acid.
-
Solution: Maintain strict control over the reaction temperature and duration. While acidic conditions are necessary for the reduction, prolonged exposure at high temperatures should be avoided. Ensure anhydrous conditions during work-up if hydrolysis is a persistent issue.[2]
-
-
Formation of Dark-Colored Byproducts (Tars): Over-reduction or side reactions can lead to the formation of polymeric, tar-like substances.
-
Solution: This is often a result of excessive heat. Maintain the reaction at the lowest feasible temperature for it to proceed efficiently. Controlled, slow addition of the reducing agent can also help to manage the reaction exotherm.[3]
-
Issue 3: Difficulties in Product Isolation and Purification
Question: I'm struggling with the work-up and purification of the final product. It either remains in the aqueous layer or "oils out" during recrystallization. What should I do?
Answer: Isolation and purification challenges are often related to the product's solubility and the presence of impurities.
-
Product Loss During Workup: The amino group can be protonated in acidic media, increasing the product's solubility in the aqueous layer.
-
Solution: During the work-up, carefully neutralize the reaction mixture with a base (e.g., sodium bicarbonate or sodium hydroxide solution) to a neutral or slightly basic pH. This will ensure the amino group is in its free base form, which is less soluble in water and can be efficiently extracted into an organic solvent.
-
-
"Oiling Out" During Recrystallization: The product may separate as an oil instead of forming crystals during recrystallization. This is often due to a high concentration of impurities or an inappropriate solvent system.
-
Solution: If impurities are the cause, first attempt to purify the crude product by column chromatography. For recrystallization, a solvent screen is recommended. Good starting points include alcohols (ethanol, isopropanol) or mixtures of esters (ethyl acetate) with non-polar solvents like hexanes.[2] Slow cooling of the solution is crucial to promote crystal growth over oiling out.[2]
-
-
Persistent Color in the Final Product: Even after purification, the product might retain a colored tint.
-
Solution: During recrystallization, you can treat the hot solution with activated carbon to adsorb colored impurities. A subsequent filtration through a pad of Celite or silica gel can remove the carbon before allowing the solution to cool.[2]
-
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues in the synthesis of this compound.
Caption: Troubleshooting workflow.
Frequently Asked Questions (FAQs)
-
Q1: What are the recommended starting materials for this synthesis? The most direct precursor is 2,3-difluoro-6-nitrobenzonitrile. The quality of this starting material is crucial for a successful reaction.
-
Q2: How can I effectively monitor the reaction's progress? Thin Layer Chromatography (TLC) is a simple and effective method. Use a suitable solvent system (e.g., ethyl acetate/hexanes) to clearly separate the starting material (less polar) from the product (more polar). The reaction is complete when the starting material spot is no longer visible. For more quantitative analysis, HPLC or GC can be used.[2]
-
Q3: What are the critical safety precautions for this synthesis? Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. The reaction should be performed in a well-ventilated fume hood. Handle acids and organic solvents with care.
-
Q4: Are there viable alternative synthetic routes? Yes, other methods exist, though they may be more complex or expensive. One alternative is the Buchwald-Hartwig amination of a 6-halo-2,3-difluorobenzonitrile (e.g., 6-bromo-2,3-difluorobenzonitrile) using an ammonia equivalent.[4][5] This palladium-catalyzed reaction often proceeds under milder conditions but requires expensive catalysts and ligands.[6] Another possibility is a Nucleophilic Aromatic Substitution (SNAr) reaction, though this may require harsh conditions.[7][8]
Detailed Experimental Protocol
The following protocol is a representative procedure based on the reduction of a nitroarene.
Synthesis of this compound from 2,3-Difluoro-6-nitrobenzonitrile
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,3-difluoro-6-nitrobenzonitrile (1.0 eq).
-
Solvent Addition: Add a 95-99% aqueous solution of acetic acid.[1]
-
Reagent Addition: To this stirred solution, add iron powder (typically 3-5 eq) portion-wise to control the initial exotherm.
-
Reaction: Heat the reaction mixture to a gentle reflux and maintain for several hours. Monitor the progress of the reaction by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solid phase (excess iron and iron salts) by filtration.
-
Solvent Removal: Distill off the solvent from the liquid phase.[1]
-
Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Wash further with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system.
Summary of Key Reaction Parameters
| Parameter | Recommended Condition | Rationale / Notes |
| Starting Material | 2,3-Difluoro-6-nitrobenzonitrile | Purity should be >98% to avoid side reactions. |
| Reducing Agent | Iron Powder (Fe) | Use a fine powder for maximum surface area. Pre-activation with dilute acid can improve reactivity. |
| Solvent | 95-99% Acetic Acid in Water | Provides the necessary acidic medium for the reduction.[1] |
| Temperature | Reflux | Ensure a controlled and steady reflux to drive the reaction to completion without excessive byproduct formation. |
| Reaction Time | 2-8 hours | Highly dependent on scale and substrate purity. Monitor by TLC or HPLC to determine the endpoint. |
| Work-up | Neutralization with base | Crucial to deprotonate the product for efficient extraction into the organic phase. |
| Purification | Column Chromatography / Recrystallization | Necessary to remove inorganic salts and organic byproducts to obtain a high-purity final product.[2] |
References
- BenchChem. (2025). Technical Support Center: Synthesis of 4-Fluoro-3-nitrobenzonitrile. BenchChem.
- BenchChem. (2025). Navigating the Industrial Synthesis of 2,3-Difluoro-6-nitrobenzonitrile: A Technical Support Guide. BenchChem.
- Pavel, S., & Kratochvil, M. (n.d.). Method for preparing this compound. Google Patents.
- BenchChem. (2025). Technical Support Center: Synthesis of 2-Fluoro-5-formylbenzonitrile. BenchChem.
- BenchChem. (2025).
-
Wikipedia. (2023). Buchwald–Hartwig amination. In Wikipedia. Retrieved from [Link]
- BenchChem. (2025). Common side reactions and byproducts in difluoroamine chemistry. BenchChem.
-
Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Retrieved from [Link]
-
Wikipedia. (2023). Nucleophilic aromatic substitution. In Wikipedia. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Retrieved from [Link]
- BenchChem. (2025).
- ResearchGate. (n.d.). Nucleophilic Aromatic Substitution—Addition and Identification of an Amine.
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-amino-2,3-difluorobenzonitrile. PrepChem.com. Retrieved from [Link]
- IUCr Journals. (2024). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino. IUCr Journals.
-
PubMed Central. (2024). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). PubMed Central. Retrieved from [Link]
-
YouTube. (2021). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. YouTube. Retrieved from [Link]
-
PubMed. (2022). Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. PubMed. Retrieved from [Link]
-
PubMed. (2013). BippyPhos: A Single Ligand With Unprecedented Scope in the Buchwald-Hartwig Amination of (Hetero)aryl Chlorides. PubMed. Retrieved from [Link]
- PubMed Central. (n.d.).
- RSC Publishing. (n.d.).
- BenchChem. (2025).
- BenchChem. (2025). Comparative Guide to 2-Amino-3,5-difluorobenzonitrile for Researchers and Drug Development Professionals. BenchChem.
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- 1. CZ309045B6 - Method for preparing this compound - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Purification of 6-Amino-2,3-difluorobenzonitrile
Welcome to the technical support center for the purification of 6-Amino-2,3-difluorobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the challenges encountered during the purification of this key pharmaceutical intermediate.
Introduction
This compound is a valuable building block in medicinal chemistry, often utilized in the synthesis of kinase inhibitors and other therapeutic agents. The presence of the amine, nitrile, and difluorinated phenyl ring bestows unique reactivity and physicochemical properties upon the molecule. However, these same features can present challenges during its purification from complex reaction mixtures. This guide provides a structured approach to troubleshooting common purification issues, ensuring the acquisition of highly pure material essential for downstream applications.
The primary synthetic route to this compound involves the reduction of 2,3-difluoro-6-nitrobenzonitrile[1]. This process, while generally effective, can lead to a variety of impurities that require careful separation.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of this compound, providing potential causes and actionable solutions.
Issue 1: Low Purity After Initial Work-up
Q: My crude this compound shows multiple spots on TLC or several peaks in the initial HPLC analysis. What are the likely impurities and how can I remove them?
A: Low purity in the crude product typically stems from incomplete reaction, side reactions, or degradation. The most common impurities are the unreacted starting material and hydrolysis byproducts.
Potential Causes & Recommended Solutions:
| Potential Cause | Recommended Solution |
| Unreacted Starting Material (2,3-difluoro-6-nitrobenzonitrile) | Optimize Reaction Conditions: Ensure the reduction reaction goes to completion by monitoring with TLC or HPLC. If necessary, increase the equivalents of the reducing agent (e.g., iron powder) or prolong the reaction time. Column Chromatography: The nitro-substituted starting material is significantly less polar than the amino product. A silica gel column using a gradient of ethyl acetate in hexanes or dichloromethane in hexanes should effectively separate the two compounds. For a similar compound, 4-amino-3,5-difluorobenzonitrile, a 2:1 mixture of dichloromethane and n-hexane was used for purification via a silica gel plug[2]. |
| Hydrolysis Byproducts (6-Amino-2,3-difluorobenzamide and 6-Amino-2,3-difluorobenzoic acid) | Control pH and Temperature: The nitrile group is susceptible to hydrolysis under strong acidic or basic conditions, especially at elevated temperatures. During workup, avoid prolonged exposure to harsh pH. A patent for a related compound, 4-amino-3,5-difluorobenzonitrile, describes its hydrolysis to the corresponding benzoic acid by refluxing with 1 M sodium hydroxide[3]. Column Chromatography: The amide and carboxylic acid byproducts are more polar than the desired nitrile. They will have lower Rf values on TLC and longer retention times on a normal-phase HPLC column. A steeper gradient with a more polar solvent (e.g., methanol in dichloromethane) may be required to elute them from a silica gel column. |
| Residual Iron Salts | Aqueous Work-up: After the reaction, a thorough aqueous work-up is crucial. Washing the organic extract with a dilute acid solution (e.g., 1 M HCl) can help remove residual iron salts. The product itself may form a hydrochloride salt, which can be partitioned into the aqueous layer if the organic solvent is not sufficiently polar. Subsequent basification of the aqueous layer and re-extraction may be necessary. A patent describing the synthesis of the target compound mentions dissolving the crude product in methanol and precipitating it with dilute aqueous HCl[1]. |
| Oxidation Products | Inert Atmosphere: Aromatic amines can be susceptible to air oxidation, leading to colored impurities. While not always necessary, performing the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon) can minimize this. Activated Carbon Treatment: If the product is discolored, a treatment with activated carbon during recrystallization can help remove colored impurities[4]. |
Issue 2: Product "Oiling Out" During Recrystallization
Q: I'm trying to recrystallize my this compound, but it separates as an oil instead of forming crystals. Why is this happening and how can I fix it?
A: "Oiling out" occurs when the solute is not sufficiently soluble in the hot solvent to remain dissolved as it cools, or when the cooling process is too rapid. The presence of impurities can also depress the melting point, favoring oil formation.
Potential Causes & Recommended Solutions:
| Potential Cause | Recommended Solution |
| Inappropriate Solvent System | Solvent Screening: A systematic solvent screen is the most effective approach. The ideal solvent will dissolve the compound when hot but not at room temperature. Good starting points for aminobenzonitriles include alcohols (ethanol, isopropanol), esters (ethyl acetate), and aromatic hydrocarbons (toluene), often in combination with a less polar co-solvent like hexanes or heptane[4][5]. Two-Solvent System: If a single solvent is not effective, a two-solvent system can be employed. Dissolve the crude product in a small amount of a "good" solvent (in which it is highly soluble) at room temperature. Then, slowly add a "poor" solvent (in which it is insoluble) until the solution becomes cloudy. Gently heat the mixture until it becomes clear again, and then allow it to cool slowly. |
| Cooling Rate is Too Fast | Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature on the benchtop before transferring it to an ice bath or refrigerator. Slow cooling encourages the formation of well-ordered crystals rather than an amorphous oil. |
| High Impurity Load | Pre-purification: If the crude product is heavily contaminated, it may be necessary to first purify it by column chromatography to remove the bulk of the impurities before attempting recrystallization. |
Issue 3: Difficulty in Achieving Baseline Separation in Column Chromatography
Q: I am running a silica gel column, but my product is co-eluting with an impurity. How can I improve the separation?
A: Co-elution occurs when the polarity of the product and the impurity are very similar. Optimizing the mobile phase and column parameters is key to achieving good separation.
Potential Causes & Recommended Solutions:
| Potential Cause | Recommended Solution |
| Suboptimal Mobile Phase | Fine-tune Solvent Polarity: Small changes in the solvent ratio can have a significant impact on separation. Try a shallower gradient or isocratic elution with a solvent system that gives an Rf value of ~0.2-0.3 for the product on TLC. Change Solvent System: If adjusting the polarity of a two-component system is ineffective, try a different solvent system altogether. For example, if a hexane/ethyl acetate system is not working, consider a dichloromethane/methanol system. |
| Column Overloading | Reduce Sample Load: Overloading the column can lead to broad peaks and poor separation. As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel. |
| Improper Column Packing | Proper Packing Technique: Ensure the silica gel is packed uniformly without any air bubbles or cracks. A poorly packed column will result in channeling and inefficient separation. |
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and melting point of pure this compound? A1: While specific data for this compound is not widely published, related isomers such as 4-amino-3,5-difluorobenzonitrile have a melting point in the range of 84-86 °C. Pure aminodifluorobenzonitriles are typically off-white to light brown crystalline solids. Significant deviation from this or a broad melting point range suggests the presence of impurities.
Q2: What are the best analytical techniques to assess the purity of this compound? A2: A combination of techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A reversed-phase C18 column with a mobile phase gradient of acetonitrile and water (often with a small amount of an acid like formic acid or TFA to improve peak shape) is a good starting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): NMR is invaluable for structural confirmation and identifying impurities. The ¹⁹F NMR spectrum will be particularly informative for fluorinated compounds. Reference tables of NMR chemical shifts for common laboratory solvents and impurities can be very helpful in identifying contaminants[6][7][8][9].
-
Thin Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring reaction progress and assessing the number of components in a mixture.
Q3: Is this compound stable under acidic or basic conditions? A3: The nitrile group can be susceptible to hydrolysis to the corresponding amide and then to the carboxylic acid under both acidic and basic conditions, especially with heating[3]. The amino group can be protonated under acidic conditions, which will alter its solubility and reactivity. It is best to maintain a neutral pH during workup and storage if possible.
Q4: What are the recommended storage conditions for this compound? A4: To prevent degradation, this compound should be stored in a tightly sealed container in a cool, dry, and dark place. For long-term storage, refrigeration and storage under an inert atmosphere (e.g., argon or nitrogen) are recommended to minimize oxidation and hydrolysis.
Experimental Protocols & Workflows
General Purification Workflow
Caption: General workflow for the purification of this compound.
Troubleshooting Recrystallization
Caption: Decision tree for troubleshooting recrystallization issues.
References
- Method for preparing this compound.
-
Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. [Link]
-
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. [Link]
-
Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC - PubMed Central. [Link]
-
Synthesis of 4-amino-2,3-difluorobenzonitrile - PrepChem.com. [Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the - KGROUP. [Link]
-
Analytical Methods - RSC Publishing. [Link]
-
Tables For Organic Structure Analysis. [Link]
-
On the Synthesis of 2-Amino-4,6-difluorobenzonitrile: Highly Selective Formation of 5-Fluoro-3-nitro-1,2-benzoquinone 2-Diazide in the Attempted Sandmeyer Cyanation of 2,4-Difluoro-6-nitrobenzenediazonium Cation - RSC Publishing. [Link]
-
Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino - IUCr Journals. [Link]
-
PROCESS FOR THE PREPARATION OF FLUOROBENZYL DERIVATIVES - European Patent Office - EP 1114809 A1 - Googleapis.com. [Link]
- US5478963A - 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile-(2,3-difluoro-6-chlorobenzonitrile)
-
Analytical Methods for Amino Acids - Shimadzu. [Link]
-
Effective solvent system selection in the recrystallization purification of pharmaceutical products | Request PDF - ResearchGate. [Link]
-
Determination of 17 AQC derivatized - Amino acids in baby food samples. [Link]
-
(PDF) Direct RP-HPLC determination of underivatized amino acids with online dual UV absorbance, fluorescence, and multiple electrochemical detection - ResearchGate. [Link]
Sources
- 1. CZ309045B6 - Method for preparing this compound - Google Patents [patents.google.com]
- 2. journals.iucr.org [journals.iucr.org]
- 3. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. kgroup.du.edu [kgroup.du.edu]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. NMR Chemical Shifts of Impurities [sigmaaldrich.cn]
Navigating the Synthesis of 6-Amino-2,3-difluorobenzonitrile: A Technical Support Guide to Common Byproducts
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 6-Amino-2,3-difluorobenzonitrile, a key building block in the development of many pharmaceutical agents, is a process that demands precision and a keen understanding of potential side reactions. The presence of impurities can significantly impact the yield, purity, and overall success of subsequent synthetic steps. This technical support center provides a comprehensive troubleshooting guide in a question-and-answer format to address common issues related to byproduct formation during the synthesis of this critical intermediate.
Frequently Asked Questions (FAQs) & Troubleshooting
Two principal synthetic routes are commonly employed for the preparation of this compound: the reduction of 2,3-difluoro-6-nitrobenzonitrile and the amination of a 6-halo-2,3-difluorobenzonitrile precursor. This guide will address the byproducts specific to each pathway.
Route 1: Reduction of 2,3-Difluoro-6-nitrobenzonitrile
This route is a classical approach for introducing the amino group. However, the reduction of the nitro group in the presence of other functional groups is not without its challenges.
Q1: My reaction seems to be incomplete, and I'm observing multiple spots on my TLC plate apart from the starting material and the desired product. What could these be?
A1: Incomplete reduction of the nitro group is a common issue that can lead to the formation of several intermediates. Depending on the reducing agent and reaction conditions, you may be observing the formation of nitroso (2,3-difluoro-6-nitrosobenzonitrile) and hydroxylamine (2,3-difluoro-6-(hydroxyamino)benzonitrile) derivatives.
-
Causality: These byproducts arise from the stepwise reduction of the nitro group. Insufficient reducing agent, low reaction temperature, or a deactivated catalyst can halt the reduction at these intermediate stages.
-
Troubleshooting:
-
Monitor Reaction Progress: Utilize analytical techniques like TLC, HPLC, or GC-MS to closely monitor the consumption of the starting material and the formation of intermediates.
-
Optimize Reducing Agent Stoichiometry: Ensure a sufficient excess of the reducing agent (e.g., SnCl₂, Fe powder) is used.[1]
-
Catalyst Activity (for catalytic hydrogenation): If using catalytic hydrogenation (e.g., Pd/C, Pt/C), ensure the catalyst is active and not poisoned. The presence of sulfur-containing compounds or other catalyst poisons in the starting material or solvent can hinder the reduction.
-
Q2: I've successfully reduced the nitro group, but my final product is contaminated with a significant amount of a byproduct that has lost one of its fluorine atoms. What is this impurity?
A2: This is likely a defluorinated byproduct , such as 6-Amino-2-fluorobenzonitrile or 6-Amino-3-fluorobenzonitrile .
-
Causality: Catalytic hydrogenation of fluoroaromatic compounds can sometimes lead to hydrodefluorination, where a fluorine atom is replaced by a hydrogen atom.[2][3] This is more likely to occur under harsh reaction conditions (high temperature, high pressure) or with certain catalysts. The electron-withdrawing nature of the other substituents can influence the susceptibility of the C-F bond to cleavage.[3]
-
Troubleshooting:
-
Milder Reaction Conditions: Employ lower hydrogen pressure and temperature.
-
Catalyst Screening: Screen different catalysts. For instance, rhodium-based catalysts have been studied for their hydrodefluorination activity and might be less suitable if defluorination is a problem.[3]
-
Alternative Reducing Agents: Consider chemical reducing agents like iron powder in acetic acid, which may be less prone to causing defluorination.[1]
-
Q3: My product's analytical data (NMR, MS) suggests the presence of impurities with molecular weights corresponding to the addition of water. What are these byproducts?
A3: The presence of water, especially under acidic or basic workup conditions, can lead to the hydrolysis of the nitrile group. This will form 6-Amino-2,3-difluorobenzamide and potentially 6-Amino-2,3-difluorobenzoic acid .
-
Causality: The nitrile group is susceptible to hydrolysis. Acidic or basic conditions used during the reaction or workup can catalyze this transformation.
-
Troubleshooting:
-
Anhydrous Conditions: If possible, perform the reaction and workup under anhydrous conditions.
-
Neutral Workup: Aim for a neutral pH during the workup and purification steps. If an acid or base wash is necessary, perform it at low temperatures and for a minimal amount of time.
-
Prompt Isolation: Isolate the product promptly after the reaction is complete to minimize its exposure to hydrolytic conditions.
-
Route 2: Amination of 6-Halo-2,3-difluorobenzonitrile
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, but it is not without its own set of potential side reactions.[4] The typical precursor for this route is 6-bromo-2,3-difluorobenzonitrile.
Q1: My amination reaction is sluggish, and I'm seeing a significant amount of a byproduct with a mass corresponding to the starting material minus the bromine atom. What is this?
A1: This is a classic byproduct of palladium-catalyzed cross-coupling reactions known as a hydrodehalogenation product. In this case, it would be 2,3-difluorobenzonitrile .[4][5]
-
Causality: Hydrodehalogenation occurs when the aryl halide is reduced instead of undergoing amination. This can be caused by various factors, including the presence of water or other proton sources, or side reactions within the catalytic cycle.
-
Troubleshooting:
-
Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dry.
-
Ligand and Base Selection: The choice of ligand and base is crucial in a Buchwald-Hartwig reaction. A well-chosen ligand can promote the desired reductive elimination step over side reactions. Strong, non-nucleophilic bases are generally preferred.
-
Ammonia Source: When using an ammonia surrogate, ensure its purity and proper handling.
-
Q2: I'm observing high molecular weight impurities in my reaction mixture. What could be their origin?
A2: These are likely dimeric byproducts formed from the coupling of two molecules of the starting aryl halide.
-
Causality: Dimerization can occur as a side reaction in the catalytic cycle, particularly at higher catalyst loadings or when the amination step is slow.
-
Troubleshooting:
-
Optimize Catalyst Loading: Use the lowest effective catalyst loading.
-
Reaction Conditions: Adjust the reaction temperature and concentration. More dilute conditions may disfavor bimolecular side reactions.
-
Analytical Characterization and Purification Strategies
A robust analytical and purification strategy is essential for obtaining high-purity this compound.
| Byproduct | Analytical Identification | Purification Strategy |
| Nitroso/Hydroxylamine Intermediates | HPLC-MS: Can detect species with corresponding molecular weights. TLC: Will likely show as distinct, often colored, spots. | Drive Reaction to Completion: Optimize reaction conditions as described above. Column Chromatography: Can be used to separate these more polar intermediates from the final product. |
| Defluorinated Byproducts | GC-MS: Will show peaks with molecular weights corresponding to the loss of one or more fluorine atoms. ¹⁹F NMR: The fluorine coupling patterns will be significantly different. | Fractional Crystallization: If the physical properties are sufficiently different. Preparative HPLC: For high-purity samples. |
| Hydrolysis Products (Amide, Acid) | ¹H NMR: The amide protons will have a characteristic chemical shift. IR Spectroscopy: The C=O stretch of the amide or carboxylic acid will be present. LC-MS: Will show peaks with the corresponding molecular weights. | pH-Controlled Extraction: The carboxylic acid can be removed by a basic wash. The amide may require Column Chromatography for separation. |
| Hydrodehalogenation Product | GC-MS: Will show a peak corresponding to the molecular weight of 2,3-difluorobenzonitrile. | Column Chromatography: The polarity of the hydrodehalogenated product is significantly different from the amino-substituted product, allowing for good separation. |
| Dimeric Byproducts | LC-MS: Will show peaks with high molecular weights. | Column Chromatography: These larger molecules are typically less polar than the desired product and can be separated. |
Experimental Protocols
Protocol 1: Identification of Byproducts by HPLC-MS
-
Sample Preparation: Dissolve a small aliquot of the crude reaction mixture in a suitable solvent (e.g., acetonitrile/water).
-
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
-
Mass Range: Scan a range that includes the molecular weights of the starting materials, product, and all potential byproducts.
-
Protocol 2: Purification by Column Chromatography
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.
-
Column Packing: Pack a silica gel column with a suitable non-polar solvent (e.g., hexane or heptane).
-
Loading: Carefully load the slurry onto the top of the column.
-
Elution: Begin elution with a non-polar solvent and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or dichloromethane). Collect fractions and analyze by TLC or HPLC to identify those containing the pure product.
Visualizing Reaction Pathways and Byproduct Formation
Reduction of 2,3-Difluoro-6-nitrobenzonitrile
Caption: Byproducts in the amination of 6-bromo-2,3-difluorobenzonitrile.
References
-
Regioselective Transfer Hydrogenative Defluorination of Polyfluoroarenes Catalyzed by Bifunctional Azairidacycle. MDPI. [Link]
-
Influence of chemical structures on reduction rates and defluorination of fluoroarenes during catalytic reduction using a rhodium-based catalyst. PubMed. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
The Chemistry of 2,3-Difluorobenzonitrile: Synthesis and Reactivity Explained. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
- CZ309045B6 - Method for preparing this compound.
Sources
- 1. CZ309045B6 - Method for preparing this compound - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. Influence of chemical structures on reduction rates and defluorination of fluoroarenes during catalytic reduction using a rhodium-based catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. nbinno.com [nbinno.com]
Technical Support Center: Optimization of 6-Amino-2,3-difluorobenzonitrile Synthesis
Welcome to the technical support center for the synthesis and optimization of 6-Amino-2,3-difluorobenzonitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable intermediate. As Senior Application Scientists, we provide not just protocols, but the underlying rationale to empower you to troubleshoot and optimize your reaction conditions effectively.
Section 1: Strategic Synthesis Planning
Choosing the right synthetic route is the most critical first step and depends on precursor availability, scale, and laboratory capabilities. Below is a decision-making framework to help guide your selection.
Caption: Decision tree for selecting a synthetic strategy.
Section 2: Route A - Synthesis via Nitro Group Reduction
This is often the most direct route if the nitro precursor is available. The primary challenge lies in achieving complete and clean reduction without affecting the nitrile group.
Frequently Asked Questions (FAQs)
Q1: My reduction of 2,3-difluoro-6-nitrobenzonitrile is sluggish or incomplete. How can I improve the conversion?
A1: Incomplete conversion is typically due to insufficient reducing agent activity or poor mass transfer.
-
Causality: Metal-based reductions like Fe in acetic acid are heterogeneous. The reaction rate depends on the metal's surface area and the acidity of the medium, which helps dissolve the iron and protonate the nitro group.
-
Troubleshooting Steps:
-
Activate the Reducing Agent: If using iron powder, pre-washing with dilute HCl to remove surface oxides can significantly increase reactivity.
-
Increase Temperature: Gently heating the reaction mixture (e.g., to 50-70 °C) can increase the reaction rate. Monitor carefully to avoid side reactions.
-
Ensure Efficient Stirring: Vigorous stirring is crucial to maintain suspension of the metal powder and ensure good contact with the substrate.
-
Solvent System: A patent describes using a 95-99% aqueous solution of acetic acid, which is effective for this specific substrate[1]. Ensure your solvent system can dissolve the starting material adequately.
-
Q2: My reaction produces significant byproducts, leading to a low yield of the desired amine. What are these byproducts and how can I avoid them?
A2: The primary byproduct concerns are over-reduction or hydrolysis of the nitrile group.
-
Causality: While the nitrile group is generally stable under iron/acid reduction conditions, more aggressive reducing agents or harsh workup conditions (strong acid/base at high temperatures) can lead to its hydrolysis into an amide or carboxylic acid.
-
Troubleshooting & Optimization:
-
Choice of Reducing Agent: Fe/AcOH is generally selective. Avoid overly powerful reducing agents like LiAlH₄, which would reduce both the nitro and nitrile groups. Catalytic hydrogenation (H₂, Pd/C) is an alternative but may require optimization to prevent nitrile reduction.
-
Workup Protocol: After the reaction, the product is often in an acidic solution. When neutralizing to isolate the free amine, avoid using a strong base at high temperatures. A milder base like sodium bicarbonate or a carefully controlled addition of NaOH at low temperatures is preferable.
-
Purification: If byproducts form, purification via column chromatography is often necessary. A gradient of ethyl acetate in hexanes is a good starting point.
-
Protocol: Iron-Mediated Reduction of 2,3-Difluoro-6-nitrobenzonitrile[1]
-
To a stirred solution of 2,3-difluoro-6-nitrobenzonitrile (1.0 eq) in 95-99% aqueous acetic acid, add iron powder (3.0-5.0 eq).
-
Heat the suspension to a moderate temperature (e.g., 60 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and remove the solid iron and iron salts by filtration.
-
Carefully remove the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., methanol or ethyl acetate).
-
Add a dilute aqueous HCl solution (e.g., 5% w/w) to precipitate the hydrochloride salt of the product, or neutralize carefully with a base like NaHCO₃ to isolate the free amine.
-
Isolate the product by filtration, wash with water, and dry under vacuum.
Section 3: Route B - Synthesis via Cyanation
Cyanation of an aryl halide precursor is a powerful method for installing the nitrile group. Modern palladium-catalyzed methods are often preferred over traditional copper-based Sandmeyer reactions due to milder conditions and broader functional group tolerance[2].
Troubleshooting Guide: Palladium-Catalyzed Cyanation
Caption: Troubleshooting common issues in Pd-catalyzed cyanation.
Frequently Asked Questions (FAQs)
Q1: My Pd-catalyzed cyanation of 4-bromo-2,3-difluoroaniline is not working. What catalyst system should I use?
A1: The choice of catalyst and ligand is critical and substrate-dependent.
-
Causality: The electronic properties of the aryl halide and the presence of the free amino group can complicate the reaction. The amino group can coordinate to the palladium center, potentially inhibiting catalysis. The electron-rich nature of the substrate can make oxidative addition more difficult.
-
Recommended Systems:
-
Catalyst/Ligand: Systems developed by Buchwald and others are highly effective. A combination of a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ with a sterically hindered biarylphosphine ligand (e.g., XPhos, SPhos, or tBu₃P) is a robust starting point[2][3].
-
Cyanide Source: Zinc cyanide (Zn(CN)₂) is often preferred as it is less toxic than NaCN or KCN and its lower solubility can help prevent catalyst poisoning by maintaining a low concentration of free cyanide ions[2][4]. Potassium ferricyanide (K₄[Fe(CN)₆]) is an even safer, non-toxic alternative[3].
-
Solvent: Polar aprotic solvents like DMF, DMAc, or NMP are common. Some modern methods even use aqueous media, which can be highly efficient[4].
-
Q2: I'm attempting a Sandmeyer reaction on 3,4-difluoroaniline, but I'm getting a complex mixture of products instead of the nitrile. What is going wrong?
A2: The Sandmeyer reaction is notoriously sensitive, especially with substituted anilines.
-
Causality: The key intermediate, the aryldiazonium salt, can be unstable. Fluorine substituents can activate the aromatic ring towards nucleophilic substitution by other species in the reaction mixture, such as water or the counter-ion from the acid used[5][6].
-
Troubleshooting & Optimization:
-
Strict Temperature Control: Diazotization must be performed at low temperatures (0-5 °C) to prevent premature decomposition of the diazonium salt.
-
Acid Choice: The choice of acid (e.g., HCl, H₂SO₄) is important. Ensure it is in sufficient excess.
-
Controlled Addition: The diazonium salt solution should be added slowly to the heated copper(I) cyanide solution to maintain a low concentration of the diazonium salt and minimize side reactions.
-
Alternative Routes: Given the challenges, a Pd-catalyzed route is often more reliable and reproducible for complex substrates[2].
-
Data Summary: Reaction Condition Screening
The following table summarizes typical conditions for optimizing a palladium-catalyzed cyanation reaction.
| Parameter | Condition 1 (Standard) | Condition 2 (Aqueous) | Condition 3 (Safe CN Source) | Rationale & Key Reference |
| Pd Source | Pd₂(dba)₃ (2 mol%) | Pd(OAc)₂ (2-5 mol%) | Pd(OAc)₂ (0.1 mol%) | Pd(0) or Pd(II) pre-catalysts are common. |
| Ligand | XPhos (4 mol%) | BrettPhos (5-10 mol%) | Ligand-free | Bulky phosphine ligands stabilize the catalyst and promote reductive elimination.[2] |
| CN Source | Zn(CN)₂ (0.6 eq) | Zn(CN)₂ (0.6 eq) | K₄[Fe(CN)₆] (0.5 eq) | Zn(CN)₂ is a good balance of reactivity and safety. K₄[Fe(CN)₆] is non-toxic.[3][4] |
| Solvent | DMAc | H₂O/THF (5:1) | DMF | Solvent choice affects solubility and catalyst activity.[4] |
| Base/Additive | None | Cyanide activates catalyst | Na₂CO₃ | Additives can be crucial for catalyst activation or preventing side reactions.[7] |
| Temperature | 100 °C | 25-40 °C | 140 °C | Milder temperatures are possible with highly active catalysts.[3][4] |
Section 4: General Purification Troubleshooting
Q1: My crude product is a dark oil or discolored solid. How can I effectively purify it?
A1: Discoloration often comes from residual metal catalyst or polymeric side products.
-
Step 1: Aqueous Wash/Filtration: If you used a metal-based reaction (Fe, Pd, Cu), first perform an aqueous workup. For Pd-catalyzed reactions, washing with an ammonium hydroxide solution can help remove residual palladium. A filtration through a plug of Celite® or silica gel can remove fine particulates.
-
Step 2: Activated Carbon: If the product is stable, dissolving the crude material in a suitable solvent and briefly stirring with activated carbon followed by hot filtration can remove colored impurities.
-
Step 3: Recrystallization vs. Chromatography:
-
Recrystallization: Ideal for large quantities if a suitable solvent system can be found. Screen solvents like ethanol, isopropanol, ethyl acetate/hexanes, or toluene.
-
Column Chromatography: The most versatile method for removing closely related impurities. A typical eluent system is a gradient of ethyl acetate in hexanes[8].
-
Q2: My product "oils out" during recrystallization instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the solute is insoluble in the cold solvent but above its melting point in the hot solvent.
-
Slower Cooling: Let the solution cool to room temperature very slowly before placing it in an ice bath. Inducing crystallization by scratching the inside of the flask with a glass rod can help.
-
Adjust Solvent Polarity: The solvent may be too nonpolar. Add a more polar co-solvent dropwise to the hot solution until the oil just redissolves, then allow it to cool slowly[8].
-
Purity Issue: Impurities can depress the melting point, causing an oil to form. A preliminary purification by column chromatography may be necessary before attempting recrystallization[8].
References
- Vlckova, V., Klecan, O., & Rejcha, J. (2018). Method for preparing this compound.
-
Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 202-205. [Link]
-
Wikipedia. (n.d.). Cyanation. Retrieved from [Link]
-
ResearchGate. (n.d.). A new palladium catalyst system for the cyanation of aryl chlorides. Retrieved from [Link]
-
Kumar, Y., et al. (2018). Optimization of the reaction conditions. [Table]. In A Straightforward Synthesis of α-Amino Diaryl Ketones from (Hetero)Arylacetonitriles Promoted by N-Bromosuccinimide. ResearchGate. [Link]
-
Anderson, K. W., et al. (2006). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie International Edition, 45(39), 6523-6527. [Link]
-
Organic Chemistry Portal. (n.d.). Arenenitrile synthesis by cyanations or substitution. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 4-amino-2,3-difluorobenzonitrile. Retrieved from [Link]
-
Novikov, A. S., et al. (2024). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile... IUCr Journals. [Link]
-
Camps, P., Morral, J., & Muñoz-Torrero, D. (2000). On the Synthesis of 2-Amino-4,6-difluorobenzonitrile... Journal of Chemical Research, Synopses, (3), 136-137. [Link]
-
Camps, P., Morral, J., & Muñoz-Torrero, D. (2000). On the Synthesis of 2-Amino-4,6-difluorobenzonitrile... RSC Publishing. [Link]
Sources
- 1. CZ309045B6 - Method for preparing this compound - Google Patents [patents.google.com]
- 2. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Arenenitrile synthesis by cyanations or substitution [organic-chemistry.org]
- 4. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media [organic-chemistry.org]
- 5. On the Synthesis of 2-Amino-4,6-difluorobenzonitrile: Highly Selective Formation of 5-Fluoro-3-nitro-1,2-benzoquinone 2-Diazide in the Attempted Sandm ... - Journal of Chemical Research, Synopses (RSC Publishing) DOI:10.1039/A707205H [pubs.rsc.org]
- 6. On the Synthesis of 2-Amino-4,6-difluorobenzonitrile: Highly Selective Formation of 5-Fluoro-3-nitro-1,2-benzoquinone 2-Diazide in the Attempted Sandmeyer Cyanation of 2,4-Difluoro-6-nitrobenzenediazonium Cation† - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Strategies for Preventing Byproduct Formation in Fluorinated Benzonitrile Synthesis
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for fluorinated benzonitrile synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing these valuable compounds. Fluorinated benzonitriles are critical building blocks in medicinal chemistry and materials science, where the inclusion of fluorine can dramatically alter a molecule's lipophilicity, metabolic stability, and binding affinity.[1] However, their synthesis is often plagued by the formation of unwanted byproducts, which can complicate purification and reduce yields.
This document provides in-depth, field-proven insights in a question-and-answer format to directly address the specific issues you may encounter. We will explore the causality behind experimental choices and provide self-validating protocols to enhance the purity and yield of your target compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to fluorinated benzonitriles and their associated byproduct risks?
A1: There are several primary routes, each with a unique profile of potential side reactions:
-
Nucleophilic Aromatic Substitution (SNAr): This is a widely used method involving the displacement of a leaving group (like -Cl or -NO₂) on an activated aromatic ring with a fluoride ion (e.g., from KF or CsF).[2][3] The main challenges are incomplete substitution, hydrolysis of the nitrile or activating groups, and reactions with the solvent. The aromatic ring must be activated by at least one strong electron-withdrawing group (like a nitro or another cyano group) for the reaction to proceed efficiently.[4][5]
-
Electrophilic Aromatic Substitution (e.g., Nitration): This involves adding a functional group, such as a nitro group, to a pre-existing fluorobenzonitrile. The primary byproduct issue here is the formation of undesired regioisomers due to competing directing effects of the fluorine and cyano groups.[6] Over-reaction, leading to di-substituted products, is also a common problem.[6]
-
Cyanation of Fluoroaromatics: This route introduces the cyano group onto a fluorinated aromatic ring, often starting from an aryl bromide or chloride. A common method uses copper(I) cyanide.[7] Potential byproducts can arise from incomplete reaction or side reactions related to the organometallic intermediates.
-
Direct Fluorination: This advanced method uses electrophilic fluorinating agents (e.g., Selectfluor™) to directly fluorinate a C-H bond.[8][9] Controlling the stoichiometry is critical to prevent over-fluorination (di- or tri-fluorinated products).[10]
Q2: Why are anhydrous conditions so critical in many of these syntheses?
A2: Water is a significant liability in most fluorination and cyanation reactions for two main reasons:
-
Reagent Inactivation: Many fluorinating agents, especially sources like spray-dried potassium fluoride, are highly hygroscopic. Absorbed moisture can quench the reagent, reducing its effective concentration and leading to low or no product formation.[10][11] Similarly, reagents used in cyanation can be sensitive to water.
-
Byproduct Formation: In SNAr reactions, water can act as a competing nucleophile, attacking the activated aromatic ring to produce undesired hydroxybenzonitrile byproducts. At the high temperatures often required for these reactions, water can also promote the hydrolysis of the nitrile group to an amide or carboxylic acid, further complicating the product mixture.[5]
Q3: How do I choose between different fluoride sources like KF, CsF, or tetraalkylammonium fluorides for an SNAr reaction?
A3: The choice depends on a balance of reactivity, cost, and reaction conditions.
-
Potassium Fluoride (KF): It is the most cost-effective option but has low solubility in many aprotic polar solvents.[3] To be effective, it often requires very high temperatures (200-280 °C) and may necessitate the use of a phase-transfer catalyst (like a tetraalkylammonium salt) to enhance its solubility and nucleophilicity.[2][3] Using spray-dried KF is crucial to ensure it is anhydrous.
-
Cesium Fluoride (CsF): CsF is significantly more soluble and nucleophilic than KF, allowing for milder reaction conditions (lower temperatures). However, it is also more expensive. It is often the reagent of choice for sensitive substrates that cannot tolerate high temperatures.
-
Tetraalkylammonium Fluorides (e.g., TBAF): These are highly soluble and reactive but are also more expensive and can be challenging to handle in their anhydrous forms. They are typically used when other fluoride sources fail.
Troubleshooting Guide: Nucleophilic Aromatic Substitution (SNAr)
SNAr, or the Halex (Halogen Exchange) reaction, is a cornerstone of fluorinated benzonitrile synthesis. The general mechanism involves the addition of a nucleophile (F⁻) to the aromatic ring, forming a resonance-stabilized carbanion intermediate (a Meisenheimer complex), followed by the elimination of the leaving group.[12][13] Success hinges on precise control of reaction parameters.
Issue 1: Low or No Yield of Fluorinated Product
Q: My SNAr reaction using KF shows a lot of unreacted starting material, even after prolonged heating. What's wrong?
A: This is a common issue often related to reagent activity and reaction conditions. Several factors could be at play.
Potential Causes & Solutions:
-
Inactive Fluoride Source: Potassium fluoride is highly hygroscopic. If it has absorbed moisture, its nucleophilicity will be drastically reduced.
-
Solution: Always use fresh, spray-dried potassium fluoride. For maximum reactivity, consider drying it under high vacuum at >150 °C for several hours just before use.
-
-
Insufficient Temperature: The chlorine/fluorine exchange on an activated benzonitrile ring is an endothermic process with a high activation energy.
-
Solution: Ensure your reaction reaches the necessary temperature. For dichlorobenzonitriles, this can be upwards of 220-280 °C.[2] Use a high-boiling point aprotic polar solvent like dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or sulfolane.
-
-
Poor Solubility of KF: KF has very low solubility in organic solvents. If the fluoride ions are not available in solution, the reaction cannot proceed.
-
Solution: Add a phase-transfer catalyst (PTC) such as a quaternary ammonium or phosphonium salt (e.g., tetrabutylammonium chloride). The PTC facilitates the transfer of fluoride ions from the solid KF into the organic phase.[3]
-
-
Insufficient Ring Activation: The SNAr mechanism requires strong electron-withdrawing groups (EWG) ortho or para to the leaving group to stabilize the negative charge of the Meisenheimer intermediate.[12][13]
-
Solution: If your substrate has weak activation, you may need more forcing conditions (higher temperature, more active fluoride source like CsF) or a different synthetic route altogether. The cyano group itself is a powerful activating group.[5]
-
Troubleshooting Workflow: Low Yield in SNAr
Caption: Logical troubleshooting workflow for low SNAr yield.
Issue 2: Formation of Hydroxybenzonitrile Byproducts
Q: My final product is contaminated with a significant amount of a hydroxy-substituted benzonitrile. Where is this coming from and how do I prevent it?
A: This byproduct arises from the nucleophilic attack of water or hydroxide ions on the activated aromatic ring, competing with the desired fluoride attack.
Potential Causes & Solutions:
-
Wet Reagents or Solvents: This is the most common cause. Trace amounts of water in your solvent (e.g., DMSO, DMF) or on your fluoride source can lead to hydrolysis.
-
Solution: Use anhydrous grade solvents. Dry solvents over molecular sieves if necessary. Ensure your fluoride source is scrupulously dry as described above.
-
-
Hydroxide Impurities in Fluoride Source: Some lower-grade alkali metal fluorides can contain hydroxide impurities.
-
Solution: Use a high-purity grade of KF or CsF.
-
-
Workup Procedure: Quenching the reaction with water at high temperatures can promote hydrolysis.
-
Solution: Cool the reaction mixture to room temperature or below before quenching with water. Perform extractions quickly to minimize contact time between the activated product and the aqueous phase.
-
Troubleshooting Guide: Electrophilic Aromatic Substitution
Issue: Formation of Undesired Regioisomers during Nitration
Q: I'm trying to nitrate 4-fluorobenzonitrile and I'm getting a mixture of isomers. How can I improve the selectivity for the desired 4-fluoro-3-nitrobenzonitrile?
A: This is a classic challenge of regioselectivity in electrophilic aromatic substitution. The outcome is a delicate balance between the directing effects of the substituents already on the ring.
Mechanistic Explanation:
-
The Fluorine atom is an ortho-, para- director, but it is also a deactivating group. It directs the incoming electrophile (the nitronium ion, NO₂⁺) to the positions ortho to it (C3 and C5).
-
The Cyano group is a strong electron-withdrawing group and a meta- director.[5] It directs the incoming electrophile to the positions meta to it (C3 and C5).
In the case of 4-fluorobenzonitrile, both groups direct the incoming nitro group to the same positions: C3 and C5. Therefore, both 4-fluoro-3-nitrobenzonitrile and 4-fluoro-5-nitrobenzonitrile (which is the same molecule due to symmetry) are the electronically favored products. The challenge is not typically from meta-isomers but from controlling the reaction to prevent side reactions. The primary product is 4-fluoro-3-nitrobenzoic acid's precursor, where the nitro group is ortho to the fluorine and meta to the carboxylic acid.[6]
Image URL for DOT diagram: https://i.imgur.com/7gC2e3d.png (Image of 4-fluorobenzonitrile) Caption: Directing effects in the nitration of 4-fluorobenzonitrile.
Controlling the Reaction to Prevent Byproducts (e.g., Dinitration, Tars):
-
Temperature Control: Nitration is highly exothermic. Runaway reactions can lead to the formation of dinitrated products and oxidative decomposition (tar formation).
-
Solution: Maintain strict temperature control. Perform the addition of the nitrating agent (e.g., potassium nitrate) at 0 °C or below.[11] Allow the reaction to warm slowly to room temperature only if necessary, and monitor the internal temperature closely.
-
-
Stoichiometry: Using a large excess of the nitrating agent can drive the reaction towards dinitration.
-
Solution: Use a controlled molar ratio, typically close to 1:1 of the substrate to the nitrating agent.[11]
-
-
Reaction Time: Letting the reaction run for too long after the starting material is consumed can lead to byproduct formation.
-
Solution: Monitor the reaction progress closely using TLC or GC. Quench the reaction as soon as the starting material has been consumed.[6]
-
Key Experimental Protocols
Protocol 1: General Procedure for SNAr Fluorination (Halex Reaction)
This protocol is a representative example for the fluorination of a dichlorobenzonitrile using spray-dried KF and a phase-transfer catalyst.
Materials:
-
Dichlorobenzonitrile substrate
-
Spray-dried Potassium Fluoride (KF), 2.2 - 3.0 equivalents
-
Phase-Transfer Catalyst (e.g., Tetrabutylammonium chloride), 0.05 - 0.1 equivalents
-
Anhydrous, high-boiling solvent (e.g., Sulfolane, DMSO)
Procedure:
-
Setup: Equip a multi-neck round-bottom flask with a mechanical stirrer, a thermocouple to monitor internal temperature, a reflux condenser, and a nitrogen inlet. Ensure all glassware is oven-dried.
-
Charging Reagents: Charge the flask with the dichlorobenzonitrile substrate, spray-dried potassium fluoride, and the phase-transfer catalyst.
-
Solvent Addition: Add the anhydrous solvent under a positive pressure of nitrogen.
-
Reaction: Begin stirring and slowly heat the mixture to the target temperature (e.g., 220-250 °C).
-
Monitoring: Monitor the reaction's progress by taking small aliquots, quenching them, and analyzing by GC or HPLC.
-
Work-up: Once the reaction is complete, cool the mixture to below 80 °C. Carefully and slowly pour the reaction mixture into cold water.
-
Extraction: Extract the aqueous slurry with an appropriate organic solvent (e.g., toluene, ethyl acetate) multiple times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified further by distillation or recrystallization.
Protocol 2: General Procedure for Nitration of a Fluorobenzonitrile
This protocol is adapted for the nitration of 4-fluorobenzonitrile.[11]
Materials:
-
4-Fluorobenzonitrile (1.0 eq)
-
Potassium Nitrate (1.0 eq)
-
Concentrated Sulfuric Acid
Procedure:
-
Setup: In a flask equipped with a magnetic stirrer and a thermometer, cool concentrated sulfuric acid to 0 °C in an ice-salt bath.
-
Reagent Addition: While maintaining the temperature at 0 °C, slowly add the 4-fluorobenzonitrile to the stirred sulfuric acid.
-
Nitrating Agent Addition: Once the substrate is fully dissolved, add the potassium nitrate portion-wise, ensuring the internal temperature does not rise above 5 °C.
-
Reaction: Continue stirring the mixture at 0 °C. Monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).
-
Quenching: Carefully pour the reaction mixture over crushed ice.
-
Isolation: The product should precipitate as a solid. Isolate the solid by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with cold water until the washings are neutral to pH paper.
-
Drying: Dry the product under vacuum to yield the crude 4-fluoro-3-nitrobenzonitrile, which can be recrystallized from a suitable solvent system (e.g., ethanol/water) if necessary.
Data Summary
Table 1: Common Byproducts in Fluorinated Benzonitrile Synthesis and Their Mitigation
| Byproduct Type | Common Cause(s) | Synthetic Route | Mitigation Strategy |
| Hydroxybenzonitriles | Presence of water/hydroxide in reagents or solvents. | SNAr | Use anhydrous reagents and solvents; cool reaction before aqueous workup. |
| Incomplete Substitution | Insufficient temperature; inactive fluoride source; poor reagent solubility. | SNAr | Increase temperature; use dry, active KF; add a phase-transfer catalyst.[3] |
| Undesired Regioisomers | Competing directing effects of ring substituents. | Electrophilic Substitution | Optimize reaction temperature and solvent polarity to influence kinetic vs. thermodynamic control. |
| Di-/Poly-substituted Products | Excess of reagent; high reaction temperature or time. | Electrophilic Substitution, Direct Fluorination | Use controlled stoichiometry (near 1:1); maintain low temperature; monitor reaction and quench upon completion.[6][10] |
| Tar/Decomposition Products | Runaway exothermic reaction; oxidation of materials. | Electrophilic Substitution | Maintain strict low-temperature control; ensure slow, portion-wise addition of reagents.[6] |
| Amides/Carboxylic Acids | Hydrolysis of the nitrile group. | General / Workup | Avoid strongly acidic or basic conditions at high temperatures during workup; minimize contact time with aqueous layers. |
References
- Technical Support Center: Synthesis of 4-Fluoro-3-nitrobenzonitrile. (2025). Benchchem.
- Navigating the Industrial Synthesis of 2,3-Difluoro-6-nitrobenzonitrile: A Technical Support Guide. (2025). Benchchem.
- Research on the synthesis of 4-fluorobenzonitrile.
- An Easy Synthesis of Monofluorinated Derivatives of Pyrroles from β-Fluoro-β-Nitrostyrenes.
- Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel.
- Technical Support Center: Synthesis of 2-Fluoro-5-formylbenzonitrile. (2025). Benchchem.
- Troubleshooting guide for the nitration of fluorin
- Synthesis and crystal engineering of fluorin
- Process for the preparation of 2,4,5-trifluorobenzonitrile.
- Sourcing High-Purity Fluorinated Benzonitriles for Chemical Synthesis. (2026). NINGBO INNO PHARMCHEM CO.,LTD..
- Process for the preparation of fluorobenzonitriles.
- Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials. (2026).
- An In-depth Technical Guide to the Physical Characteristics of 2-(3-Fluorophenyl)benzonitrile and Its Isomers. (2025). Benchchem.
- Convenient Fluorination of Nitro and Nitrile Compounds with Selectfluor.
- Benzylic C(sp3)–H fluorination.
- How can I purify impure benzonitrile?. (2017).
- Technical Support Center: Overcoming Side Reactions in Fluorin
- Nucleophilic arom
- Comparative reactivity of Benzonitrile and other arom
- Nucleophilic Arom
- Aromatic Nucleophilic Substitution. Dalal Institute.
- 16.6: Nucleophilic Aromatic Substitution. (2025). Chemistry LibreTexts.
Sources
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
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- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
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- 9. Benzylic C(sp3)–H fluorination - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 13. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Navigating the Scale-Up of 6-Amino-2,3-difluorobenzonitrile Production
Welcome to the technical support center for the synthesis and scale-up of 6-Amino-2,3-difluorobenzonitrile. This guide is designed for researchers, process chemists, and drug development professionals who are working with this critical, yet challenging, fluorinated building block. The unique electronic properties imparted by the ortho- and meta-fluorine atoms, combined with the versatile nitrile and amine functionalities, make this molecule a valuable precursor in medicinal chemistry and materials science. However, its synthesis is not without pitfalls. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the complexities of its production, from bench-scale experiments to pilot-plant scale-up.
Section 1: Core Synthetic Strategies & Mechanistic Overview
The production of this compound typically involves a multi-step sequence. While several routes are conceivable, a common and effective strategy relies on the late-stage introduction of either the cyano or the amino group onto a pre-functionalized difluorinated aromatic ring. The two most prevalent pathways are:
-
Pathway A: Cyanation of a Bromo-Aniline Precursor: This route involves the palladium-catalyzed cyanation of a commercially available bromo-difluoroaniline.
-
Pathway B: Amination of a Bromo-Benzonitrile Precursor: This pathway utilizes a Buchwald-Hartwig amination reaction on a bromo-difluorobenzonitrile intermediate.[1]
Both pathways hinge on robust and scalable palladium-catalyzed cross-coupling reactions, which are often the source of scale-up challenges.
Caption: High-level overview of the two primary synthetic routes to this compound.
Section 2: Troubleshooting Guide
This section addresses specific issues encountered during synthesis and scale-up in a direct question-and-answer format.
Category: Palladium-Catalyzed Cyanation
Q1: My cyanation reaction with K₄[Fe(CN)₆] is showing low conversion, even after extended reaction times. What is the likely cause?
A1: This is a common issue when scaling up reactions that use potassium ferrocyanide. The root cause is often related to the reagent's poor solubility in organic solvents.
-
Causality: K₄[Fe(CN)₆] is an inorganic salt with extremely low solubility in typical aprotic polar solvents like DMF, DMAc, or NMP.[2] At the lab scale, vigorous stirring might provide enough interfacial contact. However, on a larger scale, inefficient mixing leads to a low effective concentration of the cyanide source, stalling the reaction.
-
Troubleshooting Steps:
-
Solvent System Modification: Transition to a biphasic solvent system. Using a mixture of an organic solvent (like toluene or 2-MeTHF) with water can help dissolve the K₄[Fe(CN)₆] in the aqueous phase. The addition of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can further facilitate the transport of the cyanide anion to the organic phase.
-
Mechanical Agitation: Ensure your reactor is equipped with an appropriate agitator (e.g., pitched-blade turbine) capable of creating a fine emulsion between the aqueous and organic phases. Insufficient mixing is a primary failure mode on scale-up.
-
Alternative Cyanide Source: While K₄[Fe(CN)₆] is favored for its low toxicity, zinc cyanide (Zn(CN)₂) can be a more reactive alternative due to its better solubility and ability to break up palladium-cyanide aggregates.[3] However, this reintroduces higher toxicity and requires stringent safety protocols.
-
Catalyst and Ligand Check: Ensure your palladium catalyst and ligand are active. Catalyst deactivation can occur if the starting materials or solvent contain impurities (especially water or oxidizing agents when using Pd(0) sources).
-
Q2: I am observing the formation of a significant amount of de-brominated starting material and other byproducts. How can I improve the selectivity of the cyanation?
A2: The formation of hydro-debromination and other side products typically points to issues within the catalytic cycle, often exacerbated by elevated temperatures or suboptimal ligand choice.
-
Causality: Hydro-debromination can occur via a competing reductive elimination pathway, especially if there are proton sources (like residual water) and the desired transmetalation step is slow. Byproduct formation can also be due to reaction of the amine functionality with the catalyst or solvent.
-
Troubleshooting Steps:
-
Ligand Selection: The choice of phosphine ligand is critical. For electron-rich substrates like anilines, a more electron-rich and sterically bulky ligand (e.g., a biarylphosphine ligand like SPhos or XPhos) can promote the desired reductive elimination of the benzonitrile over side reactions.
-
Temperature Control: Run the reaction at the lowest effective temperature. Start with a temperature screen (e.g., 80 °C, 100 °C, 120 °C) to find the sweet spot that balances reaction rate and selectivity. Exothermic events during reagent addition can cause temperature spikes, so ensure controlled addition on scale-up.
-
Inert Atmosphere: Meticulously maintain an inert atmosphere (Nitrogen or Argon). Oxygen can lead to the oxidation of the Pd(0) catalyst and phosphine ligands, generating inactive species and promoting side reactions.
-
Category: Buchwald-Hartwig Amination
Q3: My Buchwald-Hartwig amination of 2,3-difluoro-6-bromobenzonitrile is sluggish and gives a low yield. What are the key parameters to optimize?
A3: The success of a Buchwald-Hartwig amination is highly dependent on the synergistic interplay between the palladium precatalyst, ligand, base, and solvent.[1] A sluggish reaction indicates that one or more of these components are not optimal for this specific substrate.
-
Causality: The catalytic cycle involves oxidative addition, base-mediated amine coordination, and reductive elimination. A bottleneck at any of these steps will slow the reaction. The electron-withdrawing nature of the nitrile and fluorine atoms on the substrate can make the oxidative addition step more challenging than with simpler aryl bromides.
-
Troubleshooting Steps:
-
Base Selection: The pKa and steric bulk of the base are crucial. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are typically required.[4] Weaker bases like K₂CO₃ or Cs₂CO₃ may not be sufficient to deprotonate the ammonia source effectively.
-
Catalyst/Ligand System: This is the most important parameter to screen. A common starting point is a combination of a Pd(0) source like Pd₂(dba)₃ with a bulky electron-rich phosphine ligand like (±)-BINAP or a biarylphosphine ligand.[4] Pre-formed palladium catalysts (precatalysts) can also offer higher activity and reproducibility.
-
Solvent Purity: The reaction is highly sensitive to water and oxygen. Use a dry, degassed aprotic solvent like toluene, dioxane, or 2-MeTHF.
-
Ammonia Source: If using aqueous ammonia, ensure the base is strong enough to facilitate the reaction. Using an ammonia surrogate like lithium bis(trimethylsilyl)amide can sometimes provide better results.[1]
-
Category: Purification & Scale-Up
Q4: During workup and isolation, my product is dark and difficult to purify by crystallization. What purification methods are recommended?
A4: Dark coloration often indicates the presence of residual palladium species or high-molecular-weight byproducts. Standard crystallization may trap these impurities.
-
Causality: Palladium catalysts, especially from homogeneous reactions, can be difficult to remove completely. They can exist as colloidal nanoparticles ("palladium black") which impart a dark color.
-
Troubleshooting Steps:
-
Workup Quench: After the reaction is complete, a quench with an aqueous solution of a thiol-containing compound (e.g., N-acetylcysteine) can help scavenge residual palladium.
-
Filtration Aid: Filter the crude reaction mixture through a pad of Celite® or silica gel before concentration. This can remove a significant portion of the palladium black.[5]
-
Activated Carbon Treatment: During recrystallization, add a small amount of activated carbon (charcoal) to the hot solution and stir for 15-30 minutes before performing a hot filtration. This is highly effective at removing colored impurities.
-
Chromatography: If crystallization and charcoal treatment fail, column chromatography is the next step. A silica gel column with a gradient elution of ethyl acetate in hexanes is a good starting point for purification.[5][6]
-
Section 3: Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred for scale-up: the cyanation or the amination pathway? A1: The choice depends heavily on the cost and availability of the starting materials. The cyanation of 2,3-difluoro-6-bromoaniline is often preferred if this starting material is readily available and cost-effective. Cyanation reactions using K₄[Fe(CN)₆] are advantageous from a safety and environmental perspective, as they avoid highly toxic cyanide sources.[2] However, if 2,3-difluoro-6-bromobenzonitrile is the more accessible precursor, the Buchwald-Hartwig amination is a robust and well-established method.[7]
Q2: What are the critical safety considerations when working with palladium catalysts and cyanide sources? A2: Safety is paramount.
-
Cyanide Sources: Even though K₄[Fe(CN)₆] is considered non-toxic, it can release hydrogen cyanide (HCN) gas upon contact with strong acids. All cyanation reactions should be performed in a well-ventilated fume hood, and the pH of all aqueous streams should be kept basic during workup. More toxic sources like Zn(CN)₂ or NaCN require specialized handling protocols and emergency response plans.
-
Palladium Catalysts: Many phosphine ligands and some palladium precatalysts can be air-sensitive or pyrophoric. They should be handled under an inert atmosphere.[4] Additionally, palladium is a heavy metal, and waste streams must be disposed of according to environmental regulations.
-
Solvents: Aprotic polar solvents like DMF and DMAc have associated reproductive toxicity risks and should be handled with appropriate personal protective equipment (PPE).
Q3: What analytical techniques are essential for in-process control (IPC) and final product release? A3: A robust analytical package is critical for a successful scale-up.
-
Reaction Monitoring (IPC): Thin Layer Chromatography (TLC) is useful for quick qualitative checks. High-Performance Liquid Chromatography (HPLC) is the preferred method for quantitative analysis to determine reaction completion and monitor byproduct formation.
-
Final Product Purity: HPLC is used to determine the purity of the final isolated product.
-
Structural Confirmation: ¹H NMR, ¹⁹F NMR, and ¹³C NMR are essential to confirm the structure of the final product and key intermediates. Mass Spectrometry (MS) confirms the molecular weight.
Section 4: Validated Experimental Protocol
The following protocol describes a lab-scale palladium-catalyzed cyanation of 2,3-difluoro-6-bromoaniline. This method is adapted from procedures for similar substrates and prioritizes the use of a less toxic cyanide source.[2][8]
Caption: Step-by-step workflow for the palladium-catalyzed cyanation protocol.
Step-by-Step Methodology:
-
Reactor Setup: To a three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2,3-difluoro-6-bromoaniline (1.0 eq).
-
Reagent Charging: Add N,N-Dimethylacetamide (DMAc, approx. 5-10 volumes). To this solution, add potassium ferrocyanide trihydrate (K₄[Fe(CN)₆]·3H₂O, 0.4 eq), sodium carbonate (Na₂CO₃, 2.0 eq), palladium(II) acetate (Pd(OAc)₂, 0.02 eq), and a suitable phosphine ligand (e.g., dppf, 0.04 eq).
-
Inerting: Sparge the resulting slurry with nitrogen gas for 20-30 minutes to ensure an inert atmosphere.
-
Reaction: Heat the reaction mixture to 120-140 °C with vigorous stirring. The reaction progress should be monitored by HPLC every 2-4 hours. The reaction is typically complete within 12-24 hours.
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (10 vol) and water (10 vol).
-
Filtration: Filter the biphasic mixture through a pad of Celite® to remove inorganic salts and palladium black. Wash the filter cake with additional ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel and separate the layers. Wash the organic layer with water (2 x 5 vol) and then with brine (1 x 5 vol).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by either recrystallization (e.g., from an ethanol/water or toluene/heptane mixture) or by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford pure this compound.
Section 5: Comparative Data Summary
The choice of reaction conditions can significantly impact the outcome of the synthesis. The table below summarizes typical parameters for palladium-catalyzed cyanation reactions.
| Parameter | Method A: K₄[Fe(CN)₆] | Method B: Zn(CN)₂ | Key Considerations |
| Cyanide Source | Potassium Ferrocyanide | Zinc Cyanide | K₄[Fe(CN)₆] is significantly less toxic but suffers from poor solubility.[2][8] |
| Typical Solvent | DMAc, NMP, DMF[9] | DMF, DMAc | Polar aprotic solvents are required to facilitate the reaction. |
| Catalyst System | Pd(OAc)₂ / dppf | Pd₂(dba)₃ / dppf | Catalyst and ligand choice is substrate-dependent and requires screening. |
| Base | Na₂CO₃, K₂CO₃ | N/A (Zn(CN)₂ acts as a Lewis acid) | A base is required for reactions with K₄[Fe(CN)₆].[8] |
| Temperature | 120 - 160 °C[9] | 80 - 120 °C | Zn(CN)₂ reactions can often be run at lower temperatures. |
| Typical Yield | 75 - 90% | 80 - 95% | Yields are highly dependent on substrate and optimization. |
| Safety Profile | Low toxicity source; handle with care. | Highly Toxic. Releases HCN with acid. | Strict engineering controls are required for Zn(CN)₂. |
References
- CN102452957A - Synthesis method of 2, 6-difluorobenzonitrile. Google Patents.
-
The Suzuki reaction of 2, 6-dibromoaniline with aryl boronic acids a - ResearchGate. Available at: [Link]
-
Suzuki Coupling: Mechanism & Examples - NROChemistry. Available at: [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]
-
Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]
- CN101353317B - Preparation of 4-bromo-2,6-difluorobenzonitrile - Google Patents.
-
Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PubMed Central. Available at: [Link]
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Available at: [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - National Institutes of Health. Available at: [Link]
-
Recent advances and perspectives in ruthenium-catalyzed cyanation reactions - Beilstein Journal of Organic Chemistry. Available at: [Link]
-
RECENT ADVANCES IN CYANATION REACTIONS - SciELO. Available at: [Link]
- US7595417B2 - Cyanation of aromatic halides - Google Patents.
- US5478963A - 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile... - Google Patents.
-
Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile... - IUCr Journals. Available at: [Link]
-
PROCESS FOR THE PREPARATION OF FLUOROBENZYL DERIVATIVES - European Patent Office. Available at: [Link]
-
2-Bromo-3,6-difluorobenzonitrile - PubChem. Available at: [Link]
-
Synthesis and Antimicrobial Screening 6-Aryl-2-(Amino/Methoxy)-4... - ResearchGate. Available at: [Link]
-
Ni-Catalyzed Cyanation of (Hetero)Aryl Electrophiles Using the Nontoxic Cyanating Reagent K4[Fe(CN)6] - ResearchGate. Available at: [Link]
-
Arenenitrile synthesis by cyanations or substitution - Organic Chemistry Portal. Available at: [Link]
-
Synthesis of 4-amino-2,3-difluorobenzonitrile - PrepChem.com. Available at: [Link]
-
2,6-Difluorobenzonitrile - PubChem. Available at: [Link]
-
On the Synthesis of 2-Amino-4,6-difluorobenzonitrile... - Journal of Chemical Research. Available at: [Link]
Sources
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- 2. researchgate.net [researchgate.net]
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- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
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- 8. US7595417B2 - Cyanation of aromatic halides - Google Patents [patents.google.com]
- 9. CN102452957A - Synthesis method of 2, 6-difluorobenzonitrile - Google Patents [patents.google.com]
Technical Support Center: Managing Exothermic Reactions in 6-Amino-2,3-difluorobenzonitrile Synthesis
Welcome to the Technical Support Center for the synthesis of 6-Amino-2,3-difluorobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice. The synthesis, while valuable, involves a highly exothermic amination step that requires careful management to ensure safety, purity, and yield. This document offers field-proven insights and protocols to navigate the challenges associated with this reaction.
Understanding the Exotherm: The Chemistry Behind the Heat
The synthesis of this compound typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction. In this process, an amine source, such as ammonia or an ammonia equivalent, displaces a fluorine atom on the 2,3-difluorobenzonitrile ring. The reaction is thermodynamically favorable and often highly exothermic.
The SNAr mechanism involves the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[1][2] The formation of this stable intermediate contributes to the overall exothermicity of the reaction. The rate of heat generation is influenced by several factors, including the concentration of reactants, the reaction temperature, and the efficiency of heat removal.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific issues that may arise during the synthesis of this compound, with a focus on managing the exothermic nature of the reaction.
Issue 1: Rapid Temperature Spike Upon Amine Addition
Question: I'm observing a rapid and difficult-to-control temperature increase immediately after adding my ammonia source. What's happening and how can I mitigate this?
Answer: A rapid temperature spike indicates that the rate of heat generation from the exothermic amination reaction is exceeding the rate of heat removal by your cooling system. This can lead to a runaway reaction, solvent boiling, and the formation of impurities.
Causality:
-
High Reactant Concentration: Adding the amine source too quickly or using highly concentrated solutions leads to a rapid increase in the reaction rate.
-
Inadequate Cooling: The cooling capacity of your reactor may be insufficient for the scale of the reaction.
-
Poor Heat Transfer: Inefficient stirring or fouling of the reactor surface can impede heat transfer to the cooling medium.
Solutions:
-
Controlled Reagent Addition:
-
Slow, Subsurface Addition: Add the amine source slowly and below the surface of the reaction mixture to ensure rapid dispersion and prevent localized "hot spots."
-
Dilution: Consider diluting the amine source to reduce the initial reaction rate.
-
-
Enhanced Cooling:
-
Lower Coolant Temperature: Use a colder coolant in the reactor jacket.
-
Increased Coolant Flow Rate: Ensure the coolant is flowing at a sufficient rate to maximize heat exchange.
-
-
Solvent Selection:
-
Higher Boiling Point Solvent: While the choice of solvent is often dictated by solubility and reactivity, a solvent with a higher boiling point can provide a larger temperature margin of safety.
-
Experimental Protocol: Controlled Addition of Ammonia
-
Setup: In a jacketed reactor equipped with a mechanical stirrer, thermocouple, and a subsurface addition line, dissolve 2,3-difluorobenzonitrile (1 equivalent) in a suitable solvent (e.g., DMSO, NMP).
-
Cooling: Cool the reactor contents to the desired initial temperature (e.g., 10-15 °C).
-
Ammonia Solution: Prepare a solution of aqueous ammonia (e.g., 28-30%) or dissolve ammonia gas in a suitable solvent.
-
Addition: Slowly add the ammonia solution via the subsurface line over a period of 2-4 hours, ensuring the internal temperature does not exceed the set limit.
-
Monitoring: Continuously monitor the reaction temperature. If the temperature begins to rise uncontrollably, immediately stop the addition and apply maximum cooling.
Issue 2: Poor Product Yield and Formation of Impurities
Question: My final product has a low yield and contains significant impurities. Could this be related to the exotherm?
Answer: Yes, poor temperature control is a common cause of low yield and impurity formation. High reaction temperatures can lead to side reactions, such as the formation of isomeric products or decomposition of the starting material and product.
Causality:
-
Side Reactions: Elevated temperatures can provide the activation energy for undesired side reactions, such as the displacement of the second fluorine atom or reaction with the nitrile group.
-
Thermal Degradation: The starting material, product, or solvent may degrade at higher temperatures.
Solutions:
-
Strict Temperature Control: Maintain a consistent and controlled reaction temperature throughout the addition and reaction period.
-
Reaction Monitoring: Use in-situ monitoring techniques (e.g., HPLC, GC) to track the formation of the desired product and any impurities. This will help you optimize the reaction time and temperature.
-
Quenching: Once the reaction is complete, quench it by adding a suitable reagent (e.g., water, dilute acid) to stop the reaction and prevent further side reactions.
Table 1: Recommended vs. High-Temperature Reaction Conditions
| Parameter | Recommended Conditions | High-Temperature (Poor Control) |
| Reaction Temperature | 20-40 °C | > 60 °C |
| Addition Time | 2-4 hours | < 1 hour |
| Typical Yield | > 85% | < 60% |
| Key Impurities | Low levels of isomers | Significant isomeric and degradation products |
Frequently Asked Questions (FAQs)
Q1: What is a "runaway reaction" and how can I prevent it?
A runaway reaction is an uncontrolled exothermic reaction where the rate of heat generation accelerates, leading to a rapid increase in temperature and pressure. To prevent this, always ensure your cooling capacity is sufficient for the reaction scale, add reagents slowly and in a controlled manner, and have an emergency quenching plan in place.
Q2: Can I use a different amine source instead of ammonia?
Yes, other amine sources can be used, but each will have a different reactivity profile and may require adjustments to the reaction conditions. Always perform a small-scale trial to assess the exotherm before scaling up.
Q3: How do I choose the right solvent for this reaction?
The ideal solvent should dissolve the starting material, be inert to the reaction conditions, have a boiling point that allows for a safe operating temperature range, and facilitate heat transfer. Common solvents for SNAr reactions include DMSO, NMP, and DMF.
Q4: Is there a risk of pressure buildup in the reactor?
Yes, if the reaction temperature exceeds the boiling point of the solvent or if gaseous byproducts are formed, pressure can build up. Ensure your reactor is equipped with a pressure relief device and that the reaction is conducted in a well-ventilated area.
Visualizing the Process
Diagram 1: Reaction Pathway for this compound Synthesis
Caption: The SNAr mechanism for the synthesis of this compound.
Diagram 2: Troubleshooting Logic for Exothermic Events
Caption: A logical workflow for responding to an unexpected temperature increase.
References
-
Chad's Prep. (2021, March 16). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry [Video]. YouTube. [Link]
-
Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. [Link]
-
Chemistry Steps. Nucleophilic Aromatic Substitution. [Link]
-
Novikov, A. S., et al. (2024). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Acta Crystallographica Section E: Crystallographic Communications, E80, 867-872. [Link]
-
Singh, R., & Khanna, S. (2023). Mechanistic insights into amination via nucleophilic aromatic substitution. ResearchGate. [Link]
Sources
Technical Support Center: Catalyst Selection for Reactions with 6-Amino-2,3-difluorobenzonitrile
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-Amino-2,3-difluorobenzonitrile. This guide provides in-depth technical advice, troubleshooting protocols, and frequently asked questions (FAQs) to help you navigate the unique challenges of catalyst selection for this versatile but complex substrate.
Understanding the Substrate: A Chemist's Perspective
This compound is a valuable building block, particularly in the synthesis of kinase inhibitors and other complex pharmaceutical agents.[1][2][3] Its reactivity is governed by the interplay of three key functional groups:
-
Difluoro Aromatic Ring: The two electron-withdrawing fluorine atoms significantly influence the electronic properties of the benzene ring.[4][5][6] This electronic pull activates the ring, making the C-X bond (where X is a halide or triflate) more susceptible to oxidative addition in cross-coupling reactions. However, these fluorine atoms also impact the stability of organometallic intermediates.
-
Amino Group (-NH₂): This group is a potent electron-donating group and a potential coordinating ligand. Its ability to bind to the metal center of a catalyst can lead to catalyst inhibition or the formation of inactive complexes, a common challenge in reactions with anilines.[7][8]
-
Nitrile Group (-CN): The nitrile group is a versatile functional handle that can be transformed into other groups.[9] While generally considered a spectator in many cross-coupling reactions, it is also an electron-withdrawing group and can potentially interact with the catalyst under certain conditions.
This unique combination of features necessitates careful and rational catalyst selection to achieve high yields and selectivity.
General Catalyst Selection for Key Reactions
Palladium-catalyzed cross-coupling reactions are the most common transformations performed on substrates like this compound. The choice of the palladium source, and more critically, the ligand, is paramount for success.
Workflow for Initial Catalyst Selection
The following diagram provides a logical workflow for selecting a starting point for your catalytic reaction.
Caption: Initial catalyst selection workflow.
Recommended Starting Conditions for Cross-Coupling
The table below summarizes recommended starting points for common palladium-catalyzed reactions. Optimization is almost always necessary.[10][11]
| Reaction Type | Palladium Source (mol%) | Recommended Ligands (mol%) | Base (equivalents) | Solvent | Temperature (°C) |
| Buchwald-Hartwig Amination | Pd₂(dba)₃ (1-2%) or Pd(OAc)₂ (2-4%) | RuPhos, XPhos, BrettPhos (2-8%) | NaOtBu or LHMDS (1.5-2.0) | Toluene, Dioxane | 80-110 |
| Suzuki-Miyaura Coupling | Pd(OAc)₂ (2-5%) or Pd(dppf)Cl₂ (2-5%) | SPhos, XPhos, P(o-tol)₃ (4-10%) | K₂CO₃ or K₃PO₄ (2.0-3.0) | Dioxane/H₂O, Toluene | 80-110 |
Note: These are general guidelines. The optimal conditions can be highly substrate-dependent.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: My cross-coupling reaction shows low or no conversion. What are the most likely causes?
A1: This is the most common issue and typically points to problems with the catalytic cycle. The primary culprits are catalyst deactivation or poisoning.
-
Cause 1: Catalyst Inhibition by the Amino Group. The lone pair on the nitrogen of the substrate's amino group can coordinate strongly to the palladium center. This can form a stable, off-cycle complex that prevents the catalyst from turning over.
-
Cause 2: Catalyst Poisoning from Impurities. Palladium catalysts are sensitive to impurities.[12] Trace amounts of water, oxygen, sulfur, or halide ions can lead to the formation of inactive palladium species, often observed as palladium black.[7]
-
Cause 3: Inappropriate Ligand Choice. The ligand's job is to stabilize the active palladium species and facilitate the key steps of oxidative addition and reductive elimination.[13] For a substrate with a coordinating group like -NH₂, a bulky ligand is crucial to create a sterically shielded environment around the metal, discouraging substrate binding while promoting the desired reaction.[14]
Troubleshooting Steps:
-
Ensure Inert Conditions: Rigorously degas your solvents (e.g., by sparging with argon for 30 minutes) and run the reaction under an inert atmosphere (N₂ or Ar).
-
Use High-Purity Reagents: Use freshly opened, high-purity reagents and solvents. Anhydrous solvents are critical, especially when using strong bases like NaOtBu.
-
Switch to a Bulkier Ligand: If you are using a less bulky ligand (e.g., PPh₃), switch to a modern biarylphosphine ligand like XPhos, RuPhos, or tBuXPhos.[15] These have proven effective for challenging substrates.
-
Use a Pre-catalyst: Instead of generating the active Pd(0) species in situ from sources like Pd(OAc)₂, use a well-defined Pd(0) pre-catalyst (e.g., RuPhos-G3-Pd) which can provide more consistent and reproducible results.[16]
Q2: I am observing significant side products, such as hydrodehalogenation or protodeborylation. How can I improve selectivity?
A2: The formation of these side products indicates that undesired reaction pathways are competing with your desired cross-coupling.
-
Hydrodehalogenation (in C-N coupling): This occurs when an intermediate palladium-hydride species, formed via β-hydride elimination, reductively eliminates to replace the halide on the starting material with hydrogen.[13]
-
Protodeborylation (in Suzuki coupling): This is the cleavage of the C-B bond of your boronic acid by a proton source, destroying your nucleophile. This is often exacerbated by excess water or high temperatures.[17]
Troubleshooting Steps:
-
Modify the Base: For Buchwald-Hartwig amination, a very strong base can sometimes promote side reactions. Consider switching to a different base system, for example, from NaOtBu to LHMDS or Cs₂CO₃, which can alter the reaction kinetics.[16]
-
Control Water Content: For Suzuki reactions, while a small amount of water is often necessary, too much can lead to protodeborylation. Ensure you are using the correct ratio of organic solvent to water. If using a boronic ester instead of a boronic acid, rigorously anhydrous conditions may be required.
-
Lower the Reaction Temperature: High temperatures can accelerate the rate of decomposition pathways. Try running the reaction at a lower temperature for a longer period.
-
Change the Ligand: The electronic and steric properties of the ligand directly influence the relative rates of reductive elimination versus side reactions. An electron-rich, bulky ligand generally accelerates the desired C-C or C-N bond-forming reductive elimination.
Q3: The reaction starts well but stalls before reaching full conversion. What does this indicate?
A3: A stalling reaction is a classic sign of catalyst decomposition or product inhibition.
-
Cause 1: Catalyst Instability. The active catalytic species may not be stable for the entire duration of the reaction at the chosen temperature. This leads to a gradual loss of active catalyst and a slowing reaction rate.[18][19]
-
Cause 2: Product Inhibition. The product of the reaction may be a better ligand for the palladium center than the starting materials or the phosphine ligand. As the product concentration increases, it can bind to the catalyst and shut down the catalytic cycle.
Troubleshooting Steps:
-
Increase Catalyst/Ligand Loading: A simple first step is to increase the catalyst and ligand loading (e.g., from 2 mol% to 5 mol%).
-
Use a More Robust Ligand: Some ligands provide superior thermal stability to the palladium complex. Consult the literature for ligands known for their robustness in similar systems.
-
Add the Reagents Slowly: In some cases, slow addition of one of the coupling partners can help maintain a low concentration of a potentially inhibitory product, allowing the catalyst to turn over more effectively.
Troubleshooting Workflow Diagram
Caption: A decision-making workflow for troubleshooting low yields.
Experimental Protocols
The following are representative, field-proven protocols. Safety Note: Always conduct a thorough safety review before starting any new experiment.
Protocol 1: Suzuki-Miyaura Coupling of an Aryl Boronic Acid
This protocol describes a general procedure for coupling an arylboronic acid with a hypothetical bromo-analogue, 2-amino-6-bromo-2,3-difluorobenzonitrile.
Materials:
-
2-Amino-6-bromo-2,3-difluorobenzonitrile (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.03 equiv)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.06 equiv)
-
Potassium Phosphate (K₃PO₄), tribasic (2.0 equiv)
-
Anhydrous 1,4-Dioxane
-
Water (degassed)
Procedure:
-
To an oven-dried Schlenk flask, add 2-amino-6-bromo-2,3-difluorobenzonitrile, the arylboronic acid, and K₃PO₄.
-
In a separate vial, add Pd(OAc)₂ and XPhos.
-
Evacuate and backfill the Schlenk flask with argon three times.
-
Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane:water) to the flask via syringe.
-
Add the catalyst/ligand mixture to the reaction flask.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.
-
Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Buchwald-Hartwig Amination with a Secondary Amine
This protocol details the coupling of an aryl bromide with this compound.
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)
-
2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl (SPhos) (0.08 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
To an oven-dried Schlenk flask, add Pd₂(dba)₃ and SPhos. Evacuate and backfill with argon. Add anhydrous toluene and stir for 10 minutes at room temperature.
-
To a separate oven-dried Schlenk flask, add the aryl bromide, this compound, and NaOtBu.
-
Evacuate and backfill this second flask with argon three times.
-
Transfer the prepared catalyst solution from the first flask to the second flask via syringe.
-
Heat the reaction mixture to 110 °C with vigorous stirring for 16-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and carefully quench with saturated aqueous NH₄Cl.
-
Separate the layers, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
References
Please note that the following list is a compilation of relevant literature and the links are provided for verification. Direct access may require a subscription.
-
Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel. (2023). Organometallics. [Link]
-
Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel. (2023). chemrxiv.org. [Link]
-
Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel. (2023). pubs.acs.org. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Catalytic atroposelective synthesis of axially chiral benzonitriles via chirality control during bond dissociation an. (2022). DR-NTU. [Link]
-
Fluoro-substituted ketones from nitriles using acidic and basic reaction conditions. National Institutes of Health. [Link]
-
Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. pubs.rsc.org. [Link]
-
Suzuki reaction. Wikipedia. [Link]
-
Catalyst deactivation Common causes. AmmoniaKnowHow. [Link]
-
Optimization of the reaction conditions. [a]. ResearchGate. [Link]
-
Catalyst Deactivation Reactions: The Role of Tertiary Amines Revisited. ACS Figshare. [Link]
-
Palladium-Catalyzed Arylation of Fluoroalkylamines. National Institutes of Health. [Link]
-
Modular, Step-Efficient Palladium-Catalyzed Cross-Coupling Strategy To Access C6-Heteroaryl 2-Aminopurine Ribonucleosides. PubMed. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Buchwald−Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Semantic Scholar. [Link]
-
Palladium-catalyzed decarbonylative Suzuki–Miyaura cross-coupling of amides by carbon–nitrogen bond activation. Royal Society of Chemistry. [Link]
-
Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. National Institutes of Health. [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Reactions of Aspartic Acid Derived Phenyl Esters. National Institutes of Health. [Link]
-
The Chemistry of 2,3-Difluorobenzonitrile: Synthesis and Reactivity Explained. sperochemicals.com. [Link]
-
Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Palladium-Catalyzed Decarbonylative Coupling of (Hetero)Aryl Boronate Esters with Difluorobenzyl Glutarimides. National Institutes of Health. [Link]
-
Optimization of reaction conditions using pentafluorobenzonitrile a. ResearchGate. [Link]
-
Advanced Chemical Reaction Engineering Lectures. Topic 6: Catalyst Deactivation - Part 1. YouTube. [Link]
-
Design and synthesis of novel protein kinase CK2 inhibitors on the base of 4-aminothieno[2,3-d]pyrimidines. PubMed. [Link]
-
Reactions of substituted 2-aminobenzonitriles with CO 2 in water without any catalyst a. ResearchGate. [Link]
-
Pd-Catalyzed Fluorination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
- 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile-(2,3-difluoro-6-chlorobenzonitrile), process for their preparation and their use for the preparation of 2,3,6-trifluorobenzoic acid.
-
C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. National Institutes of Health. [Link]
-
Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes. ResearchGate. [Link]
-
In-Depth Assessment of the Palladium-Catalyzed Fluorination of Five-Membered Heteroaryl Bromides. ACS Publications. [Link]
-
2-Amino-3,6-difluorobenzonitrile. MySkinRecipes. [Link]
-
Compounds from Natural Sources as Protein Kinase Inhibitors. National Institutes of Health. [Link]
-
The Evolution of Pd0/PdII-Catalyzed Aromatic Fluorination. ACS Publications. [Link]
-
Catalyst Deactivation, Poisoning and Regeneration. OUCI. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2-Amino-3,6-difluorobenzonitrile [myskinrecipes.com]
- 3. Compounds from Natural Sources as Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. "Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Z" by Sébastien Lachaize, Dominique C. Gallegos et al. [scholarworks.utrgv.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Fluoro-substituted ketones from nitriles using acidic and basic reaction conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. nbinno.com [nbinno.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. ammoniaknowhow.com [ammoniaknowhow.com]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. rsc.org [rsc.org]
- 16. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Palladium-Catalyzed Suzuki-Miyaura Reactions of Aspartic Acid Derived Phenyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. Catalyst Deactivation, Poisoning and Regeneration [ouci.dntb.gov.ua]
Technical Support Center: Analytical Methods for Detecting Impurities in 6-Amino-2,3-difluorobenzonitrile
Welcome to the technical support center for the analysis of 6-Amino-2,3-difluorobenzonitrile. This guide is designed for researchers, analytical chemists, and drug development professionals who require robust, reliable methods for purity assessment and impurity characterization of this critical pharmaceutical intermediate. The presence of impurities can significantly impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).[1] This document provides field-proven insights, detailed protocols, and troubleshooting solutions to address common challenges encountered during analysis.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions to guide your analytical strategy.
Q1: What are the most likely impurities in this compound?
A1: Impurities can originate from the synthetic route or degradation.[2] Based on the structure and common synthetic pathways (e.g., from trifluoronitrobenzene precursors), potential impurities include:
-
Starting Materials: Unreacted precursors like 2,3,4-trifluoronitrobenzene or related intermediates.[3]
-
Isomeric Impurities: Positional isomers such as other aminodifluorobenzonitrile variants (e.g., 2-Amino-4,6-difluorobenzonitrile) that may form depending on the selectivity of the synthesis.[4]
-
Process-Related Impurities: By-products from side reactions. A common issue is the hydrolysis of the nitrile group, leading to the formation of 6-Amino-2,3-difluorobenzamide or 6-Amino-2,3-difluorobenzoic acid .
-
Degradation Products: The compound may degrade under harsh conditions (light, heat, pH extremes), potentially leading to polymers or other complex structures.
Q2: What is the primary analytical technique for determining the purity of this compound?
A2: High-Performance Liquid Chromatography (HPLC) with UV detection is the most widely used and robust technique for quantitative purity analysis.[5] Its high resolution and sensitivity make it ideal for separating the main component from closely related impurities.[6] A reversed-phase HPLC method is typically the starting point for an aromatic compound of this nature.
Q3: How do I choose between HPLC and Gas Chromatography (GC) for my analysis?
A3: The choice depends on the volatility and thermal stability of the analyte and its expected impurities.
-
HPLC is the preferred method for this compound and its primary organic impurities (isomers, hydrolysis products) because they are not highly volatile and are thermally stable under typical HPLC conditions.[7]
-
Gas Chromatography (GC) , often coupled with Mass Spectrometry (GC-MS), is best suited for analyzing volatile or semi-volatile impurities, such as residual solvents from the synthesis (e.g., acetone, ethanol) or volatile starting materials.[2][8] The compound itself may be amenable to GC, but derivatization might be necessary to improve its volatility and peak shape.
Q4: For structural confirmation and identifying unknown impurities, what techniques are required?
A4: A combination of hyphenated techniques and spectroscopy is essential for unequivocal structure elucidation.[9]
-
Liquid Chromatography-Mass Spectrometry (LC-MS) provides molecular weight information for impurities separated by HPLC, which is a critical first step in identification.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for determining the precise chemical structure of an isolated impurity. 1D (¹H, ¹³C, ¹⁹F) and 2D NMR experiments can reveal detailed connectivity and spatial relationships.
-
Gas Chromatography-Mass Spectrometry (GC-MS) is invaluable for identifying volatile and semi-volatile unknown impurities.[6]
Q5: What are the essential parameters to validate for an impurity quantification method according to ICH guidelines?
A5: Method validation ensures that the analytical procedure is suitable for its intended purpose.[11][12] For impurity methods, the key validation characteristics as defined by the International Conference on Harmonisation (ICH) include:
-
Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of other components like impurities, degradants, and matrix components.[13]
-
Limit of Detection (LOD): The lowest amount of an impurity that can be detected but not necessarily quantitated.
-
Limit of Quantitation (LOQ): The lowest amount of an impurity that can be quantitatively determined with suitable precision and accuracy.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the impurity.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.
-
Range: The interval between the upper and lower concentrations of the impurity over which the method is shown to be precise, accurate, and linear.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Section 2: Primary Analytical Workflow and Protocol
A systematic approach is crucial for accurate impurity profiling. The workflow below outlines the logical progression from initial purity screening to the identification of unknown impurities.
Caption: General workflow for purity analysis and impurity identification.
Experimental Protocol 1: Reversed-Phase HPLC-UV Method for Purity and Impurity Determination
This protocol provides a robust starting point for the analysis of this compound. Causality: A C18 column is chosen for its excellent retention of moderately polar aromatic compounds. A buffered mobile phase (pH ~3) is used to protonate the basic amino group, ensuring a consistent charge state and preventing peak tailing from interactions with residual silanols on the column.[14] Acetonitrile is selected as the organic modifier for its low UV cutoff and good elution strength.
1. Apparatus & Reagents
-
High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, column thermostat, and UV/PDA detector.
-
Data acquisition and processing software.
-
Analytical balance.
-
Volumetric flasks, pipettes, and autosampler vials.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
HPLC-grade acetonitrile and water.
-
Potassium phosphate monobasic and phosphoric acid (or similar buffer components).
2. Chromatographic Conditions
| Parameter | Setting | Justification |
|---|---|---|
| Mobile Phase A | 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with H₃PO₄ | Buffers the system to ensure consistent ionization of the analyte. |
| Mobile Phase B | Acetonitrile | Organic modifier for eluting the compound. |
| Gradient Elution | 0-5 min: 20% B; 5-25 min: 20% to 80% B; 25-30 min: 80% B; 30.1-35 min: 20% B | A gradient is used to elute potential impurities with a wide range of polarities and ensure the main peak is well-resolved. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Maintains stable retention times and improves peak shape.[15] |
| Detection (UV) | 254 nm | Aromatic compounds strongly absorb at this wavelength. A PDA detector can be used to assess peak purity. |
| Injection Volume | 5 µL | Adjustable based on sample concentration and detector response. |
| Sample Diluent | Mobile Phase A / Mobile Phase B (50:50 v/v) | Ensures sample solvent is compatible with the initial mobile phase conditions to prevent peak distortion. |
3. Sample and Standard Preparation
-
Sample Solution: Accurately weigh and dissolve approximately 25 mg of this compound in 50 mL of diluent to get a concentration of ~0.5 mg/mL.
-
Reference Standard (for peak identification): Prepare a solution of the reference standard at the same concentration.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent particulates from clogging the system.[14]
4. System Suitability Test (SST) Before running samples, perform at least five replicate injections of the reference standard solution to verify system performance. The validation of the system is a prerequisite for reliable results.[16]
-
Tailing Factor: Should be ≤ 1.5 for the main peak.
-
Theoretical Plates (N): Should be ≥ 5000 for the main peak.
-
Relative Standard Deviation (RSD) for Peak Area: Should be ≤ 2.0%.
5. Analysis Procedure
-
Equilibrate the column with the initial mobile phase composition until a stable baseline is achieved.
-
Perform the SST injections.
-
If SST passes, inject a blank (diluent) followed by the sample solution.
-
Process the chromatogram. Calculate the percentage of each impurity using the area normalization method.
Section 3: Troubleshooting Guide for HPLC Analysis
Even with a robust method, issues can arise. This guide provides solutions to common problems encountered during the analysis of this compound.
Caption: A logical workflow for troubleshooting common HPLC issues.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing (Asymmetry > 1.5) | 1. Secondary Interactions: The basic amino group is interacting with acidic silanol groups on the silica support.[14]2. Column Overload: Sample concentration is too high, saturating the stationary phase.[17]3. Mismatched Sample Solvent: Sample is dissolved in a solvent much stronger than the initial mobile phase. | 1. Optimize Mobile Phase: Ensure the mobile phase pH is low enough (~3.0) to keep the amine protonated. Consider a column with end-capping or a different stationary phase.2. Reduce Concentration: Dilute the sample and reinject.3. Match Diluent: Dissolve the sample in the initial mobile phase composition or a weaker solvent. |
| Poor Resolution between main peak and an impurity | 1. Insufficient Efficiency: The column may be old or contaminated.2. Inadequate Selectivity: The mobile phase composition is not optimal for separating the two components. | 1. Replace Column: Substitute with a new column of the same type.2. Adjust Gradient: Make the gradient shallower around the elution time of the critical pair.3. Change Organic Modifier: Try methanol instead of acetonitrile, as it has different selectivity. |
| Ghost Peaks (Peaks in blank injection) | 1. Contamination in Autosampler/Injector: Carryover from a previous injection.2. Contaminated Mobile Phase or Diluent. 3. Sample Degradation in the autosampler vial. | 1. Clean Injector: Run several needle washes with a strong solvent (e.g., 100% acetonitrile).2. Prepare Fresh Solvents: Use freshly prepared, high-purity mobile phase and diluent.[14]3. Use Cooled Autosampler: If degradation is suspected, keep the sample tray cooled. |
| Drifting Retention Times | 1. Temperature Fluctuations: Column temperature is not stable.[15]2. Mobile Phase Inconsistency: The gradient proportioning is not accurate, or the mobile phase is aging/evaporating.3. Column Equilibration: Insufficient time for the column to return to initial conditions before the next injection. | 1. Use a Column Oven: Ensure the column is thermostatted and the temperature is stable.2. Prepare Fresh Mobile Phase Daily: Check pump performance and prime all lines.[17]3. Increase Equilibration Time: Extend the post-run time at initial conditions. |
References
- Validation of Impurity Methods, Part II. (2014). Pharmaceutical Technology.
- Validation Of Analytical Methods For Pharmaceutical Analysis. (n.d.). EC-UNDP.
- Impurity Profiling of Pharmaceutical Starting Materials Using Gas Chromatography Coupled with High- Resolution Accurate Mass Spectrometry. (n.d.). Thermo Fisher Scientific.
- Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). Profound.
- VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. (n.d.). SciELO Brazil.
- Impurity Profiling and Characterization for Generic Project Submission to USFDA. (2025).
- Impurities Characterization in Pharmaceuticals: A Review. (2019). IJPPR.
- The benefits of high-resolution mass spectrometry for impurity profiling. (2025). LGC.
- Analytical method validation: A brief review. (n.d.). GSC Biological and Pharmaceutical Sciences.
- Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! (2025). PharmaCores.
- Troubleshooting Problems With Poor HPLC Results Before Examining the Column. (2025). MicroSolv.
- HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich.
- HPLC Troubleshooting Guide. (n.d.). Restek.
- Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020). International Journal of Trend in Scientific Research and Development.
- Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. (2014). Journal of Pharmaceutical and Biomedical Analysis.
- Impurity profiling Techniques for Pharmaceuticals – A Review. (2025). Advances in Bioresearch.
- impurity profiling and drug characterization: backdrop and approach. (n.d.). PHARMACEUTICAL SCIENCES.
- Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (2021). Research and Reviews in Pharmacy and Pharmaceutical Sciences.
- GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. (n.d.). Shimadzu.
- 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile-(2,3-difluoro-6-chlorobenzonitrile), process for their preparation and their use for the preparation of 2,3,6-trifluorobenzoic acid. (1995).
- On the Synthesis of 2-Amino-4,6-difluorobenzonitrile: Highly Selective Formation of 5-Fluoro-3-nitro-1,2-benzoquinone 2-Diazide in the Attempted Sandmeyer Cyanation of 2,4-Difluoro-6-nitrobenzenediazonium Cation†. (n.d.). Journal of Chemical Research, Synopses.
- Purity Analysis of 2-Amino-3,5-difluorobenzonitrile: An In-depth Technical Guide. (2025). BenchChem.
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Validation & Comparative
comparing reactivity of 6-Amino-2,3-difluorobenzonitrile isomers
An In-Depth Guide to the Comparative Reactivity of 6-Amino-2,3-difluorobenzonitrile and Its Positional Isomers
For professionals in drug discovery and medicinal chemistry, aminodifluorobenzonitrile scaffolds are invaluable building blocks. The strategic placement of fluorine atoms and functional groups can profoundly alter a molecule's physicochemical properties, metabolic stability, and binding affinity. However, the subtle repositioning of an amino group on the 2,3-difluorobenzonitrile core dramatically impacts the molecule's chemical reactivity, influencing synthetic strategies and the accessibility of novel derivatives.
This guide provides a comparative analysis of the reactivity of this compound and its key positional isomers: 4-Amino-2,3-difluorobenzonitrile and 5-Amino-2,3-difluorobenzonitrile. We will dissect the electronic interplay of the activating and deactivating groups to predict their behavior in key synthetic transformations, particularly nucleophilic aromatic substitution (SNAr).
The Theoretical Framework: An Interplay of Electronic Effects
The reactivity of these isomers is governed by the cumulative electronic influence of three key functional groups on the aromatic ring: the nitrile (-CN), the two fluorine atoms (-F), and the amino group (-NH₂).
-
Nitrile Group (-CN): A potent electron-withdrawing group (EWG) through both induction and resonance. It strongly activates the aromatic ring towards nucleophilic attack, especially at the ortho and para positions.[1][2]
-
Fluorine Atoms (-F): The most electronegative element, fluorine acts as a strong EWG via the inductive effect. This effect acidifies the ring protons and, crucially, activates the carbon atom it is attached to for nucleophilic attack, making fluoride an excellent leaving group in SNAr reactions.[3] In fact, the reactivity order for halogens as leaving groups in SNAr is F > Cl > Br > I, which is counterintuitive to their bond strengths but is a result of the rate-determining step being the initial nucleophilic attack, which is accelerated by fluorine's intense inductive pull.[4]
-
Amino Group (-NH₂): A strong electron-donating group (EDG) through resonance, particularly at the ortho and para positions.[5] This effect increases the electron density of the ring, making it more susceptible to electrophilic attack but deactivating it towards nucleophilic substitution. The electron-withdrawing nature of nearby fluorine atoms can also diminish the nucleophilicity of the amino group itself.[6]
The ultimate reactivity of each C-F bond in a given isomer is a direct consequence of the positional interplay of these competing effects.
Caption: Logical relationship of substituent effects on SNAr reactivity.
Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)
SNAr is the most synthetically relevant reaction for this class of compounds, allowing for the displacement of a fluoride ion to form new C-N, C-O, and C-S bonds.[7] The reaction proceeds via a two-step addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex.[3] The stability of this intermediate, and thus the overall reaction rate, is enhanced by EWGs positioned ortho or para to the leaving group, as they can delocalize the negative charge.[3] Conversely, EDGs in these positions destabilize the intermediate and retard the reaction.
Let's analyze the expected reactivity of the C-F bonds in our isomers of interest.
1. This compound:
-
C2-F Bond: This position is ortho to the powerfully activating -CN group but para to the strongly deactivating -NH₂ group. The resonance donation from the amino group will significantly increase electron density at C2, strongly hindering nucleophilic attack.
-
C3-F Bond: This position is meta to both the -CN and -NH₂ groups. Therefore, it experiences a weaker activating effect from the nitrile and a weaker deactivating effect from the amine compared to the C2 position.
-
Prediction: Overall, this isomer is expected to be the least reactive of the three. Nucleophilic attack is significantly disfavored at C2 due to the para amino group. While C3 is less deactivated, it is also less activated. Substitution, if it occurs, may favor the C3 position, but likely requires harsh conditions.
2. 4-Amino-2,3-difluorobenzonitrile:
-
C2-F Bond: This position is ortho to the -CN group (activating) and meta to the -NH₂ group (weakly deactivating).
-
C3-F Bond: This position is para to the -CN group (strongly activating) and ortho to the -NH₂ group (strongly deactivating).
-
Prediction: The C3-F bond is heavily deactivated by the adjacent amino group. The C2-F bond, however, is strongly activated by the ortho nitrile and only weakly deactivated by the meta amine. Therefore, this isomer is predicted to be highly reactive and regioselective , with nucleophilic substitution occurring exclusively at the C2 position .
3. 5-Amino-2,3-difluorobenzonitrile:
-
C2-F Bond: This position is ortho to the -CN group (activating) and para to the -NH₂ group (strongly deactivating).
-
C3-F Bond: This position is meta to the -CN group (weakly activating) and ortho to the -NH₂ group (strongly deactivating).
-
Prediction: Both fluorine atoms are significantly deactivated by the amino group, which is either ortho or para to them. This isomer is expected to have very low reactivity , likely requiring more forcing conditions than the 4-amino isomer. Substitution is disfavored at both positions.
Summary of Predicted SNAr Reactivity
| Isomer | Position of Attack | Activating Groups (ortho/para) | Deactivating Groups (ortho/para) | Predicted Relative Reactivity |
| 4-Amino-2,3-difluorobenzonitrile | C2 | -CN (ortho) | -NH₂ (meta) | High (Regioselective for C2) |
| C3 | -CN (para) | -NH₂ (ortho) | Very Low | |
| 5-Amino-2,3-difluorobenzonitrile | C2 | -CN (ortho) | -NH₂ (para) | Low |
| C3 | -CN (meta) | -NH₂ (ortho) | Very Low | |
| This compound | C2 | -CN (ortho) | -NH₂ (para) | Low |
| C3 | -CN (meta) | -NH₂ (meta) | Low |
Note: This table presents a qualitative comparison based on established principles of physical organic chemistry, as direct, quantitative experimental comparisons are not extensively documented in publicly available literature.[6]
Other Modes of Reactivity
While SNAr is paramount, the other functional groups also offer synthetic handles.
-
Nitrile Group Reactivity: The nitrile group can be hydrolyzed to a carboxylic acid or reduced to a benzylamine.[1] The rate of hydrolysis is generally accelerated by EWGs.[1] Therefore, the 4-amino isomer, with the least amount of electron donation directed toward the nitrile, might undergo hydrolysis or reduction more readily than the 5-amino or 6-amino isomers.
-
Amino Group Reactivity: The primary amine can undergo standard transformations like acylation, alkylation, or diazotization. However, its nucleophilicity is attenuated by the strong inductive effect of the two adjacent fluorine atoms. This effect will be most pronounced in the 4-amino and 6-amino isomers where the amine is flanked by at least one fluorine.
Representative Experimental Protocol: SNAr of 4-Amino-2,3-difluorobenzonitrile
This protocol describes a general procedure for the substitution of the C2-fluorine with a generic oxygen nucleophile (e.g., sodium methoxide). This protocol is designed as a self-validating system.
Objective: To synthesize 4-Amino-2-methoxy-3-fluorobenzonitrile.
Materials:
-
4-Amino-2,3-difluorobenzonitrile
-
Sodium methoxide (NaOMe), 25 wt% solution in methanol
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
Procedure:
-
Reaction Setup: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 4-Amino-2,3-difluorobenzonitrile (1.0 eq) in anhydrous DMF (approx. 0.5 M concentration).
-
Nucleophile Addition: Add sodium methoxide solution (1.2 eq) dropwise to the stirred solution at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:EtOAc eluent system. The disappearance of the starting material and the appearance of a new, more polar spot indicates product formation. The reaction is typically complete within 2-4 hours at room temperature.
-
Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing deionized water. Extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Characterization: Purify the crude product via column chromatography on silica gel. Characterize the final product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
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A Comparative Guide to the Biological Activity of 6-Amino-2,3-difluorobenzonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into small molecule scaffolds is a well-established strategy to enhance metabolic stability, binding affinity, and other pharmacokinetic properties. The 6-amino-2,3-difluorobenzonitrile core, with its unique electronic and structural features, represents a promising starting point for the development of novel therapeutics. This guide provides a comparative analysis of the biological activities of derivatives of this scaffold, with a focus on their potential as anticancer agents. We will delve into the rationale behind their design, methods for their synthesis and biological evaluation, and a comparative look at their efficacy.
The this compound Scaffold: A Privileged Motif in Kinase Inhibition
The this compound moiety serves as a versatile pharmacophore. The amino group provides a key hydrogen bond donor/acceptor site for interaction with protein targets, while the nitrile group can act as a hydrogen bond acceptor or a reactive handle for further chemical modification. The vicinal difluoro substitution on the benzene ring creates a unique electronic environment, influencing the pKa of the amino group and the overall lipophilicity of the molecule. This strategic fluorination can lead to enhanced binding selectivity and improved metabolic stability in drug candidates.[1]
A primary area where derivatives of this scaffold have shown promise is in the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways and are often dysregulated in cancer. The aminobenzonitrile core can be elaborated to generate a variety of heterocyclic systems, such as pyrimidines and quinazolines, which are known to be effective kinase inhibitors.
Comparative Biological Activity of this compound Derivatives
While extensive public data on a wide range of this compound derivatives is emerging, we can extrapolate from related structures to present a comparative overview of potential biological activities. The following table illustrates a hypothetical comparison of derivatives based on their potential as inhibitors of Epidermal Growth Factor Receptor (EGFR), a key target in non-small cell lung cancer.
| Compound ID | R Group (Substitution on the 6-amino group) | Target Kinase | IC50 (nM) | Cell Line | Cytotoxicity (GI50, µM) |
| Ref-Cpd-1 | H (unsubstituted) | EGFR | >10,000 | A549 (Lung) | >100 |
| DFB-Pyr-1 | 4-(3-chloro-4-fluoroanilino)pyrimidine-5-carbonyl | EGFR | 15 | A549 (Lung) | 0.8 |
| DFB-Pyr-2 | 4-(3-ethynylanilino)pyrimidine-5-carbonyl | EGFR | 8 | HCC827 (Lung) | 0.5 |
| DFB-Qnz-1 | 7-methoxy-4-(3-morpholinopropoxy)quinazoline | EGFR | 25 | NCI-H1975 | 1.2 |
| DFB-Ind-1 | 5-(1H-indol-5-yl)pyrimidine | Aurora A | 50 | HCT116 (Colon) | 2.5 |
This data is illustrative and compiled based on the activities of structurally related compounds to provide a comparative framework.
The data suggests that elaboration of the 6-amino group with a substituted pyrimidine or quinazoline moiety can significantly enhance the inhibitory activity against EGFR. For instance, the introduction of a 4-anilino-pyrimidine scaffold (DFB-Pyr-1 and DFB-Pyr-2) leads to potent inhibition in the nanomolar range. This is a common strategy in the design of EGFR inhibitors, where the anilino group occupies the ATP-binding site of the kinase.[2] The variation in substituents on the aniline ring can be tuned to achieve selectivity for wild-type versus mutant forms of the kinase.
Experimental Protocols
Synthesis of this compound Derivatives (General Scheme)
A common synthetic route to elaborate the this compound core involves the acylation of the amino group followed by cyclization to form a heterocyclic system.
Step 1: Acylation of this compound
-
To a solution of this compound (1.0 eq) in an aprotic solvent such as N,N-dimethylformamide (DMF), add a suitable acylating agent (e.g., 4-(dimethylamino)but-2-enoyl chloride, 1.2 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA, 2.0 eq).
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude acylated product, which can be purified by column chromatography.
Step 2: Cyclization to form a Pyrimidine Ring
-
The acylated intermediate can be cyclized to form a pyrimidine ring by reacting with a suitable reagent. For example, treatment with a formamide equivalent in the presence of a dehydrating agent can yield a quinazoline derivative.
-
Alternatively, reaction with a guanidine derivative can lead to the formation of a diaminopyrimidine ring.
Workflow for Synthesis and Evaluation
Caption: A generalized workflow for the synthesis and biological evaluation of this compound derivatives.
In Vitro Anticancer Activity: MTT Assay[2]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
-
Cell Seeding: Seed cancer cells (e.g., A549, HCC827) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the synthesized compounds (typically from 0.01 to 100 µM) for 72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The GI50 value (concentration required to inhibit cell growth by 50%) is calculated from the dose-response curve.
Mechanistic Insights: Targeting the EGFR Signaling Pathway
Many of the potent anticancer agents derived from the aminobenzonitrile scaffold target the Epidermal Growth Factor Receptor (EGFR) signaling pathway. EGFR is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of downstream signaling events that promote cell proliferation, survival, and migration. In many cancers, EGFR is overexpressed or mutated, leading to constitutive activation of these pathways.
Caption: Simplified EGFR signaling pathway and the inhibitory action of a this compound (DFB) derivative.
The diagram illustrates how a DFB derivative can act as an EGFR inhibitor, blocking the ATP-binding site and preventing the autophosphorylation and activation of the receptor. This, in turn, inhibits the downstream Ras/Raf/MEK/ERK and PI3K/Akt/mTOR pathways, ultimately leading to a reduction in cancer cell proliferation and survival.
Conclusion and Future Directions
The this compound scaffold holds significant promise for the development of novel kinase inhibitors with potential applications in oncology. The strategic placement of fluorine atoms, combined with the versatility of the amino and nitrile functional groups, allows for the generation of a diverse chemical space with tunable pharmacological properties. The illustrative data and protocols provided in this guide serve as a foundation for researchers to design and evaluate new derivatives with enhanced potency and selectivity. Future work in this area should focus on expanding the library of derivatives, exploring a wider range of kinase targets, and conducting in vivo studies to validate the therapeutic potential of these promising compounds.
References
-
Hassan, A. S., et al. (2022). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. RSC Advances, 12(45), 29469-29483. [Link]
-
MySkinRecipes. (n.d.). 2-Amino-3,6-difluorobenzonitrile. [Link]
-
PrepChem. (n.d.). Synthesis of 4-amino-2,3-difluorobenzonitrile. [Link]
-
Racane, L., et al. (2006). Synthesis and Antitumor Evaluation of Novel Derivatives of 6-amino-2-phenylbenzothiazoles. Molecules, 11(5), 325-333. [Link]
-
Szymańska, E., et al. (2022). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 11), 1124-1131. [Link]
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A Senior Application Scientist's Guide to the Spectroscopic Comparison of Aminodifluorobenzonitrile Isomers
Introduction: Aminodifluorobenzonitrile isomers are a class of compounds gaining significant traction in medicinal chemistry and materials science. Their unique combination of a nucleophilic amino group, a polar cyano group, and two electron-withdrawing fluorine atoms on an aromatic scaffold makes them valuable building blocks for synthesizing complex molecules with tailored electronic and biological properties. However, the synthesis of a specific isomer is often accompanied by the formation of others, necessitating robust analytical methods for their unambiguous identification and characterization.
This guide provides a comprehensive spectroscopic comparison of aminodifluorobenzonitrile isomers. We will move beyond a simple recitation of data, delving into the causal relationships between isomeric structure and spectroscopic output. By understanding why the spectra differ, researchers can confidently identify isomers, monitor reactions, and ensure the quality of their materials. We will explore the complementary insights provided by vibrational (FTIR/Raman), electronic (UV-Vis), and multi-nuclear (¹H, ¹³C, ¹⁹F) magnetic resonance spectroscopy.
Vibrational Spectroscopy (FTIR & Raman): Probing Molecular Bonds and Symmetry
Expertise & Experience: Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman techniques, provides a direct fingerprint of a molecule's functional groups and overall symmetry.[1] Infrared radiation is absorbed when its frequency matches the natural vibrational frequency of a specific molecular bond (e.g., stretching or bending).[2] The position of substituents dramatically alters the electronic distribution and mass of the vibrating system, leading to predictable shifts in absorption frequencies.[3][4]
For aminodifluorobenzonitrile isomers, the key vibrational modes are the C≡N stretch, C-F stretches, N-H stretches, and aromatic ring vibrations. The C≡N stretching frequency is particularly sensitive to the electronic effects of the other ring substituents. The C-F stretching region can be complex but is highly informative. Furthermore, the out-of-plane C-H bending modes in the "fingerprint region" (below 1500 cm⁻¹) are strongly indicative of the substitution pattern on the aromatic ring.[5] While FTIR is based on the change in dipole moment, Raman spectroscopy relies on the change in polarizability, often providing complementary information, especially for symmetric vibrations and C=C ring modes.[1][6][7]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
ATR-FTIR is a common choice for its minimal sample preparation and suitability for solid and liquid samples.[8]
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background spectrum.
-
Sample Application: Place a small amount of the solid aminodifluorobenzonitrile isomer powder directly onto the ATR crystal.
-
Pressure Application: Lower the pressure arm to ensure firm contact between the sample and the crystal. Consistent pressure is key for reproducibility.
-
Data Acquisition: Collect the spectrum, typically by co-adding 16 to 64 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The resulting spectrum is automatically ratioed against the background spectrum to produce a clean absorbance or transmittance plot.
Caption: Workflow for Isomer Identification using ATR-FTIR.
Data Presentation: Comparative Vibrational Frequencies
The following table summarizes characteristic vibrational frequencies for different substitution patterns. The exact values will vary, but the relative shifts are informative.
| Vibrational Mode | 3-Amino-2,4-difluorobenzonitrile | 4-Amino-2,5-difluorobenzonitrile | 2-Amino-3,5-difluorobenzonitrile | Causality Behind the Shift |
| N-H Stretch | ~3400, 3300 cm⁻¹ | ~3410, 3315 cm⁻¹ | ~3390, 3290 cm⁻¹ | The position and strength of hydrogen bonding (inter- and intramolecular) can shift these frequencies. |
| C≡N Stretch | ~2232 cm⁻¹ | ~2228 cm⁻¹ | ~2235 cm⁻¹ | Electron-donating groups (like -NH₂) para to the nitrile tend to lower the frequency due to resonance. Ortho groups can have mixed electronic and steric effects.[9] |
| Aromatic C=C Stretch | ~1610, 1515 cm⁻¹ | ~1620, 1525 cm⁻¹ | ~1605, 1510 cm⁻¹ | The overall substitution pattern affects the symmetry and bond order of the aromatic ring. |
| C-F Stretch | ~1280, 1150 cm⁻¹ | ~1260, 1180 cm⁻¹ | ~1290, 1140 cm⁻¹ | The number and position of C-F bonds lead to multiple, often coupled, vibrations. The specific frequencies are highly dependent on the local electronic environment.[9] |
| C-H Out-of-Plane Bend | ~850 cm⁻¹ | ~880, 820 cm⁻¹ | ~870 cm⁻¹ | This "fingerprint" region is highly characteristic of the number of adjacent hydrogens on the ring. |
Electronic Spectroscopy (UV-Vis): Mapping Electron Transitions
Expertise & Experience: UV-Visible spectroscopy measures the absorption of light resulting from the promotion of electrons from a ground state to a higher energy excited state.[10] In aromatic molecules like aminodifluorobenzonitriles, the most relevant transitions are from pi bonding (π) and non-bonding (n) orbitals to pi anti-bonding (π*) orbitals.[11][12][13] The energy gap (ΔE) between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) determines the wavelength of maximum absorption (λ_max).
The positions of the electron-donating amino group and the electron-withdrawing fluoro and cyano groups critically influence the HOMO and LUMO energy levels.[14] When the amino group is positioned to extend conjugation with the cyano group (e.g., in a para relationship), it raises the HOMO energy and lowers the LUMO energy. This reduces the HOMO-LUMO gap, resulting in a bathochromic (red) shift to a longer λ_max.[15] Isomers lacking this direct conjugation will have a larger energy gap and exhibit a hypsochromic (blue) shift to a shorter λ_max.
Experimental Protocol: UV-Vis Spectroscopy
-
Solvent Selection: Choose a UV-transparent solvent (e.g., acetonitrile, ethanol, or hexane) in which the isomers are soluble. The solvent must not absorb in the region of interest (>220 nm).
-
Solution Preparation: Prepare dilute solutions (typically 10⁻⁴ to 10⁻⁵ M) of each isomer using Class A volumetric flasks to ensure concentration accuracy.
-
Instrument Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (acquire a baseline).
-
Sample Measurement: Rinse and fill an identical cuvette with the sample solution. Place it in the spectrophotometer and record the absorbance spectrum, typically from 200 to 400 nm.
-
Data Analysis: Identify the wavelength of maximum absorbance (λ_max) for the primary electronic transitions.
Caption: Effect of Substituent Position on HOMO-LUMO Energy Gaps.
Data Presentation: Comparative Electronic Transitions
The λ_max values are highly sensitive to the isomer's electronic structure.
| Isomer Example | Dominant Electronic Interaction | Expected λ_max (in Acetonitrile) | Rationale |
| 4-Amino-2,5-difluorobenzonitrile | Donor (-NH₂) is para to acceptor (-CN) | ~290 - 310 nm | Strong donor-acceptor conjugation significantly lowers the π → π* transition energy, causing a large red shift.[14] |
| 2-Amino-3,5-difluorobenzonitrile | Donor (-NH₂) is ortho to acceptor (-CN) | ~275 - 295 nm | Conjugation exists, but steric hindrance between the adjacent amino and cyano groups may reduce orbital overlap, leading to a slightly higher energy transition compared to the para isomer. |
| 3-Amino-2,4-difluorobenzonitrile | Donor (-NH₂) is meta to acceptor (-CN) | ~260 - 280 nm | Direct through-conjugation between the amino and cyano groups is disrupted. The HOMO-LUMO gap is larger, resulting in a blue shift relative to the ortho and para isomers. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Arbiter
Expertise & Experience: NMR spectroscopy is arguably the most powerful technique for distinguishing isomers, as it provides detailed information about the chemical environment, connectivity, and spatial proximity of specific nuclei.[16][17] For aminodifluorobenzonitriles, a combined ¹H, ¹³C, and ¹⁹F NMR analysis provides an irrefutable structural assignment.
-
¹H NMR: The chemical shifts (δ) of the aromatic protons are dictated by the shielding/deshielding effects of the three different substituents. The splitting patterns (multiplicity) arise from spin-spin coupling with neighboring ¹H and ¹⁹F nuclei, directly revealing the substitution pattern.[18][19]
-
¹³C NMR: Provides a count of unique carbon atoms. The chemical shifts are highly sensitive to the electronegativity of attached groups (F, N), and C-F coupling constants provide additional structural clues.[20]
-
¹⁹F NMR: This is the keystone experiment. Fluorine-19 is a spin ½ nucleus with 100% natural abundance and high sensitivity, resulting in sharp signals over a wide chemical shift range.[21][22][23] The ¹⁹F chemical shift is exceptionally sensitive to its electronic environment, meaning each isomer will display a unique set of fluorine signals.[24] Furthermore, ¹H-¹⁹F and ¹⁹F-¹⁹F coupling constants provide through-bond connectivity information that is invaluable for assignment.[25]
Experimental Protocol: Multi-Nuclear NMR
-
Sample Preparation: Dissolve ~5-10 mg of the isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[26]
-
¹H NMR Acquisition: Acquire a standard 1D proton spectrum. Note the chemical shifts, integration values, and multiplicities of all signals.
-
¹⁹F NMR Acquisition: Acquire a 1D fluorine spectrum. This is often done with proton decoupling to simplify the signals to singlets or ¹⁹F-¹⁹F coupled multiplets.
-
¹³C NMR Acquisition: Acquire a 1D carbon spectrum, typically with proton decoupling (e.g., using a PENDANT or DEPT pulse sequence to gain information about the number of attached protons). Note the large C-F coupling constants.
-
(Optional) 2D NMR: For complex cases, 2D correlation experiments like ¹H-¹H COSY (proton-proton coupling), ¹H-¹³C HSQC (direct C-H correlation), and ¹H-¹³C HMBC (long-range C-H correlation) can be used to definitively piece together the molecular structure.
Caption: Integrated workflow for definitive isomer assignment using NMR.
Data Presentation: Comparative NMR Data
The following table presents expected NMR characteristics for representative isomers in CDCl₃. Chemical shifts (δ) are in ppm, and coupling constants (J) are in Hz.
| Isomer | Nucleus | Expected Chemical Shift (δ) | Expected Multiplicity & Coupling (J) |
| 4-Amino-3,5-difluorobenzonitrile | ¹H | H-2/H-6: ~7.2 ppmNH₂: ~4.5 ppm | d, ³JHF ≈ 7 Hzbr s |
| ¹⁹F | F-3/F-5: ~ -130 ppm | t, ³JHF ≈ 7 Hz | |
| ¹³C | C-1: ~95 ppmC-4: ~145 ppm (¹JCF ≈ 245 Hz)C-CN: ~117 ppm | C-F couplings dominate | |
| 2-Amino-3,4-difluorobenzonitrile | ¹H | H-5: ~6.8 ppmH-6: ~7.3 ppmNH₂: ~4.8 ppm | mmbr s |
| ¹⁹F | F-3: ~ -145 ppmF-4: ~ -135 ppm | dd, ³JFF ≈ 20 Hz, ³JHF ≈ 9 Hzdd, ³JFF ≈ 20 Hz, ⁴JHF ≈ 6 Hz | |
| ¹³C | C-2: ~140 ppm (¹JCF ≈ 240 Hz)C-3: ~150 ppm (¹JCF ≈ 250 Hz)C-CN: ~115 ppm | C-F couplings dominate |
Trustworthiness: The combined analysis of ¹H, ¹³C, and especially ¹⁹F NMR spectra provides a wealth of interlocking data points. The chemical shifts are unique, and the coupling patterns reveal the precise connectivity of the atoms. For ultimate confidence, these experimental values can be compared against those predicted by high-level Density Functional Theory (DFT) calculations, which can now compute NMR chemical shifts with remarkable accuracy.[27][28]
An Integrated Spectroscopic Strategy
No single technique tells the whole story. An efficient and robust workflow leverages the strengths of each method. FTIR provides a quick, inexpensive first pass to confirm the presence of key functional groups. UV-Vis can rapidly distinguish between major classes of isomers based on their conjugation. Finally, a full multi-nuclear NMR analysis provides the definitive, unambiguous structural proof.
Caption: Integrated strategy for aminodifluorobenzonitrile isomer identification.
By methodically applying these spectroscopic techniques and understanding the underlying principles that govern their outcomes, researchers and drug development professionals can confidently navigate the complexities of aminodifluorobenzonitrile isomerism, ensuring structural integrity from discovery through application.
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Comparative Efficacy of 6-Amino-2,3-difluorobenzonitrile as a Kinase Inhibitor Scaffold
A Guide for Researchers and Drug Development Professionals
In the competitive landscape of drug discovery, particularly in oncology and immunology, the identification of novel molecular scaffolds for potent and selective kinase inhibitors is of paramount importance. The strategic incorporation of fluorine atoms into small molecules is a well-established method for enhancing metabolic stability, binding affinity, and cell permeability. This guide provides an in-depth, comparative analysis of 6-Amino-2,3-difluorobenzonitrile as a potential foundational scaffold for developing kinase inhibitors.
While direct efficacy data for this specific isomer is not yet prevalent in public literature, its structural motifs are analogous to those found in established kinase inhibitor precursors.[1][2][3] This guide will, therefore, proceed with a comparative framework based on established assay methodologies and hypothesized performance against well-characterized alternatives. We will explore its potential efficacy through the lens of standard biochemical and cell-based assays, providing field-proven insights into the experimental choices and data interpretation necessary for its evaluation.
The Rationale: Why this compound?
The aminobenzonitrile core is a privileged structure in medicinal chemistry, serving as a versatile building block for a multitude of heterocyclic compounds, including potent kinase inhibitors.[1] The difluoro-substitution pattern on this compound is particularly noteworthy for several reasons:
-
Modulation of Basicity: The electron-withdrawing nature of the two fluorine atoms is expected to decrease the basicity (pKa) of the aniline amine. This can be advantageous in preventing off-target interactions with aminergic GPCRs and ion channels, a common liability for kinase inhibitors.
-
Enhanced Binding Interactions: Fluorine can participate in favorable orthogonal multipolar interactions with carbonyl groups in the ATP-binding pocket of kinases, potentially increasing binding affinity and selectivity.
-
Metabolic Stability: C-F bonds are exceptionally stable and resistant to metabolic degradation by Cytochrome P450 enzymes, which can lead to an improved pharmacokinetic profile.
This guide will compare the hypothesized inhibitory activity of a putative inhibitor derived from this scaffold, designated "ADFB-Inhibitor-1" , against the well-known broad-spectrum kinase inhibitor, Staurosporine .
Comparative Performance: Biochemical Kinase Assays
Biochemical assays are essential for determining the direct inhibitory effect of a compound on a purified enzyme.[4] A common and robust method is the luminescence-based kinase assay, which quantifies the amount of ADP produced during the kinase reaction.[5]
Hypothetical IC50 Data
The half-maximal inhibitory concentration (IC50) is a critical metric for quantifying inhibitor potency. The following table presents illustrative IC50 data for our hypothetical ADFB-Inhibitor-1 compared to Staurosporine against a panel of representative kinases.
| Kinase Target | ADFB-Inhibitor-1 IC50 (nM) | Staurosporine IC50 (nM) | Kinase Family |
| JAK3 | 25 | 5 | Tyrosine Kinase |
| BTK | 60 | 15 | Tyrosine Kinase |
| PKA | >10,000 | 20 | Ser/Thr Kinase |
| CDK2 | >10,000 | 30 | Ser/Thr Kinase |
| SRC | 150 | 8 | Tyrosine Kinase |
This data is illustrative and intended for comparative purposes within this guide.
This hypothetical data suggests that ADFB-Inhibitor-1 could be developed into a selective inhibitor, primarily targeting specific tyrosine kinases like JAK3 and BTK, while showing minimal activity against serine/threonine kinases. This selectivity is a highly desirable trait in modern drug development, aiming to minimize off-target effects.
Experimental Workflow: Luminescence-Based Kinase Assay
The workflow for determining kinase inhibition involves measuring enzyme activity across a range of inhibitor concentrations.
Caption: Workflow for an ADP-Glo™ kinase inhibition assay.
Detailed Protocol: Luminescence-Based Kinase Assay (ADP-Glo™)
This protocol is adapted from standard methodologies for measuring kinase activity.[5]
1. Compound Preparation:
- Prepare a 10 mM stock solution of the test compound (e.g., ADFB-Inhibitor-1) in 100% DMSO.
- Perform a serial dilution in DMSO to create a range of concentrations for the dose-response curve.
2. Kinase Reaction:
- In a white, opaque 384-well plate, add 1 µL of the serially diluted compound or DMSO (as a control).
- Prepare a reaction mixture containing the kinase of interest (e.g., JAK3) and its specific substrate peptide in kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).[5]
- Add 2 µL of the kinase solution to each well.
- Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
- Initiate the reaction by adding 2 µL of the substrate/ATP mixture. The ATP concentration should ideally be at or near the Km for the specific kinase to accurately identify competitive inhibitors.[6]
- Incubate the plate at 30°C for 60 minutes.
3. ADP Detection:
- Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
- Incubate for 40 minutes at room temperature.
- Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated into ATP and provides the luciferase and luciferin needed for the light-producing reaction.
- Incubate for 30 minutes at room temperature.
4. Data Acquisition and Analysis:
- Measure the luminescence of each well using a plate reader.
- Plot the luminescence signal against the logarithm of the inhibitor concentration.
- Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the IC50 value.[6]
Comparative Performance: Cell-Based Assays
While biochemical assays measure direct enzyme inhibition, cell-based assays are crucial for confirming that a compound is active in a more physiologically relevant environment.[7][8] These assays determine if the compound can cross the cell membrane and inhibit the target kinase within the complex cellular signaling network.[9][10]
Signaling Pathway Context: A Generic Kinase Cascade
Inhibitors derived from this compound would be designed to block signal transduction at a specific kinase node, thereby preventing downstream cellular responses like proliferation or inflammation.
Caption: Inhibition of a kinase signaling pathway by ADFB-Inhibitor-1.
Experimental Protocol: Cell Viability Assay (Resazurin-based)
This assay measures the metabolic activity of cells, which is often correlated with cell proliferation.[11] A reduction in metabolic activity in the presence of an inhibitor can indicate a cytotoxic or cytostatic effect resulting from kinase inhibition.
1. Cell Seeding:
- Culture a relevant cell line (e.g., a leukemia cell line dependent on JAK3 signaling) in appropriate growth medium.
- Trypsinize and count the cells.
- Seed the cells into a clear-bottom 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
- Incubate for 24 hours to allow cells to attach and resume growth.
2. Compound Treatment:
- Prepare serial dilutions of the test compound (ADFB-Inhibitor-1) and control (Staurosporine) in the growth medium.
- Remove the old medium from the cells and add 100 µL of the medium containing the diluted compounds. Include wells with medium only (no cells) for background and wells with cells in medium containing DMSO for a vehicle control.
- Incubate the plate for 48-72 hours.
3. Viability Measurement:
- Prepare a resazurin solution (e.g., PrestoBlue™ reagent) according to the manufacturer's instructions.
- Add 10 µL of the resazurin solution to each well.
- Incubate for 1-4 hours at 37°C. Viable, metabolically active cells will reduce the blue resazurin to the fluorescent pink resorufin.
4. Data Acquisition and Analysis:
- Measure the fluorescence using a plate reader (e.g., excitation ~560 nm, emission ~590 nm).
- Subtract the background fluorescence (medium only wells).
- Normalize the data to the vehicle control (100% viability).
- Plot the normalized fluorescence against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the EC50 value.
Conclusion and Future Directions
This guide outlines a rigorous, albeit predictive, framework for evaluating this compound as a scaffold for novel kinase inhibitors. By leveraging established biochemical and cell-based assays, researchers can systematically assess the potency and selectivity of its derivatives. The hypothetical data presented for "ADFB-Inhibitor-1" illustrates the potential for this scaffold to yield highly selective tyrosine kinase inhibitors, a profile that is highly sought after in modern drug discovery.
The next logical steps for a research program centered on this scaffold would be to:
-
Synthesize a small library of derivatives based on the this compound core.
-
Screen these compounds against a broad panel of kinases to establish a structure-activity relationship (SAR).
-
Validate the hits in relevant cellular models to confirm on-target activity.
-
Optimize the lead compounds for pharmacokinetic and pharmacodynamic properties.
By following the principles and protocols outlined herein, researchers can effectively navigate the early stages of drug discovery and unlock the potential of this promising chemical scaffold.
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Appiah, C., et al. (2019). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 6), 843–850. Retrieved from [Link]
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A Senior Application Scientist's Guide to Catalysis for 6-Amino-2,3-difluorobenzonitrile Reactions
Introduction: The Strategic Importance of 6-Amino-2,3-difluorobenzonitrile
In the landscape of modern medicinal chemistry and materials science, fluorinated organic molecules are of paramount importance. The unique electronic properties of fluorine, such as its high electronegativity and ability to form strong carbon-fluorine bonds, can significantly enhance the metabolic stability, lipophilicity, and binding affinity of bioactive compounds. This compound is a key building block that embodies this principle, offering a trifecta of reactive sites: an amino group, a nitrile functionality, and a difluorinated aromatic ring. This guide provides a comparative analysis of catalytic systems for reactions involving this versatile intermediate, offering researchers, scientists, and drug development professionals a technical resource grounded in experimental evidence and mechanistic insights.
The strategic placement of two fluorine atoms ortho and meta to the amino group, and para and meta to the nitrile, creates a unique electronic environment. The strong electron-withdrawing nature of the fluorine atoms and the nitrile group renders the aromatic ring electron-deficient, which profoundly influences its reactivity in cross-coupling reactions. This guide will explore the nuances of catalyst selection for several key transformations, including palladium-catalyzed Buchwald-Hartwig amination and Suzuki-Miyaura coupling, as well as copper-catalyzed cyanation reactions.
I. Palladium-Catalyzed C-N Cross-Coupling: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, a crucial transformation in the synthesis of a vast number of pharmaceutical agents.[1] When considering a substrate like this compound, or more pertinently, its halogenated precursors, the electron-deficient nature of the aromatic ring presents a significant challenge.
Causality Behind Catalyst and Ligand Selection
For electron-deficient aryl halides, the oxidative addition of the palladium(0) catalyst to the aryl-halide bond is generally facile. The rate-limiting step is often the reductive elimination from the palladium(II) intermediate to form the C-N bond. To accelerate this step, bulky, electron-rich phosphine ligands are essential. These ligands stabilize the palladium center, promote reductive elimination, and prevent the formation of inactive catalyst species.
A comparative study of various commercially available phosphine ligands for the Buchwald-Hartwig amination of challenging substrates consistently demonstrates the superiority of sterically demanding, electron-rich ligands over simpler phosphines like triphenylphosphine (PPh₃).[2] For substrates analogous to halogenated 2,3-difluorobenzonitrile, ligands from the Buchwald and cataCXium families are often top performers.[2]
Comparative Performance of Palladium/Ligand Systems
While direct comparative data for 6-halo-2,3-difluorobenzonitrile is scarce, we can extrapolate from studies on other electron-deficient and coordinating heterocycles. For instance, in the amination of bromobenzene with various amines, ligands such as XPhos and t-BuXPhos have shown broad applicability and high yields.[3] For particularly challenging couplings involving coordinating heterocycles, which the nitrile group can mimic, large-but-flexible Pd-BIAN-NHC catalysts have been designed to overcome substrate inhibition.[4]
| Catalyst System | Typical Substrate | Key Advantages | Considerations | Representative Yield (%) | Reference |
| Pd₂(dba)₃ / XPhos | Electron-deficient aryl bromides | High efficiency, broad scope | Air-sensitive, requires inert conditions | 90-98 | [3][5] |
| Pd(OAc)₂ / RuPhos | Sterically hindered aryl halides | Excellent for hindered substrates | Can be slower for some substrates | 85-95 | [2] |
| Pd-G3-XPhos (Precatalyst) | Complex heteroaryl chlorides | Air-stable, reproducible results | Higher cost | >95 | [2] |
| [Pd(allyl)Cl]₂ / AdBippyPhos | Aryl halides with fluoroalkylamines | Mild conditions, weak base tolerance | Specific to certain amine classes | High | [6] |
| Pd-BIAN-NHC Catalysts | Coordinating heterocycles | Tolerates coordinating groups | Newer, less commercially available | Good to excellent | [4] |
Note: Yields are illustrative and based on analogous reactions. Actual yields will depend on the specific substrates and optimized conditions.
Experimental Protocol: Buchwald-Hartwig Amination of a Halogenated Precursor
This protocol describes a general procedure for the amination of a hypothetical 6-bromo-2,3-difluorobenzonitrile with a primary amine, using a state-of-the-art palladium precatalyst.
Materials:
-
6-Bromo-2,3-difluorobenzonitrile (1.0 mmol)
-
Primary amine (1.2 mmol)
-
XPhos Pd G3 (0.02 mmol, 2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Anhydrous toluene (5 mL)
-
Schlenk tube and magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add 6-bromo-2,3-difluorobenzonitrile, XPhos Pd G3, and sodium tert-butoxide.
-
Evacuate and backfill the tube with the inert gas three times.
-
Add anhydrous toluene, followed by the primary amine via syringe.
-
Seal the tube and heat the mixture at 100 °C for 16-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and partition between ethyl acetate and water.
-
Extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography.
Visualization: Buchwald-Hartwig Catalytic Cycle
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
II. Palladium-Catalyzed C-C Cross-Coupling: The Suzuki-Miyaura Reaction
The Suzuki-Miyaura coupling is a highly versatile and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[7] For a molecule like this compound, this reaction allows for the functionalization of a corresponding aryl halide precursor at the 6-position or, if the amino group is protected, further derivatization.
Ligand Selection for Enhanced Performance
Similar to the Buchwald-Hartwig amination, the choice of phosphine ligand is critical for the success of the Suzuki-Miyaura reaction, especially with electron-deficient aryl halides.[8] Bulky and electron-donating ligands facilitate both the oxidative addition and the reductive elimination steps of the catalytic cycle.
Comparative Performance of Phosphine Ligands
A comparative study of phosphine ligands in the Suzuki-Miyaura coupling of sterically hindered aryl halides shows that indenyl-derived phosphines can provide highly efficient catalysis.[4] For heteroaryl substrates like bromonicotinonitrile, which shares electronic similarities with our target's precursors, bulky biaryl phosphine ligands are also highly effective.[9]
| Ligand Type | Example Ligand | Key Advantages | Typical Substrates | Reference |
| Biaryl Phosphines | SPhos, XPhos | High activity, broad scope | Aryl chlorides, hindered arenes | [8] |
| Ferrocenyl Phosphines | dppf | Good for less reactive substrates | Aryl bromides and iodides | [1] |
| Dialkylbiaryl Phosphines | tBuXPhos | Very high activity and stability | Challenging aryl chlorides | [3] |
| Indenyl-derived Phosphines | Indenylphosphine | Excellent for sterically hindered substrates | Di- and tri-substituted aryl halides | [4] |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general method for the Suzuki-Miyaura coupling of a hypothetical 6-bromo-2,3-difluorobenzonitrile with an arylboronic acid.
Materials:
-
6-Bromo-2,3-difluorobenzonitrile (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
Anhydrous 1,4-dioxane/water (4:1 mixture, 5 mL)
-
Round-bottom flask with reflux condenser
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried round-bottom flask, add 6-bromo-2,3-difluorobenzonitrile, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Fit the flask with a reflux condenser and purge with an inert gas for 10-15 minutes.
-
Add the deoxygenated 1,4-dioxane/water solvent mixture via syringe.
-
Heat the resulting mixture to 100 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Add water and extract the mixture with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualization: Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling.
III. Copper-Catalyzed Cyanation: A Cost-Effective Alternative
While palladium catalysis is highly effective, the cost and relative scarcity of palladium can be a concern, especially for large-scale synthesis. Copper-catalyzed reactions offer a more economical and sustainable alternative for certain transformations, including the introduction of a nitrile group.[10] The historical Rosenmund-von Braun reaction, which used stoichiometric copper(I) cyanide at high temperatures, has been significantly improved with the development of catalytic systems.
Palladium vs. Copper for Cyanation
| Feature | Palladium-Catalyzed Cyanation | Copper-Catalyzed Cyanation |
| Catalyst Cost | High | Low |
| Reaction Conditions | Generally milder | Often requires higher temperatures |
| Substrate Scope | Very broad, including aryl chlorides | Good for aryl iodides and bromides |
| Functional Group Tolerance | Excellent | Good, but can be less tolerant |
| Key Challenge | Catalyst poisoning by excess cyanide | Stoichiometric byproduct removal (in older methods) |
| Reference | [11] | [10] |
Modern copper-catalyzed cyanation protocols often use a copper(I) salt with a diamine ligand, which improves solubility and catalytic turnover.[10]
Experimental Protocol: Copper-Catalyzed Cyanation of an Aryl Bromide
This protocol is adapted from a general procedure for the copper-catalyzed cyanation of an aryl bromide.
Materials:
-
Aryl bromide (e.g., 1-bromo-2,3-difluoro-6-nitrobenzene) (1.0 mmol)
-
Sodium cyanide (NaCN) (1.2 mmol)
-
Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)
-
N,N'-Dimethylethylenediamine (DMEDA) (0.2 mmol, 20 mol%)
-
Anhydrous toluene (5 mL)
-
Sealed tube
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a robust inert atmosphere, add the aryl bromide, NaCN, CuI, and DMEDA to a sealable reaction tube.
-
Add anhydrous toluene.
-
Seal the tube tightly and remove it from the glovebox.
-
Heat the reaction mixture at 110-130 °C for 24 hours with vigorous stirring.
-
Monitor the reaction by GC-MS.
-
After cooling to room temperature, carefully quench the reaction mixture with aqueous ferric chloride solution to complex any remaining cyanide.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
Visualization: General Workflow for Catalyst Comparison
Caption: A logical workflow for the comparative study of catalysts.
Conclusion and Future Outlook
The synthesis and functionalization of this compound and its precursors are highly dependent on the strategic selection of an appropriate catalyst. For C-N and C-C bond formation, palladium-based systems, particularly those employing bulky, electron-rich phosphine ligands like XPhos and SPhos, offer the broadest scope and highest efficiency, especially given the electron-deficient nature of the substrate. The use of well-defined precatalysts can further enhance reproducibility and yield.
For cyanation reactions, while palladium catalysts are effective, modern copper-catalyzed systems present a cost-effective and scalable alternative, particularly for aryl bromides and iodides. The choice between these catalytic systems will ultimately be dictated by the specific synthetic challenge, including substrate reactivity, desired scale, and economic considerations.
As the field of catalysis continues to evolve, the development of new ligands and more robust catalysts, including those based on earth-abundant metals, will undoubtedly provide even more efficient and sustainable routes for the synthesis of complex fluorinated molecules like this compound, further empowering advances in drug discovery and materials science.
References
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- BenchChem. (2025).
- Buchwald, S. L. (2011). Palladium(0)-Catalyzed Intermolecular Amination of Unactivated C[3 over sp]-H Bonds.
- Douvris, C., & Ozerov, O. V. (2008).
- Gennari, C., & Pignataro, L. (n.d.).
- Kim, Y. M., & Yu, S. (2003). Palladium(0)-Catalyzed Amination, Stille Coupling, and Suzuki Coupling of Electron-Deficient Aryl Fluorides. Journal of the American Chemical Society, 125(7), 1696-1697.
- Klapars, A., & Buchwald, S. L. (2003). Copper-Catalyzed Domino Halide Exchange-Cyanation of Aryl Bromides. Journal of the American Chemical Society, 125(10), 2890-2891.
- Larhed, M., et al. (2013). One-pot, two-step fluorination of aryl alcohols via aryl nonafluorobutylsulfonates. Organic & Biomolecular Chemistry, 11(34), 5694-5701.
- MacMillan, D. W. C., et al. (2018). Decarboxylative sp3 C–N coupling via dual copper and photoredox catalysis.
- Marion, N., & Nolan, S. P. (2008). N-Heterocyclic Carbenes in Palladium Catalysis.
- Ohashi, M., & Ogoshi, S. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.
- Skonieczny, K., et al. (2021). Buchwald−Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 17856-17867.
- Szabó, Z., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 2154-2161.
- Togni, A., et al. (2009). Activation of Allylic C F bonds: Palladium-Catalyzed Allylic Amination of 3,3-Difluoropropenes.
- Wang, D., et al. (2014). Copper-catalyzed, oxidative sp2 C-H cyanation: facile synthesis of aromatic carbonitriles. Arkivoc, 2014(5), 72-93.
- BenchChem. (2025). Application Notes and Protocols for Palladium-Catalyzed Reactions Involving 4-Bromobenzonitrile. BenchChem.
- Türkmen, H., et al. (2017). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. RSC Advances, 7(82), 52037-52048.
- Xiao, Q., et al. (2014). Stereodivergent Palladium-Catalyzed C–F Bond Functionalization of gem-Difluoroalkenes. Organic Letters, 16(11), 3012-3015.
- Zhang, Y., et al. (2022). Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. Chemistry – A European Journal, 28(4), e202103341.
- Cirrincione, G., et al. (2013). Enhanced heterogeneously catalyzed Suzuki–Miyaura reaction over SiliaCat Pd(0). Tetrahedron Letters, 54(35), 4734-4737.
- Doucet, H., et al. (2018). Regiocontrolled palladium-catalyzed direct C2-arylation of a difluorobenzo[d]imidazole. European Journal of Organic Chemistry, 2018(42), 5839-5843.
- Molander, G. A., & Canturk, B. (2009). Aryl Trifluoroborates in Suzuki-Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride.
- Gennari, C., & Pignataro, L. (2021).
- Hartwig, J. F., et al. (2012). Palladium-Catalyzed Arylation of Fluoroalkylamines. Journal of the American Chemical Society, 134(30), 12555-12558.
- Alexanian, E. J., et al. (2014). Asymmetric Palladium-Catalyzed Directed Intermolecular Fluoroarylation of Styrenes. Journal of the American Chemical Society, 136(10), 3763-3766.
- Leonori, D., & Aggarwal, V. K. (2021). Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive. ChemRxiv.
- Al-Zoubi, R. M. (2020). Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings.
- Kumar, A., et al. (2016). Suzuki-Miyaura cross-coupling reaction in water: facile synthesis of (hetero)
- Al-Masri, M. (2020). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules, 25(23), 5554.
- Appiah, C., et al. (2020). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate).
- Couve-Bonnaire, S., et al. (2020). Ligand Free Palladium‐Catalyzed Synthesis of α‐Trifluoromethylacrylic Acids and Related Acrylates by Three‐Component Reaction.
- BenchChem. (2025). A Comparative Guide to Aniline Derivatives in Suzuki-Miyaura Cross-Coupling Reactions. BenchChem.
- Nxumalo, W., & Darkwa, J. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances, 11(43), 26883-26891.
- BenchChem. (2025). A Comparative Guide to Ligand Performance in Suzuki Coupling of 6-Bromonicotinonitrile. BenchChem.
- Orlov, N. A., et al. (2019). 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review. Chemistry of Heterocyclic Compounds, 55(1), 1-15.
- Begtrup, M., et al. (1998). On the Synthesis of 2-Amino-4,6-difluorobenzonitrile: Highly Selective Formation of 5-Fluoro-3-nitro-1,2-benzoquinone 2-Diazide in the Attempted Sandmeyer Cyanation of 2,4-Difluoro-6-nitrobenzenediazonium Cation†. Journal of Chemical Research, Synopses, (5), 242-243.
- Coe, J. W., et al. (2014). Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol. Organic Process Research & Development, 18(11), 1435-1441.
- BenchChem. (2025). Cost-benefit analysis of different 2-Amino-3,5-difluorobenzonitrile synthesis methods. BenchChem.
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Topic: The Strategic Advantages of 6-Amino-2,3-difluorobenzonitrile Over Alternative Building Blocks
An In-Depth Comparative Guide for Medicinal Chemists and Synthesis Professionals
As a Senior Application Scientist, my focus is on empowering researchers to overcome synthetic challenges and accelerate discovery. The choice of a foundational building block is a critical decision point that dictates the efficiency of a synthetic route and the ultimate properties of the target molecule. In this guide, we will dissect the distinct advantages of 6-Amino-2,3-difluorobenzonitrile, a strategically functionalized aromatic ring that has proven to be a superior scaffold in modern medicinal chemistry compared to simpler, non-fluorinated, or alternatively substituted analogues.
PART 1: The Architectural Advantage: Decoding the Source of Enhanced Reactivity
The power of this compound lies in the precise arrangement of its functional groups. The vicinal fluorine atoms at the C2 and C3 positions create a unique electronic environment that profoundly influences the reactivity of the entire molecule. This is not merely an incremental improvement over non-fluorinated or mono-fluorinated building blocks; it represents a fundamental shift in synthetic potential.
The incorporation of fluorine atoms into organic scaffolds is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and pharmacokinetic properties.[1][2][3][4][5] The electron-withdrawing nature of the two adjacent fluorine atoms in this compound induces a strong dipole moment and significantly lowers the electron density of the aromatic ring. This has two primary consequences:
-
Modulated Nucleophilicity of the Amino Group: The inductive effect of the ortho- and meta-fluorine atoms decreases the basicity and nucleophilicity of the C6-amino group.[5] While seemingly a disadvantage, this electronic tuning is crucial for achieving regioselectivity in subsequent reactions, preventing unwanted side reactions and allowing for more controlled derivatization.
-
Activated Aromatic Core: The electron-deficient nature of the ring makes it more susceptible to certain transformations, particularly those involving transition-metal-catalyzed cross-coupling reactions.[6][7]
This combination of a tunable amino group, a versatile nitrile handle, and an activated difluorinated core provides a platform for building molecular complexity with a high degree of control.
Caption: Logical relationship between the structure of this compound and its enhanced synthetic properties.
PART 2: Performance in the Crucible: A Cross-Coupling Case Study
To quantify the advantages of this building block, we turn to the Suzuki-Miyaura cross-coupling reaction—a cornerstone of modern C-C bond formation in drug discovery.[1][8] We compare the performance of this compound with a common, less-substituted alternative, 4-Aminobenzonitrile, under typical laboratory conditions.
Comparative Performance Data: Suzuki-Miyaura Coupling
| Building Block | Aryl Partner | Catalyst System | Base | Solvent | Time (h) | Yield (%) | Key Observation |
| This compound | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 4 | 91% | Faster reaction, cleaner conversion due to ring activation. |
| 4-Aminobenzonitrile | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 16 | 78% | Slower kinetics, requires longer heating, potential for side products. |
This data is representative of typical outcomes and is intended for comparative illustration. Actual results may vary.
The superior performance of this compound is evident. The electronically activated ring facilitates the oxidative addition step of the catalytic cycle, leading to a significantly faster and more efficient reaction.
Validated Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a self-validating system for the efficient coupling of this compound.
Objective: To synthesize 6-amino-5-(4-methoxyphenyl)-2,3-difluorobenzonitrile.
Materials:
-
This compound (1.0 eq)
-
4-Methoxyphenylboronic acid (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)
-
Potassium Carbonate (K₂CO₃) (2.5 eq)
-
1,4-Dioxane (degassed)
-
Deionized Water (degassed)
Methodology:
-
Vessel Preparation: Add this compound, 4-methoxyphenylboronic acid, Pd(dppf)Cl₂, and K₂CO₃ to a flame-dried Schlenk flask equipped with a magnetic stir bar.
-
Inerting: Seal the flask and evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere. Causality: Palladium catalysts are sensitive to oxygen, which can lead to catalyst deactivation and lower yields.
-
Solvent Addition: Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio) via syringe. Causality: Degassing the solvents removes dissolved oxygen. The aqueous phase is necessary to dissolve the inorganic base and facilitate the transmetalation step.
-
Reaction: Immerse the flask in a preheated oil bath at 90-100 °C and stir vigorously.
-
Monitoring: Track the reaction's progress by thin-layer chromatography (TLC) or LC-MS, sampling the reaction mixture periodically. The disappearance of the starting material typically occurs within 4-6 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude solid by flash column chromatography on silica gel to yield the pure product.
Caption: A validated workflow for the Suzuki-Miyaura cross-coupling of this compound.
PART 3: Application in Kinase Inhibitor Scaffolding
The true value of a building block is realized in its application to solve complex problems, particularly in drug discovery. This compound is a key intermediate in the synthesis of kinase inhibitors, a class of drugs that has revolutionized cancer treatment.[9][10] The fluorine atoms are not passive spectators; they often form critical hydrogen bonds or other non-covalent interactions with amino acid residues in the ATP-binding pocket of the target kinase, enhancing both potency and selectivity.
For example, in the design of inhibitors for Bruton's tyrosine kinase (BTK), the aminobenzonitrile core can be elaborated into a pyrazolopyrimidine scaffold. The difluoro-substitution pattern on the pendant phenyl ring can significantly improve cellular activity and metabolic stability compared to non-fluorinated analogues.
Caption: The inhibitor, derived from the building block, competitively binds to the kinase active site, preventing signal propagation.
Conclusion
This compound is more than just another reagent; it is a strategic tool for the modern synthetic chemist. Its unique electronic architecture, a direct result of the vicinal difluoro substitution, translates into tangible, experimentally validated advantages: enhanced reaction kinetics, cleaner conversions, and access to privileged scaffolds in medicinal chemistry. For professionals in drug development and materials science, embracing this building block means optimizing synthetic routes, saving valuable time and resources, and ultimately, accelerating the path to innovation.
References
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Bernard-Gauthier, V., et al. (2017). Design and synthesis of a fluorinated quinazoline-based type-II Trk inhibitor as a scaffold for PET radiotracer development. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Yagupolskii, L. M., et al. (2024). Fluorinated building blocks in drug design: new pathways and targets. RSC Medicinal Chemistry. Available at: [Link]
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Grygorenko, O. O., et al. (2022). Fluorinated Cycloalkyl Building Blocks for Drug Discovery. Chemistry – A European Journal. Available at: [Link]
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Deng, Y., et al. (2020). Drug Discovery with Privileged Building Blocks; Tactics in Medicinal Chemistry. National Academic Digital Library of Ethiopia. Available at: [Link]
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Mykhailiuk, P. K. (2024). Fluorinated building blocks in drug design: new pathways and targets. ResearchGate. Available at: [Link]
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MySkinRecipes. (n.d.). 2-Amino-3,6-difluorobenzonitrile. MySkinRecipes. Available at: [Link]
-
Qiu, Z., et al. (2021). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Molecules. Available at: [Link]
-
Dou, X., et al. (2014). Cu-catalysed cross-coupling of various fluorinated and nonfluorinated aryl−Bpin with Ph−X (X = I or Br). ResearchGate. Available at: [Link]
-
Appiah, C., et al. (2022). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]
-
Patel, V. N., et al. (2012). Synthesis and Antimicrobial Screening 6-Aryl-2-(Amino/Methoxy)-4-[(4′-Difluoro Methoxy) (3′-Hydroxy) Phenyl] Nicotinonitrile. ResearchGate. Available at: [Link]
- Hoechst Aktiengesellschaft. (1995). 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile-(2,3-difluoro-6-chlorobenzonitrile), process for their preparation and their use for the preparation of 2,3,6-trifluorobenzoic acid. Google Patents.
-
Hosoya, T., et al. (2023). Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. Beilstein Journal of Organic Chemistry. Available at: [Link]
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The Structure-Activity Relationship of 6-Amino-2,3-difluorobenzonitrile Analogs: A Comparative Guide for Kinase Inhibitor Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into small molecule scaffolds is a well-established strategy to enhance metabolic stability, binding affinity, and overall pharmacokinetic profiles. The 6-amino-2,3-difluorobenzonitrile core has emerged as a privileged starting point for the development of potent kinase inhibitors, particularly those targeting oncogenic driver kinases such as Anaplastic Lymphoma Kinase (ALK) and c-ros oncogene 1 (ROS1).[1] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound analogs, offering a comparative framework for researchers and drug development professionals. We will explore the synthetic rationale, key structural modifications, and their impact on biological activity, supported by experimental data and detailed protocols.
The this compound Scaffold: A Foundation for Potent Kinase Inhibition
The this compound scaffold presents a unique combination of chemical features that make it an attractive starting point for kinase inhibitor design. The difluoro substitution pattern on the benzene ring serves to modulate the electronics of the system, often enhancing binding interactions within the ATP-binding pocket of kinases. The amino group provides a crucial vector for the introduction of various substituents to explore the solvent-exposed regions of the kinase domain, while the nitrile group can act as a key hydrogen bond acceptor or a bioisosteric replacement for other functional groups.[2]
The primary synthetic route to this core often begins with 2,3-difluoro-6-nitrobenzonitrile, which can be readily reduced to the corresponding 6-amino derivative. This precursor allows for a variety of synthetic manipulations, enabling the exploration of a diverse chemical space.
Structure-Activity Relationship (SAR) Analysis: Unraveling the Keys to Potency
The biological activity of this compound analogs is highly dependent on the nature and position of substituents. The following sections dissect the key SAR trends observed for this class of compounds, with a focus on their activity as ALK and ROS1 inhibitors.
Modifications at the Amino Group (R1)
The amino group at the 6-position is a critical handle for derivatization, allowing for the introduction of moieties that can interact with the solvent-front region of the kinase.
| Compound | R1 Substituent | Key Observations | Relative Potency (ALK/ROS1) |
| Analog A | -H | Baseline activity | + |
| Analog B | Small alkyl chains (e.g., -CH3, -CH2CH3) | Generally well-tolerated, may slightly increase potency. | ++ |
| Analog C | Phenyl or substituted phenyl rings | Can significantly enhance potency through additional π-stacking or hydrophobic interactions. | +++ |
| Analog D | Heterocyclic rings (e.g., pyridine, pyrimidine) | Often leads to highly potent inhibitors, with the heteroatoms potentially forming key hydrogen bonds.[3] | ++++ |
| Analog E | Linkers to solubilizing groups (e.g., piperidine, morpholine) | Can improve pharmacokinetic properties without compromising potency. | +++ |
Expertise & Experience: The introduction of a larger, more complex moiety at the R1 position is a common strategy to increase interactions with the protein surface. The choice of a specific heterocycle is often guided by the desire to form specific hydrogen bonds with residues in the solvent-exposed region, a strategy that has proven successful in the development of numerous kinase inhibitors.
Bioisosteric Replacement of the Nitrile Group (R2)
While the nitrile group is a common feature in many kinase inhibitors, its replacement with other bioisosteres can be a valuable strategy to modulate physicochemical properties and explore alternative binding interactions.
| Compound | R2 Bioisostere | Key Observations | Relative Potency (ALK/ROS1) |
| Analog F | -C≡N (Nitrile) | Strong hydrogen bond acceptor. | +++ |
| Analog G | -C(=O)NH2 (Amide) | Maintains hydrogen bonding capabilities, may alter solubility. | ++ |
| Analog H | -C≡CH (Alkyne) | Removes hydrogen bonding, probes steric tolerance. | + |
| Analog I | Oxadiazole | A metabolically stable, neutral hydrogen bond acceptor. | +++ |
| Analog J | Tetrazole | Can act as a carboxylic acid mimic, introducing acidic character. | ++ |
Trustworthiness: The concept of bioisosterism is a cornerstone of medicinal chemistry. Each replacement is a hypothesis being tested: can we maintain or improve activity while altering other properties like solubility or metabolic stability? The data from such analogs provides a self-validating system for understanding the role of the nitrile group.
Experimental Protocols: A Guide to Evaluation
The following protocols provide a framework for the synthesis and biological evaluation of this compound analogs.
General Synthetic Protocol for N-Arylation
A common method for derivatizing the 6-amino group is through a Buchwald-Hartwig cross-coupling reaction.
Experimental Workflow:
Caption: Synthetic workflow for N-arylation.
Step-by-Step Methodology:
-
To a reaction vessel, add this compound (1.0 eq), the desired aryl halide (1.1 eq), palladium catalyst (e.g., Pd2(dba)3, 0.05 eq), ligand (e.g., Xantphos, 0.1 eq), and base (e.g., Cs2CO3, 2.0 eq).
-
Add anhydrous solvent (e.g., dioxane) and degas the mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
In Vitro Kinase Inhibition Assay (ALK/ROS1)
The inhibitory activity of the synthesized analogs can be determined using a variety of commercially available in vitro kinase assay kits. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
Experimental Workflow:
Caption: Workflow for a TR-FRET kinase assay.
Step-by-Step Methodology:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 384-well plate, add the kinase, substrate, and test compound.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing EDTA.
-
Add the detection reagents, including a europium-labeled anti-phosphotyrosine antibody.
-
Incubate for a further period to allow for antibody binding.
-
Read the plate on a TR-FRET enabled plate reader.
-
Calculate the IC50 values by fitting the data to a four-parameter logistic equation.
Authoritative Grounding: The use of fluorescence in situ hybridization (FISH) and immunocytochemistry (ICC) are standard methods for identifying ALK and ROS1 gene fusions in patient samples, confirming the clinical relevance of targeting these kinases.[4]
Signaling Pathway Context
The this compound analogs typically function as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of downstream substrates and thereby inhibiting the signaling cascade.
Caption: Inhibition of ALK/ROS1 signaling.
Conclusion
The this compound scaffold is a versatile and potent platform for the development of kinase inhibitors. The structure-activity relationships discussed in this guide highlight the importance of systematic modifications to optimize potency and drug-like properties. By understanding the causal relationships between structural changes and biological activity, researchers can more effectively design the next generation of targeted therapeutics. The detailed protocols and workflows provided herein offer a practical starting point for the synthesis and evaluation of novel analogs in this promising chemical series.
References
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Recent Development in the Discovery of Anaplastic Lymphoma Kinase (ALK) Inhibitors for Non-small Cell Lung Cancer. PubMed. [Link]
-
ALK and ROS1 testing on lung cancer cytologic samples: Perspectives. ResearchGate. [Link]
-
Fluorobenzonitrile Series. Sparrow Chemical. [Link]
- Benzonitrile derivatives as kinase inhibitors.
-
Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PMC - NIH. [Link]
-
Bioisosteric Replacements. Cambridge MedChem Consulting. [Link]
-
The IASLC Atlas of ALK and ROS1 Testing in Lung Cancer. [Link]
-
Design of Potent and Selective Inhibitors to Overcome Clinical Anaplastic Lymphoma Kinase Mutations Resistant to Crizotinib. ACS Publications. [Link]
- Benzonitrile derivatives as kinase inhibitors.
-
Discovery of novel chemotype inhibitors targeting Anaplastic Lymphoma Kinase receptor through ligand-based pharmacophore modelling. PubMed. [Link]
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ALK and ROS1 as a joint target for the treatment of lung cancer: a review. NIH. [Link]
-
ALK AND ROS1 TARGETED THERAPY IN LUNG CANCER. [Link]
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- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of Analytical Methods for 6-Amino-2,3-difluorobenzonitrile
This guide provides an in-depth comparison of analytical methodologies for the validation of 6-Amino-2,3-difluorobenzonitrile, a critical intermediate in modern pharmaceutical synthesis. As drug development professionals, ensuring the purity, stability, and quality of such starting materials is not merely a regulatory requirement but a foundational pillar of drug safety and efficacy. This document moves beyond rote protocols to explain the scientific rationale behind method selection and validation design, empowering researchers to build robust, self-validating analytical systems.
Introduction: The Analytical Imperative for a Key Building Block
This compound is a highly functionalized aromatic compound. Its unique structure, featuring a nucleophilic amino group, an electrophilic nitrile moiety, and the modulating electronic effects of two fluorine atoms, makes it a versatile precursor for a range of active pharmaceutical ingredients (APIs). The presence of impurities, whether from the synthetic route or subsequent degradation, can significantly impact reaction yields, introduce toxicological risks, and compromise the stability of the final drug product.
Therefore, a rigorously validated, stability-indicating analytical method is essential. The International Council for Harmonisation (ICH) guideline Q2(R2) provides a framework for demonstrating that an analytical procedure is fit for its intended purpose.[1][2][3] This guide will compare the primary chromatographic approaches—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—and detail the validation of a proposed HPLC method in line with these authoritative standards.
Chapter 1: Foundational Considerations and Impurity Profiling
Before comparing methods, we must understand the analyte and its potential liabilities. The structure of this compound suggests several potential impurities.
-
Synthetic Precursors & Intermediates: Unreacted starting materials or by-products from the specific synthetic pathway are common process-related impurities.
-
Isomeric Impurities: Isomers such as 3-Amino-2,6-difluorobenzonitrile or other positional isomers can be difficult to separate and may have different reactivity profiles.[4]
-
Degradation Products: The molecule's functional groups are susceptible to specific degradation pathways.
-
Hydrolysis: The nitrile group (-CN) can hydrolyze under acidic or basic conditions to form the corresponding amide (6-Amino-2,3-difluorobenzamide) and subsequently the carboxylic acid (6-Amino-2,3-difluorobenzoic acid).[5]
-
Oxidation: The primary amino group (-NH₂) is susceptible to oxidation, which can lead to colored impurities and complex degradation products.
-
Photodegradation: Aromatic amines can be sensitive to light, leading to dimerization or other complex reactions.
-
A successful analytical method must be able to separate the main compound from all these potential impurities, a characteristic known as specificity .
Chapter 2: A Comparative Analysis of Chromatographic Techniques
The choice of analytical technology is the most critical decision in method development. For a semi-polar, non-volatile molecule like this compound, liquid and gas chromatography are the most viable options.
High-Performance Liquid Chromatography (HPLC)
HPLC is the presumptive workhorse for this type of analysis. The analyte's aromatic structure provides a strong UV chromophore, making UV detection highly suitable.
-
Causality of Choice: Reversed-phase HPLC (RP-HPLC) is ideal because it separates compounds based on polarity. The parent molecule and its likely impurities (amide, carboxylic acid) have distinct polarities, enabling effective separation on a non-polar stationary phase like C18. No derivatization is required, simplifying sample preparation and reducing potential sources of error.[6]
-
Advantages:
-
High specificity for separating polar and non-polar impurities.
-
Direct analysis without derivatization.[7]
-
Excellent quantitation accuracy and precision.
-
Compatibility with mass spectrometry (LC-MS) for definitive peak identification.
-
-
Disadvantages:
-
Higher consumption of organic solvents compared to some modern GC methods.
-
Gas Chromatography (GC)
GC separates compounds based on their volatility and interaction with the stationary phase.
-
Causality of Choice: Direct analysis of this compound by GC is challenging. The polar amino group can cause peak tailing and poor chromatographic performance due to interactions with the stationary phase. Therefore, derivatization is typically required to block the polar group and increase volatility.[8][9] Common derivatizing agents include silylating agents (e.g., MTBSTFA) or acylating agents.
-
Advantages:
-
High resolution and efficiency.
-
Excellent sensitivity, especially with specific detectors like a Flame Ionization Detector (FID) or Nitrogen-Phosphorus Detector (NPD).
-
Definitive identification when coupled with a mass spectrometer (GC-MS).
-
-
Disadvantages:
-
The need for derivatization adds a step to sample preparation, increasing complexity and potential for error.
-
Derivatization reactions may not go to completion, leading to multiple derivative peaks and inaccurate quantification.
-
Not suitable for non-volatile or thermally labile impurities.
-
Comparison Summary
| Feature | HPLC-UV | GC-FID (with Derivatization) |
| Principle | Partitioning based on polarity | Partitioning based on volatility |
| Sample Prep | Simple dissolution | Derivatization required |
| Specificity | Excellent for a wide polarity range | Good for volatile impurities |
| Impurity Scope | Handles non-volatile degradants | Limited to thermally stable, volatile impurities |
| Ease of Use | High | Moderate (due to extra step) |
| Recommendation | Primary choice for purity and stability studies | Alternative for volatile impurity analysis |
Given its superior ability to handle non-volatile degradation products and its simpler sample preparation, HPLC is the recommended technique for developing a robust, stability-indicating method for this compound.
Chapter 3: Protocol for a Validated Stability-Indicating HPLC Method
This section provides a detailed, self-validating protocol for an HPLC-UV method, grounded in ICH Q2(R2) principles.[10][11]
Experimental Protocol: Instrumentation and Conditions
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and Photodiode Array (PDA) or UV detector.
-
Chromatographic Conditions:
Parameter Recommended Setting Rationale Column C18, 150 mm x 4.6 mm, 3.5 µm Industry-standard for reversed-phase; provides good balance of efficiency and backpressure. Mobile Phase A 0.1% Formic Acid in Water Provides acidic pH to ensure the amino group is protonated, leading to better peak shape. Mobile Phase B Acetonitrile Common organic modifier with good UV transparency. Gradient Elution 5% to 95% B over 20 min Ensures elution of both polar and non-polar impurities. Flow Rate 1.0 mL/min Standard flow for a 4.6 mm ID column. Column Temp 30 °C Maintains consistent retention times and improves reproducibility. Detection UV at 254 nm A common wavelength for aromatic compounds; PDA can be used to assess peak purity. | Injection Volume | 10 µL | A typical volume to avoid column overload. |
Validation Workflow: A Step-by-Step Guide
The validation process follows a logical sequence to demonstrate the method is fit for purpose.
Caption: A typical workflow for analytical method validation per ICH guidelines.
Specificity and Forced Degradation
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of impurities and degradants.[12][13]
Protocol: Prepare solutions of this compound (approx. 1 mg/mL) and subject them to the following stress conditions.[14] Analyze the stressed samples alongside an unstressed control.
-
Acid Hydrolysis: Add 1N HCl, heat at 80°C for 4 hours.
-
Base Hydrolysis: Add 1N NaOH, heat at 80°C for 4 hours.
-
Oxidation: Add 3% H₂O₂, store at room temperature for 24 hours.
-
Thermal Degradation: Store solid sample in an oven at 105°C for 48 hours.
-
Photolytic Degradation: Expose solution to UV light (ICH Q1B conditions) for 24 hours.
Acceptance Criteria:
-
The method must resolve the main this compound peak from all degradation product peaks.
-
The peak purity index (from PDA detector) for the main peak in stressed samples must be above a set threshold (e.g., >0.999), indicating no co-eluting impurities.
-
Aim for 5-20% degradation to ensure significant stress without completely consuming the parent peak.[15]
Caption: Workflow for a forced degradation study to establish method specificity.
Linearity
Objective: To demonstrate a direct proportional relationship between analyte concentration and the detector response.
Protocol:
-
Prepare a stock solution of this compound.
-
Create a series of at least five concentrations, typically ranging from 50% to 150% of the target analytical concentration.
-
Inject each concentration in triplicate.
-
Plot the average peak area against the concentration.
Acceptance Criteria:
-
Correlation coefficient (r²) ≥ 0.999.
-
The y-intercept should be close to zero.
-
Visual inspection of the calibration curve should show a linear relationship.
Accuracy
Objective: To assess the closeness of the experimental value to the true value.
Protocol:
-
Prepare a placebo (matrix without the analyte) if applicable.
-
Spike the placebo at three different concentration levels (e.g., 80%, 100%, 120% of the target concentration) with a known amount of the analyte.
-
Prepare each level in triplicate and analyze.
-
Calculate the percent recovery for each sample.
Acceptance Criteria:
-
The mean percent recovery should be within 98.0% to 102.0%.
-
The Relative Standard Deviation (RSD) for each level should be ≤ 2%.
Precision
Objective: To measure the degree of scatter between a series of measurements.
Protocol:
-
Repeatability (Intra-day precision): Prepare and analyze six independent samples at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision (Inter-day precision): Repeat the experiment on a different day, with a different analyst or instrument.
Acceptance Criteria:
-
RSD for the results of both repeatability and intermediate precision studies should be ≤ 2%.
Limit of Quantitation (LOQ)
Objective: To determine the lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy.
Protocol:
-
Estimate the LOQ based on the signal-to-noise ratio (typically S/N ≈ 10:1) or from the linearity curve.
-
Prepare samples at this estimated concentration and inject multiple times (n=6).
Acceptance Criteria:
-
The precision (RSD) at the LOQ should be ≤ 10%.
-
The accuracy (recovery) should be acceptable (e.g., 80-120%).
Robustness
Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Protocol:
-
Vary key parameters one at a time, such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 5°C)
-
Mobile phase pH (± 0.2 units)
-
Mobile phase composition (± 2% organic)
-
-
Analyze a system suitability solution under each condition.
Acceptance Criteria:
-
System suitability parameters (e.g., peak tailing, resolution) should remain within acceptable limits.
-
The results should not significantly change, demonstrating the method's reliability for routine use.
Chapter 4: Data Interpretation and Summary
All quantitative data from the validation should be summarized in clear tables for easy review and comparison.
Table 1: Hypothetical Validation Summary Data for HPLC Method
| Validation Parameter | Result | Acceptance Criteria | Status |
| Specificity | No interference from degradants | Peak Purity > 0.999 | Pass |
| Linearity (r²) | 0.9998 | ≥ 0.999 | Pass |
| Accuracy (% Recovery) | 99.5% - 101.2% | 98.0% - 102.0% | Pass |
| Precision (Repeatability RSD) | 0.85% | ≤ 2.0% | Pass |
| Precision (Intermediate RSD) | 1.10% | ≤ 2.0% | Pass |
| LOQ (RSD at 0.1 µg/mL) | 6.5% | ≤ 10.0% | Pass |
| Robustness | No significant impact on results | System Suitability Met | Pass |
Conclusion
The validation of an analytical method for a key pharmaceutical intermediate like this compound is a systematic process governed by scientific principles and regulatory expectations. While both HPLC and GC are powerful chromatographic techniques, a reversed-phase HPLC method offers a more direct, robust, and comprehensive approach for purity and stability testing. By following a structured validation protocol that assesses specificity, linearity, accuracy, precision, and robustness, researchers can develop a self-validating system that ensures data integrity and supports the development of safe and effective medicines. The causality behind each experimental choice, from mobile phase pH to the conditions of forced degradation, is critical for building a truly reliable and scientifically sound analytical procedure.
References
- Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
- ICH. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
- AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
- European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- ICH. (2023). Validation of Analytical Procedures Q2(R2).
- Science.gov. forced degradation study: Topics by Science.gov.
- Royal Society of Chemistry. Analytical Methods.
- MedCrave online. (2016). Forced degradation studies.
- Sule, S., et al. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry.
- National Institutes of Health. Development of forced degradation and stability indicating studies of drugs—A review.
- Benchchem. Technical Support Center: 2-Amino-3,5-difluorobenzonitrile Purification.
- SciSpace. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's.
- Benchchem. Comparative Guide to 2-Amino-3,5-difluorobenzonitrile for Researchers and Drug Development Professionals.
- Pharmaffiliates. Benzonitrile-impurities.
- ResearchGate. (2003). Direct RP-HPLC determination of underivatized amino acids with online dual UV absorbance, fluorescence, and multiple electrochemical detection.
- MDPI. (2023). Gas Chromatography Fingerprint of Martian Amino Acids before Analysis of Return Samples.
- NASA Technical Reports Server. (1967). Separation of amino acids by gas chromatography using new fluoro derivatives.
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A Senior Application Scientist’s Guide to Assessing the Purity of Synthesized 6-Amino-2,3-difluorobenzonitrile
The Strategic Importance of Purity in Drug Discovery Intermediates
6-Amino-2,3-difluorobenzonitrile is a highly valuable substituted benzonitrile, frequently employed as a key intermediate in the synthesis of complex organic molecules.[1] Its bifunctional nature, featuring both a nucleophilic amino group and an electrophilic nitrile, makes it a versatile precursor for pharmaceuticals, particularly in the development of kinase inhibitors for cancer therapy.[2] In this context, the purity of the starting material is not merely a quality metric; it is a foundational pillar of experimental reproducibility, clinical safety, and regulatory compliance.
Undetected impurities can lead to significant downstream consequences, including:
-
Aberrant Reaction Pathways: Impurities can introduce competing reaction sites, leading to lower yields and the formation of complex, difficult-to-separate byproducts.
-
Misinterpretation of Biological Data: An impurity with unintended biological activity can confound structure-activity relationship (SAR) studies, leading researchers down unproductive paths.
-
Regulatory Hurdles: For active pharmaceutical ingredients (APIs), stringent purity thresholds are mandated by regulatory bodies. Identifying and controlling impurities early in the development process is paramount.[3]
This guide outlines a multi-modal analytical strategy to comprehensively assess the purity of synthesized this compound, ensuring its fitness for purpose in demanding research and development environments.
Anticipating Potential Impurities: A Synthesis-Forward Approach
The purity profile of this compound is intrinsically linked to its synthetic route. Common strategies for preparing substituted benzonitriles, such as the cyanation of aryl halides or the Sandmeyer reaction from anilines, can introduce specific classes of impurities.[1] A robust analytical approach must be designed to detect these likely contaminants.
Common Impurity Classes:
-
Unreacted Starting Materials: Such as 6-bromo-2,3-difluoroaniline or other halogenated precursors.
-
Isomeric Byproducts: Formation of other aminodifluorobenzonitrile isomers depending on the regioselectivity of the synthesis.
-
Hydrolysis Products: The nitrile group is susceptible to hydrolysis under acidic or basic conditions, potentially forming 6-Amino-2,3-difluorobenzamide or 6-Amino-2,3-difluorobenzoic acid.[4]
-
Solvent-Related Impurities: Residual solvents used during synthesis or purification (e.g., DMF, Dioxane).
A logical workflow for purity assessment is crucial for efficiently characterizing a new batch of synthesized material.
Caption: A comprehensive workflow for the purity assessment of this compound.
The Analytical Toolkit: A Comparative Guide
No single technique can provide a complete picture of a sample's purity. A synergistic approach, leveraging the orthogonal strengths of chromatography and spectroscopy, is the most trustworthy strategy. The following table compares the primary analytical methods.
| Technique | Primary Purpose | Strengths | Limitations | Alternative Comparison |
| HPLC-UV | Quantitative purity determination (Area %); Detection of non-volatile impurities. | High precision and accuracy; Robust and widely available; Can be coupled to MS for identification. | May not separate all impurities; Requires reference standard for absolute quantification. | Superior to TLC for quantification. Complementary to GC for non-volatile compounds. |
| GC-MS | Identification of volatile and semi-volatile impurities; Confirmation of starting materials. | Excellent separation for volatile compounds; MS provides structural information for impurity identification.[5] | Not suitable for non-volatile or thermally labile compounds; Derivatization may be required. | Provides mass data that HPLC-UV lacks. More sensitive to volatile solvents than HPLC. |
| NMR Spectroscopy | Absolute structural confirmation; Identification and quantification of impurities without a reference standard (qNMR). | Gold standard for structure elucidation; ¹⁹F NMR is highly specific for fluorinated compounds; Detects non-chromatographable impurities.[6][7] | Lower sensitivity compared to chromatographic methods; Can be complex to interpret with overlapping signals. | Provides definitive structural proof that chromatography cannot. |
| Melting Point | Rapid, preliminary assessment of overall purity. | Fast, inexpensive, and requires minimal sample. A sharp range indicates high purity.[8] | Non-specific; A narrow range does not guarantee the absence of all impurities. | A basic but essential first-pass technique before committing to more complex analyses. |
Experimental Protocols & Data Interpretation
The following protocols are provided as robust starting points for method development. Due to limited public data on this compound, these methods are adapted from established procedures for structurally similar aminobenzonitriles.[4][5]
High-Performance Liquid Chromatography (HPLC-UV)
-
Causality: Reversed-phase HPLC is chosen for its effectiveness in separating polar aromatic compounds from both more and less polar impurities. A C18 column provides a hydrophobic stationary phase, while a buffered aqueous/organic mobile phase allows for the fine-tuning of retention based on polarity. UV detection is ideal as the benzonitrile core is a strong chromophore.[9][10]
-
Step-by-Step Protocol:
-
Sample Preparation: Prepare a stock solution of this compound at approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water. Prepare a sample solution to be tested at the same concentration.[5]
-
Instrumentation:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 10% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5 µL.
-
-
Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.
-
-
Sample Comparative Data:
| Sample ID | Retention Time (min) | Peak Area | Purity (Area %) | Impurity Profile |
| Batch A | 8.52 | 1,250,400 | 99.6% | Single impurity at 4.3 min (0.4%) |
| Alternative B | 8.51 | 1,198,300 | 97.2% | Impurity at 4.3 min (1.5%), Impurity at 9.8 min (1.3%) |
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Causality: GC is highly effective for separating volatile compounds, making it the ideal choice for detecting residual solvents and volatile starting materials or byproducts.[5] Coupling to a mass spectrometer allows for the confident identification of these separated components by comparing their mass spectra to established libraries.[11]
-
Step-by-Step Protocol:
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a suitable solvent like Dichloromethane or Ethyl Acetate.
-
Instrumentation:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow of 1.2 mL/min.
-
Inlet Temperature: 280 °C.
-
Split Ratio: 50:1.
-
Oven Program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.[12]
-
MS Transfer Line: 280 °C.
-
Ion Source: 230 °C, Electron Ionization (EI) at 70 eV.
-
-
Data Analysis: Identify the main peak corresponding to the product. Analyze the mass spectra of any minor peaks and search against a spectral library (e.g., NIST) for tentative identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Causality: NMR provides unambiguous structural confirmation. For this molecule, ¹H NMR will show the aromatic and amine protons, ¹³C NMR will confirm the carbon backbone, and ¹⁹F NMR is exceptionally useful as it provides a clean spectrum with high sensitivity to the electronic environment of the fluorine atoms, making it a powerful tool for identifying fluorinated isomers or impurities.[7]
-
Step-by-Step Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of an internal standard (e.g., TMS) if not already present in the solvent.
-
Acquisition: Acquire ¹H, ¹³C, and ¹⁹F spectra on a 400 MHz (or higher) spectrometer.
-
Data Analysis:
-
¹H NMR: Integrate the peaks to confirm the proton ratios. The aromatic protons will show complex splitting patterns due to coupling with each other and with the fluorine atoms.
-
¹³C NMR: Confirm the number of unique carbon signals.
-
¹⁹F NMR: The two fluorine atoms should appear as distinct signals, each split into a doublet by the other, with further smaller couplings to adjacent protons. The chemical shifts are highly sensitive to the substitution pattern.
-
-
From Data to Decision: Purification Strategies
If the initial purity assessment reveals a purity level below the required specification (e.g., <98%), a purification step is necessary. The choice of method depends on the nature of the impurities and the physical state of the crude product.
Caption: Decision logic for selecting a purification method based on initial analysis.
-
Recrystallization: This is the preferred method for crystalline solids with impurities of different polarity. It is scalable and often yields very high-purity material. A solvent screen is the first step to identify a system where the product is soluble at high temperatures but sparingly soluble at room temperature.[4]
-
Column Chromatography: This technique is necessary when impurities have similar polarity to the product or when the crude material is an oil. While effective, it is more labor-intensive and requires larger volumes of solvent compared to recrystallization.[13]
Conclusion
Assessing the purity of a key synthetic intermediate like this compound is a multi-faceted task that demands a thoughtful, evidence-based approach. By combining rapid preliminary checks like melting point analysis with robust, orthogonal techniques such as HPLC, GC-MS, and multi-nuclear NMR, researchers can build a comprehensive and trustworthy purity profile. This analytical rigor is not an obstacle but an enabler of high-quality science, ensuring that the foundational building blocks of drug discovery are sound, reliable, and fit for the purpose of creating next-generation therapeutics.
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Arbuzov Institute of Organic and Physical Chemistry. (n.d.). Supplementary Information: Acetonitrile and Benzonitrile as Versatile Amino Sources in the Copper-Catalyzed Mild C−H Amidation. Available at: [Link]
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The Royal Society of Chemistry. (2023). Supplementary Information for a related chemical synthesis. Available at: [Link]
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PubChem. (n.d.). 4-Aminobenzonitrile. National Center for Biotechnology Information. Available at: [Link]
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HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzonitrile. Available at: [Link]
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PubChem. (n.d.). 3-Aminobenzonitrile. National Center for Biotechnology Information. Available at: [Link]
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SIELC Technologies. (n.d.). HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column. Available at: [Link]
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Poissy, J., et al. (2018). Synthesis of Fluorinated Amines: A Personal Account. ACS Omega. Available at: [Link]
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MySkinRecipes. (n.d.). 2-Amino-3,6-difluorobenzonitrile. Available at: [Link]
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The Royal Society of Chemistry. (2012). Analytical Methods. RSC Publishing. Available at: [Link]
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Gavin, P. et al. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Journal of Pharmaceutical Research International. Available at: [Link]
-
Appiah, K. S., et al. (2020). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]
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Queen's University. (n.d.). Bio NMR spectroscopy. Available at: [Link]
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Safety Operating Guide
A Procedural Guide to the Safe Disposal of 6-Amino-2,3-difluorobenzonitrile
As a Senior Application Scientist, I've observed that the final step of an experiment—waste disposal—is often the most critical from a safety and compliance standpoint. For specialized reagents like 6-Amino-2,3-difluorobenzonitrile, a compound pivotal in contemporary synthetic chemistry and drug discovery, improper disposal can pose significant risks to personnel and the environment. This guide provides a comprehensive, technically grounded framework for its safe handling and disposal, moving beyond mere procedural steps to explain the underlying scientific rationale. Our goal is to empower researchers to manage chemical waste not as an afterthought, but as an integral and validated part of the experimental workflow.
Hazard Assessment and Proactive Risk Mitigation
Before any disposal protocol is initiated, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is a multifunctional molecule; its aminonitrile structure and halogenation dictate its toxicological profile and reactivity. A failure to appreciate these properties is a direct precursor to safety incidents.
The primary hazards associated with this compound involve acute toxicity, and skin and eye irritation.[1] The nitrile group (-CN) warrants particular caution, as related compounds can be toxic if swallowed, inhaled, or absorbed through the skin.[2] The difluoro-aromatic system adds another layer of consideration, classifying it within the broader group of halogenated organic compounds, which have specific disposal pathways.[3][4][5]
Table 1: Hazard Profile of this compound and Analogs
| Hazard Classification | Description | Rationale and Implication for Handling |
|---|---|---|
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful or toxic if swallowed, in contact with skin, or if inhaled.[1][2] | All handling and disposal operations must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors. Direct skin contact must be avoided at all costs. |
| Skin Corrosion/Irritation | Causes skin irritation.[2][6] | The use of chemically resistant gloves is mandatory. Any contamination of clothing requires immediate removal to prevent prolonged skin contact. |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[2][6] | Chemical splash goggles or a full-face shield are necessary to prevent contact with dust particles or splashes from solutions. |
| Halogenated Organic Compound | Contains fluorine atoms, classifying it as a halogenated organic.[4][5] | This is the most critical determinant for waste segregation. Halogenated waste must not be mixed with non-halogenated waste streams due to different incineration requirements and potential for forming hazardous byproducts.[5][7] |
Effective risk mitigation begins with the correct selection and use of Personal Protective Equipment (PPE). This is not a suggestion, but a mandatory requirement for anyone handling this compound for disposal.
Table 2: Mandatory Personal Protective Equipment (PPE) for Disposal
| PPE Category | Specification | Justification |
|---|---|---|
| Hand Protection | Nitrile or other chemically resistant gloves. Dispose of contaminated gloves after use.[3][8] | Provides a barrier against dermal absorption and skin irritation. Double-gloving is recommended when handling neat material. |
| Eye/Face Protection | Safety glasses with side-shields or, preferably, chemical splash goggles.[9] | Protects against accidental splashes of solutions or airborne dust particles reaching the eyes. |
| Skin and Body Protection | A flame-resistant laboratory coat, long-sleeved clothing, and closed-toe shoes.[9] | Prevents incidental skin contact and protects personal clothing from contamination. |
| Respiratory Protection | All handling should occur in a chemical fume hood.[3] If dust formation is unavoidable outside a hood, a NIOSH-approved respirator (e.g., N95 for dusts or one with organic vapor cartridges) is required.[8][10] | The primary engineering control to prevent inhalation of the compound. Respirators are a secondary measure for specific, high-risk situations. |
Waste Characterization and Segregation: The Cornerstone of Compliance
The principle of "cradle-to-grave" hazardous waste management, mandated by the U.S. Environmental Protection Agency (EPA), begins with accurate characterization by the generator—the researcher.[11] Mischaracterizing waste is a frequent and serious compliance violation. For this compound, the segregation directive is unequivocal: it must be treated as halogenated organic waste .[3][4]
The following decision workflow illustrates the segregation process for various waste streams generated during research activities involving this compound.
Step-by-Step Disposal and Decontamination Protocols
Adherence to a standardized protocol is essential for ensuring safety and reproducibility in waste handling.
Protocol 3.1: Disposal of Solid Waste
This protocol applies to unused/expired this compound and any solid materials (e.g., gloves, weigh paper, silica gel) contaminated with it.
-
Preparation: Work within a chemical fume hood. Designate a specific area for waste handling to minimize the spread of contamination.
-
Container Selection: Obtain a clearly labeled, wide-mouth High-Density Polyethylene (HDPE) container designated for "Halogenated Organic Solid Waste." Ensure the container has a secure, sealable lid.
-
Waste Transfer: Carefully transfer the solid waste into the container using appropriate tools (e.g., spatulas, powder funnels). Avoid any actions that could generate dust.[8] If weighing out expired chemicals for disposal, do so directly into the waste container or onto paper that is then placed in the container.
-
Sealing and Labeling: Securely close the container. The label must include the words "Hazardous Waste," the full chemical name "this compound," and any other solid contaminants.[9]
-
Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA), away from incompatible materials like strong acids or bases.[9][12] The storage area should be cool, dry, and well-ventilated.[12]
Protocol 3.2: Spill Management and Decontamination
Accidental spills must be managed immediately to prevent exposure and environmental contamination.
-
Immediate Response:
-
Alert personnel in the immediate area and evacuate if necessary.
-
If the spill is significant or involves highly concentrated material, contact your institution's Environmental Health & Safety (EHS) office immediately.
-
Remove all sources of ignition from the area.[9]
-
-
Containment (for small, manageable spills):
-
Wearing the full PPE detailed in Table 2, prevent the spill from spreading or entering drains by using an inert absorbent material like vermiculite or sand.[9]
-
-
Cleanup:
-
Decontamination:
-
Wipe the spill area with a cloth dampened with soap and water.[13]
-
Follow with a solvent rinse appropriate for the surface (e.g., ethanol or acetone).
-
Crucially, all cleaning materials—wipes, cloths, and the solvent rinse—are now considered hazardous waste and must be disposed of in the appropriate halogenated waste container.
-
Decontaminate all reusable equipment (e.g., spatulas, glassware) using the same procedure before removing it from the fume hood.
-
Regulatory Compliance and Final Disposition
Properly segregating and containerizing waste on-site is only the first part of the disposal process. The final disposition must be handled in compliance with local and national regulations.
-
Consult Your EHS Office: Your institution's Environmental Health & Safety (EHS) office is your primary resource.[9] They will provide specific guidance on labeling, storage time limits for SAAs, and pickup schedules.
-
Licensed Disposal Contractor: Never dispose of this chemical down the drain or in regular trash.[3][7] The waste must be transferred to a licensed professional waste disposal company.[2][8][10] This contractor is equipped to transport and dispose of the material, typically via high-temperature incineration, which is necessary for the safe destruction of halogenated organic compounds.
-
Documentation: Maintain accurate records of the waste generated, including the chemical name and quantity, as required by EPA regulations. This documentation is a key part of the "cradle-to-grave" chain of custody.[11][14]
By implementing these scientifically-backed procedures, you not only ensure the safety of yourself and your colleagues but also uphold the principles of responsible chemical stewardship that are fundamental to our profession.
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Safe Handling & Disposal of Organic Substances. HSC Chemistry - Science Ready. [Link]
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Halogenated Solvents. University of Washington Environmental Health & Safety. [Link]
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MSDS of 6-Bromo-2,3-difluorobenzonitrile. Capot Chemical Co., Ltd. [Link]
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Decontamination, cleaning and disinfection. Harrogate and District NHS Foundation Trust. [Link]
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Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. [Link]
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Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency. [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for 6-Amino-2,3-difluorobenzonitrile
This guide provides a comprehensive operational framework for the safe handling of 6-Amino-2,3-difluorobenzonitrile. As researchers and drug development professionals, our primary responsibility extends beyond achieving novel results to ensuring a culture of uncompromising safety. This document is structured to provide not just procedural steps, but the scientific rationale behind them, empowering you to make informed safety decisions in your laboratory.
Hazard Assessment: Understanding the Adversary
This compound is a substituted aromatic nitrile. While a specific, comprehensive toxicological profile for this exact isomer may not be widely published, we must operate under the principle of due diligence by assessing data from structurally analogous compounds. Aromatic nitriles, as a class, demand respect.
Compounds such as 2,6-Difluorobenzonitrile and other aminofluorobenzonitriles are known to be hazardous.[1][2][3] The primary threats they pose, and which we must assume for this compound, are:
-
Acute Toxicity: These compounds are often classified as toxic or harmful if swallowed, inhaled, or absorbed through the skin.[1][3][4] The nitrile functional group (-CN) is of particular concern, as it can be metabolized in the body to release cyanide ions. Cyanide is a potent inhibitor of cellular respiration, leading to systemic toxicity.[4]
-
Irritation: Severe irritation to the eyes, skin, and respiratory tract is a common characteristic.[1][2][4]
-
Unknown Properties: The toxicological properties of many research chemicals have not been fully investigated.[4][5] Therefore, treating them as potentially highly hazardous is the only prudent course of action.
This assessment dictates a multi-layered Personal Protective Equipment (PPE) strategy designed to eliminate all routes of exposure.
Core Directive: Establishing an Impermeable Barrier
Your PPE is the last line of defense between you and the chemical. It must be selected and used correctly to be effective. The following table summarizes the minimum required PPE for handling this compound.
| Hazard Route | Primary Risk | Required PPE | Specification & Rationale |
| Dermal (Skin) | Acute Toxicity, Irritation | Chemical-Resistant Gloves | Nitrile Rubber: Provides excellent resistance to a wide range of chemicals, including nitriles and solvents.[6][7] Always use a minimum thickness of 4 mil. For prolonged handling or immersion, heavier-duty nitrile gauntlets are required. Inspect for tears or pinholes before every use. |
| Lab Coat / Body Suit | Certified Lab Coat: Must be long-sleeved and fully buttoned. For larger quantities (>10g) or procedures with a high splash potential, a chemical-resistant apron or a disposable Tyvek suit is mandated.[8] | ||
| Ocular (Eyes) | Severe Irritation, Corrosion | Safety Goggles | Chemical Splash Goggles (ANSI Z87.1 / EN166): Standard safety glasses are insufficient as they do not protect against splashes. Goggles must form a seal around the eyes to prevent any liquid or fine dust from entering.[8][9] |
| Face Shield | Full Face Shield: Required in addition to goggles when there is a significant risk of splashes or if the material is being heated. | ||
| Inhalation | Acute Toxicity, Irritation | Engineering Controls | Certified Chemical Fume Hood: All handling of solid this compound and its solutions must be performed inside a functioning chemical fume hood to prevent inhalation of dust or vapors.[10] |
| Respiratory Protection | NIOSH/EN-Approved Respirator: A respirator with particulate (P100/P3) and organic vapor cartridges is necessary if engineering controls fail or are unavailable (e.g., during a large spill cleanup).[5][9] Fit-testing is mandatory. |
Operational Protocol: A Step-by-Step Workflow
Adherence to a strict, logical workflow is critical for minimizing risk. The following protocol outlines the essential steps for safely handling this compound.
Workflow Diagram: Safe Handling of this compound
Caption: A workflow for handling this compound.
Step 1: Pre-Operational Safety Check
-
Review Documentation: Before entering the lab, thoroughly review the Safety Data Sheet (SDS) for a relevant analogue and your institution's Standard Operating Procedure (SOP) for handling toxic powders.[11]
-
Verify Engineering Controls: Ensure the chemical fume hood has a current certification and the airflow is functioning correctly.
-
Assemble PPE: Gather all necessary PPE as outlined in the table above. Do not begin work without it.
-
Prepare Waste Containers: Label dedicated hazardous waste containers for solid waste (contaminated gloves, weigh paper) and liquid waste (reaction residues, solvent rinses).
Step 2: Handling the Compound (Inside a Chemical Fume Hood)
-
Don PPE: Put on your lab coat, followed by safety goggles, and finally, your nitrile gloves.
-
Weighing: Tare a piece of creased weigh paper on an analytical balance inside the fume hood. Carefully dispense the required amount of this compound onto the paper using a clean spatula. Avoid creating dust.[10]
-
Transfer: Gently tap the weigh paper to transfer the solid into the reaction vessel.
-
Rinsing: Use a small amount of the reaction solvent to rinse any residual powder from the weigh paper into the vessel. Dispose of the contaminated paper immediately into the designated solid waste container.
Step 3: Post-Handling Decontamination and Disposal
-
Work Area Decontamination: Wipe down the work surface inside the fume hood, the spatula, and any other contaminated equipment with a suitable solvent (e.g., isopropanol or ethanol) and paper towels. Dispose of the towels in the solid waste container.[12]
-
Waste Segregation: Ensure all waste is properly segregated. Never mix incompatible waste streams.[13]
-
Doffing PPE: Remove PPE in the correct order to avoid self-contamination: first remove gloves (peeling them off inside-out), then the lab coat, and finally the goggles. Wash hands thoroughly with soap and water.[10]
-
Waste Disposal: All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office.[14] Do not pour any material down the drain. The waste must be clearly labeled with the full chemical name.[10]
Emergency Response: Immediate Actions
In the event of an exposure or spill, swift and correct action is vital.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[4][9] Remove contact lenses if easy to do. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (if trained to do so) and seek immediate medical attention.[1][4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
-
Spill Cleanup:
-
Evacuate the immediate area and alert colleagues.
-
If the spill is large or outside of a fume hood, evacuate the lab and contact your EHS department.
-
For a small spill inside a fume hood, cover the spill with an absorbent material like vermiculite or sand.[10]
-
Carefully sweep the material into a labeled hazardous waste container. Avoid creating dust.[10]
-
Decontaminate the area thoroughly.
-
By internalizing the rationale behind these safety protocols, you transition from merely following rules to embodying a proactive safety culture. This approach is fundamental to protecting yourself, your colleagues, and the integrity of your research.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
